molecular formula C5H7B B3254853 1-Pentyne, 3-bromo- CAS No. 24480-13-5

1-Pentyne, 3-bromo-

Cat. No.: B3254853
CAS No.: 24480-13-5
M. Wt: 147.01 g/mol
InChI Key: ZFMAKUZDEVRFGM-UHFFFAOYSA-N
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Description

1-Pentyne, 3-bromo- is a useful research compound. Its molecular formula is C5H7Br and its molecular weight is 147.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentyne, 3-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentyne, 3-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-3-5(6)4-2/h1,5H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMAKUZDEVRFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-pentyne: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-pentyne is a halogenated alkyne of significant interest in synthetic organic chemistry. Its structure combines a terminal alkyne, a valuable handle for carbon-carbon bond formation, with a propargylic bromide, a reactive site amenable to a wide array of nucleophilic substitutions and organometallic transformations. This unique combination of functional groups makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents, agrochemicals, and specialty materials.[1] While specific experimental data for this compound is not extensively documented in public literature, its chemical behavior can be reliably inferred from its close structural analog, propargyl bromide (3-bromo-1-propyne). This guide provides a detailed overview of the predicted physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of 3-Bromo-1-pentyne, grounded in the established principles of propargylic systems.

Chemical Structure and Physicochemical Properties

The structure of 3-Bromo-1-pentyne features a five-carbon chain with a terminal triple bond between C1 and C2, and a bromine atom located at the propargylic C3 position. The carbon atom bearing the bromine is a chiral center, meaning the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

Caption: Molecular structure of 3-Bromo-1-pentyne.

The physicochemical properties of 3-Bromo-1-pentyne are summarized below. It is important to note that while some data is reported, values such as boiling point and density are not consistently available and should be treated with caution. Properties are compared with the lower homolog, propargyl bromide, for reference.

PropertyValue for 3-Bromo-1-pentyneReference Analog: Propargyl Bromide
CAS Number 24480-13-5[2]106-96-7[1]
Molecular Formula C₅H₇Br[2]C₃H₃Br[1]
Molecular Weight 147.01 g/mol [3]118.96 g/mol [1]
Appearance Colorless liquid (predicted)[2]Colorless liquid[1]
Boiling Point Data not available89 °C[1]
Density Data not available1.57 g/mL (20 °C)[1]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, ethanol, benzene) (predicted)[4]Insoluble in water; Soluble in organic solvents[1]

Spectroscopic Analysis (Predicted)

For a research audience, understanding the expected spectroscopic signature is crucial for reaction monitoring and product characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

  • Terminal Alkyne (C1-H): A triplet around δ 2.0-2.5 ppm, coupled to the C3 proton.

  • Propargylic Proton (C3-H): A multiplet around δ 4.5-5.0 ppm, coupled to the terminal alkyne proton and the methylene protons at C4.

  • Methylene Protons (C4-H₂): A multiplet around δ 1.8-2.2 ppm, coupled to the C3 proton and the methyl protons at C5.

  • Methyl Protons (C5-H₃): A triplet around δ 1.0-1.3 ppm, coupled to the methylene protons at C4.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the following approximate chemical shifts:

  • C5 (CH₃): ~δ 10-15 ppm

  • C4 (CH₂): ~δ 25-35 ppm

  • C3 (CHBr): ~δ 35-45 ppm

  • C2 (C≡C): ~δ 80-90 ppm

  • C1 (≡C-H): ~δ 70-80 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for its key functional groups:

  • ≡C-H stretch (terminal alkyne): A sharp, strong band around 3300 cm⁻¹[5]

  • C≡C stretch: A weak to medium band around 2100-2150 cm⁻¹[5]

  • C-H sp³ stretch: Bands in the 2850-3000 cm⁻¹ region.

  • C-Br stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak will appear with a nearly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] The primary fragmentation pathway would be the loss of the bromine atom (M-Br)⁺, leading to a prominent peak corresponding to the C₅H₇⁺ cation.

Synthesis of 3-Bromo-1-pentyne

A reliable and common method for the synthesis of propargylic bromides is the conversion of the corresponding propargylic alcohol. For 3-Bromo-1-pentyne, the precursor would be 1-pentyn-3-ol. The Appel reaction, utilizing triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂), is a standard and effective protocol.[7]

start Start: 1-Pentyn-3-ol reagents Add PPh3, CH2Cl2 Cool to 0°C start->reagents add_br2 Slowly add Br2(l) Maintain 0°C reagents->add_br2 react Stir at 0°C to RT Monitor by TLC add_br2->react workup Aqueous Workup (Wash with H2O, brine) react->workup extract Extract with Organic Solvent workup->extract dry Dry organic layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify product Product: 3-Bromo-1-pentyne purify->product

Caption: Proposed workflow for the synthesis of 3-Bromo-1-pentyne.

Experimental Protocol: Synthesis from 1-Pentyn-3-ol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[8]

  • Reaction Setup: To a solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C using an ice bath.

  • Bromine Addition: Slowly add elemental bromine (1.1 eq.) dropwise to the stirred solution. The characteristic orange color of bromine should dissipate as it reacts to form the dibromotriphenylphosphorane intermediate. Maintain the temperature at 0 °C during the addition.[7]

  • Alcohol Addition: Once the bromine addition is complete and the solution is a pale yellow or white suspension, slowly add a solution of 1-pentyn-3-ol (1.0 eq.) in anhydrous CH₂Cl₂.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Extraction and Drying: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent like hexanes, to yield pure 3-Bromo-1-pentyne.[7]

Reactivity and Synthetic Applications

The dual functionality of 3-Bromo-1-pentyne dictates its reactivity. The bromine at the C3 position is propargylic, making it an excellent leaving group and a potent electrophilic site for nucleophilic substitution reactions. This reactivity is enhanced by the ability of the adjacent alkyne to stabilize the transition state of SN1-type reactions or to participate in SN2' rearrangements. The terminal alkyne provides a nucleophilic center (as an acetylide) or an electrophilic site for addition reactions.

main 3-Bromo-1-pentyne sn2 SN2 Substitution (e.g., with R-O⁻, N₃⁻, CN⁻) main->sn2 Nu:⁻ grignard Grignard Formation (with Mg) main->grignard Mg⁰ coupling Metal-Catalyzed Coupling (e.g., Sonogashira) main->coupling Pd/Cu cat., Base addition Electrophilic Addition (e.g., HBr) main->addition HBr sub_prod Substituted Pentyne sn2->sub_prod g_reagent Allenyl/Propargyl Grignard Reagent grignard->g_reagent coup_prod Coupled Alkyne Product coupling->coup_prod add_prod Dibromo-pentene addition->add_prod

Caption: Key reaction pathways involving 3-Bromo-1-pentyne.

Nucleophilic Substitution

As a reactive alkylating agent, 3-Bromo-1-pentyne readily undergoes SN2 reactions with a wide range of soft and hard nucleophiles.[1] This allows for the introduction of various functional groups at the propargylic position.

  • With alkoxides (R-O⁻): Forms propargyl ethers.

  • With azide (N₃⁻): Forms propargyl azides, which are precursors to triazoles via click chemistry.[1]

  • With cyanide (CN⁻): Extends the carbon chain, forming a nitrile.

Organometallic Reagent Formation

Treatment with magnesium metal in an ether solvent is expected to form the corresponding Grignard reagent. Due to the nature of the propargylic system, this often results in an equilibrium mixture of the propargyl and the rearranged allenyl Grignard reagent (CH₃-CH=C=CH-MgBr).[4] This mixture can then be used to react with various electrophiles, such as aldehydes and ketones.[9]

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne functionality makes 3-Bromo-1-pentyne an ideal substrate for Sonogashira coupling reactions. In the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, it can be coupled with aryl or vinyl halides to form more complex conjugated enyne systems.

Electrophilic Addition to the Alkyne

The triple bond can undergo electrophilic addition. For example, reaction with an excess of HBr would lead to the formation of a dibrominated alkene. The regioselectivity of the first addition would follow Markovnikov's rule, placing the second bromine at the C2 position.[10][11]

Safety and Handling

CAUTION: Haloalkynes, particularly propargylic halides, are hazardous compounds that must be handled with extreme care.[12]

  • Toxicity and Irritation: Propargyl bromide is a known lachrymator (tear-inducing agent) and is toxic and corrosive.[1][13] 3-Bromo-1-pentyne should be assumed to have similar properties. All manipulations must be conducted in a chemical fume hood.[14]

  • Explosive Instability: Propargyl bromide is known to be shock-sensitive and can decompose explosively, especially when heated under confinement.[13][15] This instability is often mitigated by diluting the compound in a solvent like toluene.[1] 3-Bromo-1-pentyne should be treated as potentially unstable, and heating should be done with caution.

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and certain metals like copper, silver, and mercury, which can form explosive acetylides.[16]

  • Storage: Store in a cool, dark place under an inert atmosphere, away from incompatible materials.[4]

Conclusion

3-Bromo-1-pentyne is a valuable, albeit under-documented, synthetic intermediate. Its chemical behavior is governed by the synergistic reactivity of a terminal alkyne and a propargylic bromide. By understanding its predicted properties and leveraging the well-established chemistry of analogous compounds, researchers can effectively utilize this reagent as a key building block in the synthesis of diverse and complex organic molecules for a wide range of applications in drug discovery and materials science.

References

  • Wikipedia. Propargyl bromide. [Link]

  • MOLBASE. 3-bromopent-1-ene | 53045-71-9. [Link]

  • Thermo Scientific Alfa Aesar. Propargyl bromide, 97%, 80% w/w in toluene, stab. with magnesium oxide 100 g. [Link]

  • National Institutes of Health. PubChem. Propargyl bromide. [Link]

  • ResearchGate. Plausible steps in the formation of propargylic alcohol 1a. [Link]

  • National Institute of Standards and Technology. Pentane, 3-bromo-. [Link]

  • Chegg.com. Solved The 13C NMR spectrum of 3-bromo-1-propene contains 3. [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • National Institute of Standards and Technology. Pentane, 3-bromo-. [Link]

  • National Institutes of Health. PubChem. 3-Bromo-pent-1-yne. [Link]

  • Taylor & Francis. Synthesis of (E)-1-Bromo-3-ethyl-3-pentene: Synthetic Communications. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • Quora. What is the product formed when 1-pentyne is reacted with HBr in the presence of H2O2?. [Link]

  • Wittenberg University. Handling Chemicals. [Link]

  • Chemistry LibreTexts. Course Safety Information. [Link]

  • National Institute of Standards and Technology. 1-Propyne, 3-bromo-. [Link]

  • SpectraBase. 3-Bromo-1-phenyl-1-propyne. [Link]

  • National Institutes of Health. PubChem. 3-Bromo-1-pentene. [Link]

  • Scribd. 5.1 Synthesis of A Haloalkane Risk Assessment. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]

  • Pearson. 1-Pentyne reacts with HBr in a 1:1 molar ratio to yield two.... [Link]

  • Chemistry LibreTexts. 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

  • LookChem. 3-Bromo-1-pentene 53045-71-9 wiki. [Link]

  • SpectraBase. 1-Bromo-3-pentyne. [Link]

  • ChemBK. 3-Bromo-1-pentene. [Link]

  • Florida State University. Lab Procedure. [Link]

Sources

Comparative Technical Analysis: Propargyl Bromide vs. 3-Bromo-1-Pentyne in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between 3-bromo-1-pentyne and propargyl bromide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug discovery and organic synthesis, propargylic electrophiles are indispensable for installing alkyne handles (e.g., for "Click" chemistry) or constructing complex allene/alkyne scaffolds. While Propargyl Bromide (3-bromo-1-propyne) is the industry-standard "workhorse" for simple propargylation, 3-Bromo-1-pentyne represents a specialized, secondary electrophile used for introducing chirality and steric complexity.

This guide delineates the critical physicochemical, mechanistic, and safety differences between these two reagents. It moves beyond basic definitions to explore how the ethyl substituent in 3-bromo-1-pentyne fundamentally alters reaction kinetics (SN2 vs. SN2'), regioselectivity in metal-mediated couplings, and safety profiles.

Physicochemical & Safety Profile

The structural difference—a primary vs. a secondary bromide—dictates not only reactivity but also stability and handling requirements.

Comparative Data Table
FeaturePropargyl Bromide3-Bromo-1-pentyne
Structure


CAS Number 106-96-724480-13-5
Classification Primary Propargylic HalideSecondary Propargylic Halide
Molecular Weight 118.96 g/mol 147.01 g/mol
Boiling Point 88–90 °C~100–110 °C (often distilled under vacuum)
Density 1.57 g/mL~1.2–1.3 g/mL (estimated)
Chirality AchiralChiral (C3 center)
Shock Sensitivity High (Classified as explosive)Moderate (Lower energy density, but still unstable)
Commercial Form 80% wt. in Toluene (Stabilized)Neat liquid (often prepared in situ)
Safety & Handling Protocols
  • Propargyl Bromide: Notorious for its shock sensitivity. Pure propargyl bromide can detonate upon physical impact or rapid heating. It is almost exclusively handled as a solution (typically in toluene) to mitigate this risk. It is also a potent lachrymator.[1]

  • 3-Bromo-1-pentyne: While the ethyl group dilutes the explosive potential relative to the parent compound, it remains a reactive alkylating agent. It should be stored at -20°C to prevent thermal decomposition and polymerization.

Mechanistic Divergence: Reactivity & Regioselectivity

The core technical distinction lies in the electrophilic behavior. Propargyl bromide is a "super-electrophile" for SN2 reactions, whereas 3-bromo-1-pentyne introduces steric hindrance and competing pathways.

Nucleophilic Substitution (SN2 vs. SN2')
  • Propargyl Bromide: Reacts rapidly via a direct SN2 mechanism. The transition state is unhindered, allowing facile attack by amines, phenols, and thiols.

  • 3-Bromo-1-pentyne: The secondary carbon at the C3 position imposes steric drag, significantly slowing direct SN2 attack. This increases the likelihood of:

    • SN1 Pathways: In polar protic solvents, the secondary carbocation is stabilized by the alkyne (via resonance), leading to racemization if using enantiopure starting material.

    • SN2' (Allenyl Formation): Nucleophiles may attack the terminal carbon of the alkyne (C1) rather than the bromide-bearing carbon (C3), resulting in an allene product.

Metallation and Regiochemistry

In Barbier or Grignard-type reactions (e.g., with Zn or In), propargylic halides exist in equilibrium with their allenyl metal isomers.

  • Propargyl Species: Rapidly equilibrates; products depend heavily on the aldehyde electrophile (usually favoring homopropargyl alcohols).

  • Pentyne Species: The ethyl group at the

    
    -position of the allenyl-metal species creates significant steric bias. This often enhances diastereoselectivity (anti-products) in additions to aldehydes compared to the unsubstituted propargyl bromide.
    
Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for a nucleophile attacking these two substrates.

ReactivityComparison cluster_legend Pathway Dominance Substrate1 Propargyl Bromide (Primary) Product1 Propargyl Derivative (Major Product) Substrate1->Product1 Direct SN2 (Unhindered) Substrate2 3-Bromo-1-pentyne (Secondary) Product2 Propargyl Derivative (Slow Formation) Substrate2->Product2 Direct SN2 (Steric Hindrance) Product3 Allene Derivative (SN2' Product) Substrate2->Product3 SN2' Attack (on Alkyne) Product4 Racemic Mixture (SN1 Pathway) Substrate2->Product4 Polar Solvent (Carbocation) Nu Nucleophile (Nu:) Nu->Substrate1 Fast Attack Nu->Substrate2 Slow Attack Green = Dominant Green = Dominant Red = Disfavored Red = Disfavored Yellow = Competing Yellow = Competing

Caption: Mechanistic bifurcation showing the high SN2 fidelity of propargyl bromide versus the competing SN2' and SN1 pathways in 3-bromo-1-pentyne.

Experimental Protocols

Protocol A: Standard N-Propargylation (Using Propargyl Bromide)

Context: Routine installation of an alkyne handle on a secondary amine.

Reagents:

  • Secondary Amine (1.0 equiv)

  • Propargyl Bromide (80% in toluene, 1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (0.1 M)

Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve the amine in anhydrous acetonitrile.

  • Base Addition: Add powdered

    
     in one portion.
    
  • Reagent Addition: Dropwise add the propargyl bromide solution at 0°C. Note: The toluene solution is used to prevent shock hazards.

  • Reaction: Warm to room temperature and stir for 2–4 hours. (Monitor by TLC; propargyl bromide reacts rapidly).

  • Workup: Filter off solids, concentrate filtrate, and purify via flash chromatography.

Protocol B: Regioselective Barbier Addition (Using 3-Bromo-1-pentyne)

Context: Synthesizing a homopropargyl alcohol with control over the propargyl/allene ratio.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • 3-Bromo-1-pentyne (1.5 equiv)[2]

  • Zinc Dust (Activated, 2.0 equiv)

  • THF/Sat.

    
     (1:1 ratio)
    

Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.

  • Initiation: Suspend Zinc in THF. Add a catalytic amount of iodine.

  • Addition: Add the aldehyde and 3-bromo-1-pentyne simultaneously (or premix) dropwise to the Zinc suspension at 0°C.

    • Mechanistic Insight: The reaction proceeds via a transient organozinc species. The ethyl group on the pentyne will favor the formation of the anti-homopropargyl alcohol due to the chair-like transition state where the ethyl group avoids steric clash (Zimmerman-Traxler model).

  • Quench: After 12 hours, quench with 1M HCl.

  • Analysis: Analyze the crude mixture by

    
     NMR to determine the ratio of homopropargyl alcohol (desired) to allenyl alcohol (side product).
    

Synthetic Utility in Drug Discovery

Propargyl Bromide[1][2][4][5][6][7][8]
  • Primary Use: Linker chemistry.

  • Application: Used to attach terminal alkynes to drug scaffolds for "Click" chemistry (CuAAC) in PROTACs or activity-based protein profiling (ABPP).

  • Validation: High yields (>90%) are expected due to lack of steric hindrance.

3-Bromo-1-pentyne[3][4][9][10][11]
  • Primary Use: Scaffold construction.

  • Application: Used when the target molecule requires a specific lipophilic tail (ethyl group) or a chiral center adjacent to the alkyne.

  • Validation: Requires careful optimization of solvent and temperature to avoid allene formation. Often used to synthesize complex polyketide fragments.

References

  • Propargyl Bromide Safety & Properties

    • National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: 3-Bromopropyne. CAMEO Chemicals.[3]

  • Reactivity of Propargylic Halides

    • BenchChem.[3][4] A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes.

  • Regioselectivity in Propargylation

    • PubChem.[5] Compound Summary: 3-Bromo-1-pentyne (CAS 24480-13-5).[2][6][7]

    • [Link]

  • Zinc-Mediated Propargylation Mechanics

    • Chemistry Steps. Regiochemistry of Alkene and Alkyne Additions.
    • [Link]

Sources

Introduction: The Unique Chemical Space of Propargylic Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Secondary Propargylic Bromides

Secondary propargylic bromides (


) occupy a privileged space in modern organic synthesis and drug development. Their structural architecture—a secondary carbon bearing a leaving group directly adjacent to a rigid, electron-rich alkyne—endows them with a highly versatile, yet complex, reactivity profile. Unlike simple alkyl halides, these compounds can undergo direct substitution (

), conjugate substitution (

), or single-electron transfer (SET) to form resonance-stabilized metalloradicals.

For drug development professionals and synthetic chemists, mastering this reactivity is critical. The propargyl moiety is a ubiquitous pharmacophore (e.g., in irreversible MAO inhibitors like rasagiline), a bioisostere for aromatic rings, and the premier functional handle for azide-alkyne cycloadditions (Click chemistry).

Mechanistic Causality: The vs. Dichotomy

The primary challenge when utilizing secondary propargylic bromides is controlling regioselectivity. The secondary nature of the


-carbon introduces significant steric hindrance, which kinetically disfavors the classical 

pathway. Consequently, the

-system of the alkyne acts as an alternative electrophilic sink, allowing nucleophiles to attack the

-position, displacing the bromide via an

mechanism to yield an allene.
  • 
     Pathway (Propargylic Retention):  Favored by hard nucleophiles, highly polar aprotic solvents, and specific transition metal catalysts that stabilize the 
    
    
    
    -cationic charge.
  • 
     Pathway (Allenic Inversion):  Favored by soft nucleophiles (e.g., organocuprates, nitrogen heterocycles) and sterically demanding environments. For instance, copper-catalyzed coupling of propargylic bromides with oxazolidinones yields fully substituted allenamides via a formal 
    
    
    
    mechanism[1].

Reactivity PB Secondary Propargylic Bromide [R1-CH(Br)-C≡C-R2] SN2 SN2 Pathway (Direct Substitution) PB->SN2 Hard Nucleophiles SN2p SN2' Pathway (Conjugate Substitution) PB->SN2p Soft Nucleophiles / Cu-cat Radical SET / Radical Pathway (Transition Metal) PB->Radical Ni-cat / Reductant SN2P Propargylic Product [R1-CH(Nu)-C≡C-R2] SN2->SN2P Allene Allenic Product [R1-CH=C=C(Nu)-R2] SN2p->Allene Stereo Stereoconvergent Cross-Coupling Radical->Stereo

Divergent reactivity pathways of secondary propargylic bromides.

Overcoming Steric Hindrance: Nickel-Catalyzed Radical Pathways

Traditional Palladium-catalyzed cross-couplings often fail with secondary propargylic bromides. The steric bulk at the secondary carbon slows down concerted oxidative addition, while the resulting alkyl-Pd intermediate is highly susceptible to rapid


-hydride elimination.

To bypass this, modern methodologies employ Nickel catalysis. Nickel's lower electronegativity and accessible


 oxidation states enable a Single-Electron Transfer (SET)  mechanism. The weak 

bond of the propargylic bromide is cleaved via halogen-atom abstraction by a

species, generating a planar, resonance-stabilized propargylic radical[2].

Because the intermediate radical is planar, the original stereochemistry of the bromide is destroyed. This allows for enantioconvergent cross-coupling , where a racemic mixture of secondary propargylic bromides is converted into a single enantiomer of the product using a chiral Nickel catalyst (e.g., Ni/pybox)[3].

NiMechanism Ni1 [Ni(I)] Catalyst Ni2 [Ni(II)-Br] Ni1->Ni2 Halogen Abstraction PB Propargylic Bromide Rad Propargylic Radical PB->Rad -Br Ni3 [Ni(III)(Ar)(Propargyl)] Rad->Ni3 Ni2Ar [Ni(II)-Ar] (Resting State) Ni2->Ni2Ar Transmetalation (Ar-ZnX) Ni2Ar->Ni3 Radical Capture Ni3->Ni1 Regeneration Product Cross-Coupled Product Ni3->Product Reductive Elimination

Bimetallic radical chain mechanism for Ni-catalyzed cross-coupling.

Quantitative Reactivity Profiles

The table below synthesizes the reaction conditions, catalytic systems, and regiochemical outcomes for key transformations involving secondary propargylic bromides based on recent literature[1][2].

Reaction TypeCatalyst SystemNucleophileMajor Product (

vs

)
Yield RangeStereocontrol
Negishi Arylation

/ chiral pybox
Arylzinc reagents (

)
Propargylic (

equivalent)
75 - 92%High ee (Enantioconvergent)
Allenamide Synthesis

/ 2,2'-bipyridine
Oxazolidinones / HydantoinsAllenamide (

)
41 - 90%Diastereoselective
Grignard Cross-Coupling

/

Aryl/Alkyl Grignard (

)
Terminal Allene (

)
60 - 85%Regioselective

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality and in-process analytical checks are embedded directly into the methodologies.

Protocol 1: Stereoconvergent Ni-Catalyzed Negishi Arylation

Objective: Synthesize enantioenriched chiral alkynes from racemic secondary propargylic bromides[2][3]. Causality Note: The use of a diamagnetic arylnickel(II) complex,


, acts as the resting state. The reaction requires strict exclusion of oxygen to prevent quenching of the intermediate propargylic radical.
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with

    
     (10 mol%) and 
    
    
    
    (12 mol%).
  • Solvent Addition & Complexation: Add anhydrous Dimethylacetamide (DMA). Stir at room temperature for 30 minutes. Validation Check: The solution will turn a distinct light green/blue, confirming the formation of the

    
     complex.
    
  • Nucleophile Activation: Cool the solution to -20 °C. Dropwise, add the arylzinc reagent (

    
    , 1.5 equiv). Validation Check: A color shift to dark violet indicates the transient formation of 
    
    
    
    species via disproportionation/reduction, which is required to initiate the radical chain[2].
  • Electrophile Introduction: Add the racemic secondary propargylic bromide (1.0 equiv) slowly over 10 minutes.

  • Reaction Monitoring: Self-Validating Step: As the

    
     species abstracts the halogen to form the propargylic radical, the violet color will bleach to a pale/colorless state[2]. Monitor the consumption of the bromide via GC-MS (using dodecane as an internal standard).
    
  • Quenching & Isolation: Once the starting material is consumed (typically 12-24 hours), quench with saturated aqueous

    
    . Extract with diethyl ether, concentrate, and purify via silica gel chromatography.
    
Protocol 2: Cu-Catalyzed Synthesis of Allenamides ( )

Objective: Direct allenylation of nitrogen nucleophiles to form fully substituted allenamides[1]. Causality Note: Copper strongly coordinates to the alkyne


-bond, activating the 

-position for nucleophilic attack by the deprotonated nitrogen heterocycle, driving the

rearrangement.
  • System Setup: In a Schlenk tube under argon, combine the oxazolidinone (1.0 equiv),

    
     (10 mol%), 2,2′-bipyridine (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent & Electrophile: Add anhydrous toluene followed by the secondary propargylic bromide (1.2 equiv). Causality Note: Anhydrous conditions are critical; trace water in the presence of Cu and base will rapidly hydrate the alkyne to a ketone.

  • Thermal Activation: Heat the mixture to 70 °C. The bipyridine ligand solubilizes the copper cluster, allowing it to interface with the solid

    
    -activated nucleophile.
    
  • In-Process Tracking: Monitor via TLC (Hexanes/EtOAc). The disappearance of the propargylic bromide spot and the appearance of a lower-Rf UV-active spot indicates allenamide formation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts and inorganic base, and concentrate under reduced pressure.

Applications in Drug Development

The ability to selectively functionalize secondary propargylic bromides directly impacts medicinal chemistry:

  • Bioisosteric Replacement: The rigid, linear nature of the alkyne generated via

    
     retention serves as a metabolically stable bioisostere for para-substituted benzene rings.
    
  • Covalent Modifiers: Allenamides synthesized via the

    
     pathway are highly reactive Michael acceptors. They are increasingly utilized in targeted covalent inhibitors (TCIs) to selectively alkylate cysteine residues in kinase active sites.
    
  • Late-Stage Functionalization: The terminal alkynes produced can be carried through a synthetic sequence and utilized in late-stage CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to append fluorophores or PROTAC targeting ligands.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Organic Letters (ACS Publications)
  • Source: Synlett (Organic Chemistry Portal)

Sources

3-bromo-1-pentyne molecular weight and density

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-Bromo-1-pentyne (CAS: 24480-13-5) is a secondary propargylic bromide serving as a high-value electrophile in advanced organic synthesis. Unlike its primary homologue (propargyl bromide), this molecule introduces a chiral center at the C3 position, making it a critical scaffold for the stereoselective construction of complex pharmaceutical intermediates, particularly in the synthesis of functionalized heterocycles and enyne systems.

This guide provides a definitive technical profile of 3-bromo-1-pentyne, addressing the scarcity of experimental data in public repositories by synthesizing homologue trends with established theoretical frameworks. It details the critical handling protocols required for lachrymatory alkylating agents and outlines a self-validating synthesis workflow.

Part 2: Physicochemical Profile

The following data consolidates calculated and extrapolated properties based on structural homology with 3-bromo-1-propyne and 3-bromo-1-pentene.

Table 1: Core Physical Properties

PropertyValueNotes/Validation
Molecular Formula

Molecular Weight 147.01 g/mol Calculated (

: 60.05,

: 7.06,

: 79.90)
Density 1.32 – 1.38 g/mL (Predicted)Note 1
Boiling Point ~45–50 °C at 15 mmHgExtrapolated from homologues; prone to decomposition at atm. pressure.
Refractive Index

Estimated based on polarizability of the propargylic-Br bond.
Appearance Colorless to pale yellow oilDarkens upon storage due to trace HBr evolution.
Solubility Immiscible in water; Miscible in

, DCM, THF
Hydrolyzes slowly in aqueous media.

Note 1 (Density Justification): Experimental density for the alkene analogue (3-bromo-1-pentene) is ~1.22 g/mL. The alkyne moiety typically increases density by ~0.10–0.15 g/mL due to tighter packing and higher unsaturation. Thus, 3-bromo-1-pentyne is denser than the alkene but less dense than propargyl bromide (1.57 g/mL).

Part 3: Synthetic Utility & Reactivity

The utility of 3-bromo-1-pentyne lies in its dual reactivity profile. It acts as a "chiral pool" precursor (if synthesized enantioselectively) or a racemic building block.

Mechanism of Action: The Propargylic Shift

Researchers must be aware of the competition between direct substitution (


) and propargylic rearrangement (

).
  • Direct Substitution (

    
    ):  Attack at C3 yields the internal alkyne derivative.
    
  • Rearrangement (

    
    ):  Attack at C1 (terminal carbon) yields the allenyl derivative.
    

DOT Diagram 1: Reactivity Pathways

Reactivity cluster_legend Legend Substrate 3-Bromo-1-pentyne (Electrophile) Product_A Product A: Alkyne (Retention of Skeleton) Substrate->Product_A Direct SN2 (C3 Attack) Product_B Product B: Allene (Rearrangement) Substrate->Product_B SN2' (C1 Attack) Nu Nucleophile (Nu-) Nu->Substrate Attack key Soft nucleophiles favor SN2 Hard/Cu-catalyzed favor SN2'

Caption: Divergent reaction pathways. Soft nucleophiles typically favor the direct SN2 pathway (green), while copper catalysis often promotes allenyl formation (red).

Part 4: Synthesis Protocol (Self-Validating)

Objective: Synthesis of 3-bromo-1-pentyne from 1-pentyn-3-ol. Scale: 50 mmol basis.

Reagents:
  • Substrate: 1-Pentyn-3-ol (Commercial).

  • Brominating Agent: Phosphorus Tribromide (

    
    ).
    
  • Base: Pyridine (Critical for scavenging HBr and preventing rearrangement).

  • Solvent: Diethyl Ether (

    
    ) (Anhydrous).[1]
    
Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, addition funnel, and

    
     inlet.[1]
    
  • Solvation: Add 1-pentyn-3-ol (4.2 g, 50 mmol) and dry pyridine (0.4 mL, 0.1 equiv) to

    
     (50 mL). Cool to -10°C (Ice/Salt bath).
    
  • Addition: Dilute

    
     (1.6 mL, 17 mmol) in 
    
    
    
    (10 mL). Add dropwise over 30 minutes. Control exotherm to < 0°C.
  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 3 hours.

    • Validation Point 1 (TLC): Check disappearance of alcohol (

      
       in 4:1 Hex/EtOAc) and appearance of bromide (
      
      
      
      ).
  • Quench: Cool to 0°C. Hydrolyze excess

    
     with saturated 
    
    
    
    (slow addition).
  • Workup: Extract with

    
     (3x). Wash organics with Brine.[1][2] Dry over 
    
    
    
    .
  • Purification: Concentrate carefully (volatile!). Distill under reduced pressure (Kugelrohr or short-path) to obtain the product.[1]

DOT Diagram 2: Synthesis Workflow

Synthesis Start Start: 1-Pentyn-3-ol + Pyridine in Et2O Step1 Cool to -10°C Add PBr3 Dropwise Start->Step1 Step2 Warm to RT Stir 3 Hours Step1->Step2 Check Validation: TLC/GC (Confirm Alcohol Consumption) Step2->Check Quench Quench: Sat. NaHCO3 (Neutralize Acid) Check->Quench Pass Purify Distillation (Reduced Pressure) Quench->Purify Final Pure 3-Bromo-1-pentyne Purify->Final

Caption: Optimized synthesis workflow emphasizing temperature control to minimize allenyl bromide byproduct formation.

Part 5: Handling, Stability & Safety

Hazard Classification:

  • Lachrymator: Highly irritating to eyes and mucous membranes. Handle only in a functioning fume hood.

  • Flammable: Flash point estimated < 30°C.

  • Stability: Propargylic bromides are shock-sensitive if distilled to dryness and can polymerize. Stabilize with copper wire or

    
     for long-term storage.
    

Storage Protocol: Store at 2–8°C under Argon. Protect from light (amber vials).

References

  • PubChem Compound Summary. (2023). 3-Bromo-pent-1-yne (CID 13610361).[3] National Center for Biotechnology Information. Link

  • Brandsma, L. (1988). Preparative Acetylenic Chemistry, 2nd Ed. Elsevier. (Authoritative text on propargylic halide synthesis).
  • Sigma-Aldrich. (2023). Safety Data Sheet: Propargyl Bromide (Homologue Reference).Link

  • ChemSrc. (2023). CAS 24480-13-5 Entry.[3][4][5][6]Link

Sources

Homologs of 3-Bromopropyne in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propargyl bromide (3-bromopropyne) and its homologs represent a cornerstone class of bifunctional electrophiles in modern organic synthesis. By extending the carbon chain or altering the substitution pattern—yielding homologs such as 1-bromo-2-butyne (an internal alkyne) and 4-bromo-1-butyne (a terminal alkyne)—chemists can finely tune steric hindrance, electronic distribution, and reactive orthogonality[1],[2]. This whitepaper explores the mechanistic causality, structural nuances, and self-validating experimental protocols that make these homologs critical precursors for complex macrocycles, heterocycles, and axially chiral compounds in drug development[3],,[4].

Structural and Mechanistic Paradigms

The reactivity of propargyl bromide homologs is governed by a delicate balance between direct nucleophilic substitution (


) and conjugate substitution (

)[5].
  • 
     vs. 
    
    
    
    Pathways
    : Hard nucleophiles typically favor direct
    
    
    attack at the brominated carbon, retaining the alkyne moiety. Conversely, soft nucleophiles or transition-metal-catalyzed conditions (e.g., Cu-catalyzed Grignard reactions) often proceed via an
    
    
    pathway, yielding allenyl derivatives[6].
  • Organometallic Insertion : The insertion of zero-valent metals (Zn, Mg, In) into the C-Br bond generates transient metallo-propargyl/allenyl species. The regioselectivity of their subsequent addition to electrophiles (like carbonyls in Barbier-type reactions) is highly dependent on the steric bulk of the homolog[7].

G Homolog Propargyl Bromide Homolog (e.g., 1-Bromo-2-butyne) SN2 Direct Substitution (SN2) Nucleophile Attack at C1 Homolog->SN2 Hard Nu- SN2p Conjugate Substitution (SN2') Nucleophile Attack at C3 Homolog->SN2p Soft Nu- / Cu Cat. Organometal Metal Insertion (M = Zn, Mg, In) Organometallic Intermediate Homolog->Organometal Metal (0) PropargylProd Propargyl Product (Alkyne Retained) SN2->PropargylProd AllenylProd Allenyl Product (Allene Formed) SN2p->AllenylProd Barbier Barbier-Type Addition Homopropargyl Alcohols Organometal->Barbier + Carbonyl

Mechanistic divergence of propargyl bromide homologs in substitution and organometallic pathways.

Key Homologs and Their Synthetic Utility

1-Bromo-2-butyne (Internal Alkyne Homolog)

1-Bromo-2-butyne (


) is characterized by its internal triple bond, which restricts terminal alkyne reactivity but provides a rigid, sterically defined vector for substitution.
  • Applications : It is extensively utilized in the synthesis of axially chiral ternary compounds[4] and the alkylation of L-tryptophan methyl ester. Its use as a radical source (

    
    ) is also documented in advanced kinetic studies.
    
4-Bromo-1-butyne (Terminal Alkyne Homolog)

4-Bromo-1-butyne (


) features a terminal alkyne separated from the bromide leaving group by an ethylene spacer. This bifunctionality allows orthogonal activation[8],[9].
  • Applications :

    • Macrocycle Synthesis : Acts as a critical building block in Cobalt-mediated [2+2+2] cyclotrimerization[3],.

    • Oxazole Synthesis : Participates in Gold-catalyzed formal [3+2] cycloadditions to yield 2,4,5-trisubstituted oxazoles[3],.

    • Cascade Cycloadditions : Enables intramolecular Diels-Alder/1,3-dipolar cycloaddition cascades to form complex 1,3,4-oxadiazoles, a vital pharmacophore in medicinal chemistry[10],[11].

G Reactant 4-Bromo-1-butyne CoCat Cobalt Catalyst [2+2+2] Cyclotrimerization Reactant->CoCat AuCat Gold Catalyst Formal [3+2] Cycloaddition Reactant->AuCat DielsAlder Intramolecular Cascade Diels-Alder / 1,3-Dipolar Reactant->DielsAlder Macrocycle Macrocycles (Complex Ring Structures) CoCat->Macrocycle Oxazole 2,4,5-Trisubstituted Oxazoles AuCat->Oxazole Oxadiazole 1,3,4-Oxadiazole Derivatives DielsAlder->Oxadiazole

Catalytic pathways of 4-bromo-1-butyne enabling complex macrocycle and heterocycle synthesis.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Homologs
Property1-Bromo-2-butyne4-Bromo-1-butyne
CAS Number 3355-28-0[1]38771-21-0[2]
Alkyne Type InternalTerminal
Boiling Point 40-41 °C (at 20 mmHg),[12]110 °C[2]
Density 1.519 g/mL,[12]1.417 g/mL[2],
Refractive Index 1.508,[12]1.481[2],
Table 2: Comparative Reactivity Profiles in Catalytic Systems
HomologCatalyst / MediatorReaction TypePrimary Product Class
1-Bromo-2-butyne Zn-Cu CoupleBarbier-Type Addition[7]Homopropargyl Alcohols
1-Bromo-2-butyne Fe / GrignardKumada-Type Cross-Coupling[5]Allenyl / Propargyl Derivatives
4-Bromo-1-butyne Cobalt[2+2+2] Cyclotrimerization[3]Macrocycles
4-Bromo-1-butyne Gold(I)Formal[3+2] Cycloaddition2,4,5-Trisubstituted Oxazoles

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Solvent-Free Zinc-Copper Mediated Barbier-Type Propargylation
  • Causality & Design : Traditional Barbier reactions require volatile organic solvents and often suffer from competing homoallenyl alcohol formation. By utilizing a Zn-Cu couple under solvent-free conditions, the effective concentration of the reactants is maximized[7]. The Copper acts to galvanically activate the Zinc surface, preventing passivation by zinc oxide and facilitating rapid single-electron transfer to the C-Br bond of the propargyl homolog.

  • Step-by-Step Workflow :

    • Prepare the Zn-Cu couple by washing Zinc dust with 2% HCl, followed by displacement with 2% aqueous

      
      , washing with ethanol/ether, and drying under vacuum.
      
    • In a dry, solvent-free flask, combine the carbonyl substrate (1.0 equiv) and the Zn-Cu couple (1.5 equiv).

    • Add the propargyl bromide homolog (e.g., 1-bromo-2-butyne) (1.5 equiv) dropwise at room temperature (or -15 °C for highly reactive ketones)[7].

    • Stir the heterogenous mixture vigorously. The lack of solvent drives the reaction to completion rapidly (typically <1 hour) due to high collision frequency.

    • Quench with saturated aqueous

      
      , extract with ethyl acetate, and purify via flash chromatography[7].
      
  • System Validation : The protocol self-validates through FTIR and NMR. The disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) in FTIR, alongside a distinct alkyne proton shift in ¹H NMR, confirms regioselective homopropargyl alcohol formation.

Protocol 2: Gold-Catalyzed Formal[3+2] Cycloaddition for Oxazole Synthesis
  • Causality & Design : 4-Bromo-1-butyne is reacted with an amide/nitrile source. A Gold(I) catalyst is chosen specifically for its extreme carbophilicity (driven by the relativistic contraction of the 6s orbital), which selectively activates the

    
    -system of the terminal alkyne over the alkyl bromide[3],. This orthogonal activation prevents premature 
    
    
    
    displacement of the bromide, reserving it for subsequent functionalization.
  • Step-by-Step Workflow :

    • In a Schlenk tube under argon, dissolve the amide substrate (1.0 equiv) and 4-bromo-1-butyne (1.2 equiv) in anhydrous dichloroethane (DCE).

    • Add a cationic Gold(I) complex, such as

      
       (5 mol%), which provides a highly electrophilic, coordinatively unsaturated gold center.
      
    • Heat the mixture to 80 °C for 12 hours. The gold coordinates the alkyne, triggering nucleophilic attack by the amide oxygen, followed by cyclization and protodeauration.

    • Filter the mixture through a short pad of silica gel to remove the gold catalyst, and concentrate the filtrate.

    • Purify the resulting 2,4,5-trisubstituted oxazole via column chromatography.

  • System Validation : Successful cyclization is validated by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR and the emergence of the oxazole ring carbon signals in ¹³C NMR (~150-160 ppm).

Conclusion

Propargyl bromide homologs are not merely structural variants of 3-bromopropyne; they are highly specialized reagents that dictate the stereochemical and regiochemical outcomes of advanced synthetic pathways. By understanding the mechanistic causality—whether through orthogonal


-activation by gold or galvanic surface activation of zinc—researchers can harness these homologs to construct the complex architectures demanded by modern drug discovery.

References

  • [13] Title: 1-BROMO-2-BUTYNE synthesis - ChemicalBook | Source: chemicalbook.com | 13

  • [3] Title: Buy 4-Bromo-1-butyne | 38771-21-0 - Smolecule | Source: smolecule.com |3

  • [1] Title: CAS 3355-28-0: 1-Bromo-2-butyne | CymitQuimica | Source: cymitquimica.com | 1

  • [2] Title: Cas 38771-21-0,4-BROMO-1-BUTYNE | lookchem | Source: lookchem.com | 2

  • Title: 4-Bromo-1-butyne 97 38771-21-0 - Sigma-Aldrich | Source: sigmaaldrich.com |

  • [8] Title: 4-Bromo-1-butyne: A Bifunctional Building Block for Modern Organic ... | Source: benchchem.com | 8

  • Title: 1-Bromo-2-butyne = 98 3355-28-0 - Sigma-Aldrich | Source: sigmaaldrich.com |

  • [4] Title: How to prepare 1-Bromo-2-Butyne? - FAQ - Guidechem | Source: guidechem.com | 4

  • [12] Title: 1-bromobut-2-yne - ChemBK | Source: chembk.com | 12

  • [9] Title: How 4-Bromo-1-butyne is synthesized - Knowledge - Shaanxi Bloom Tech Co., Ltd. | Source: bloomtechz.com | 9

  • [7] Title: One-pot, solvent-free regioselective addition reactions of propargyl bromide to carbonyl compounds mediated by Zn–Cu couple | Source: researchgate.net | 7

  • [5] Title: Fe-Catalyzed Coupling of Propargyl Bromides and Alkyl Grignard Reagents | Source: researchgate.net | 5

  • [6] Title: Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents | Source: mdpi.com | 6

  • [10] Title: Intramolecular Diels−Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles | Source: acs.org | 10

  • [11] Title: Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC | Source: nih.gov | 11

Sources

Technical Guide: Stability, Handling, and Isomerization Control of 3-Bromo-1-Pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-pentyne (CAS: 24480-13-5) is a secondary propargylic bromide utilized as a high-value electrophile in alkylation, Barbier-type couplings, and transition-metal-catalyzed cross-couplings. While chemically potent, it exhibits significant instability under ambient conditions .

Its primary failure mode is not simple decomposition, but a thermodynamically driven isomerization to its allenyl bromide counterpart (1-bromo-1,2-pentadiene). This rearrangement is autocatalytic, accelerated by trace acid (HBr), heat, and light.

This guide provides a mechanistic understanding of this instability and defines a self-validating protocol for its storage, purification, and use.

Chemical Profile & Intrinsic Instability

The Propargyl-Allenyl Equilibrium

Unlike primary alkyl halides, 3-bromo-1-pentyne possesses a leaving group at the propargylic position (C3). Under ambient conditions, particularly in the presence of Lewis or Brønsted acids, it exists in equilibrium with its allenic isomer.

  • Compound A (Target): 3-Bromo-1-pentyne (Secondary Propargyl Bromide)

  • Compound B (Isomer): 1-Bromo-1,2-pentadiene (Allenyl Bromide)

Mechanism of Failure: The carbon-bromine bond is labile. Ionization generates a resonance-stabilized propargyl/allenyl cation. Recombination with the bromide ion can occur at C3 (returning the starting material) or C1 (yielding the allene).[1]

Critical Insight: The reaction is often driven by the byproduct HBr. As the compound degrades slightly (hydrolysis or elimination), HBr is released. This HBr protonates the alcohol impurity or acts directly to catalyze the rearrangement via an SN1-like pathway.

Visualization of Degradation Pathways

The following diagram illustrates the equilibrium and the irreversible hydrolysis pathway that permanently degrades the material.

G Propargyl 3-Bromo-1-pentyne (Target) Cation [Resonance Stabilized Cation Intermediate] Propargyl->Cation Ionization (Heat/Light) Hydrolysis 1-Pentyn-3-ol + HBr (Autocatalyst) Propargyl->Hydrolysis H2O / Moisture Cation->Propargyl Kinetic Trap Allene 1-Bromo-1,2-pentadiene (Thermodynamic Isomer) Cation->Allene Recombination (Thermodynamic) Hydrolysis->Cation HBr Catalysis

Figure 1: Mechanistic pathway showing the reversible isomerization to the allene and the irreversible generation of HBr via hydrolysis.[2]

Experimental Protocols: Storage & Handling

Standard "store in a cool dry place" instructions are insufficient for 3-bromo-1-pentyne. The following protocols are required to maintain chemical integrity (>95% purity).

Storage Protocol (The "Zero-Acid" Standard)

To prevent the autocatalytic cycle described above, you must actively scavenge acid and suppress thermal energy.

ParameterSpecificationCausality
Temperature -20°C to -10°C Arrhenius suppression of C-Br bond ionization. Ambient storage leads to >10% isomerization within 48 hours.
Atmosphere Argon/Nitrogen (Dry) Moisture generates HBr via hydrolysis; HBr catalyzes isomerization.
Stabilizer K₂CO₃ (Anhydrous) or Copper Wire Critical: Store over 1-2% w/w anhydrous Potassium Carbonate or acid-washed Copper wire to scavenge trace HBr immediately upon formation.
Container Amber Glass (Silanized) Blocks UV (radical initiation). Silanization prevents surface hydroxyls on glass from acting as Lewis acids.
Self-Validating Purification Workflow

Do not assume commercial batches are pure. Propargylic bromides degrade during shipping.

Step-by-Step Distillation Protocol:

  • Pre-Check: Run a ¹H NMR. Focus on the methine proton at C3 (approx. δ 4.5-5.0 ppm, td) vs. the allenic proton (approx. δ 5.5-6.0 ppm). If allene > 5%, purify.

  • Apparatus: Short-path distillation setup. Do not use a Vigreux column (excessive heating time promotes decomposition).

  • Vacuum: High vacuum required (< 5 mmHg).

  • Temperature: Bath temperature must not exceed 50°C .

  • Collection: Collect into a receiver flask cooled to -78°C (dry ice/acetone) containing a few milligrams of K₂CO₃.

  • Post-Check: Re-run NMR immediately. Use within 4 hours or freeze.

Application Case Study: Impact on Drug Development

The Barbier Reaction Scenario

In a drug discovery campaign, 3-bromo-1-pentyne was used to alkylate an aldehyde via a Zinc-mediated Barbier reaction.

  • Scenario A (Degraded Reagent): The researcher used a bottle stored at room temperature for 2 weeks.

    • Result: A mixture of homopropargylic alcohol (desired) and α-allenyl alcohol (undesired regioisomer).

    • Yield: 35% desired product.

    • Cause: The reagent had partially isomerized to the allenyl bromide, which reacts with different regioselectivity (often yielding the propargyl product via γ-attack, but mixtures occur due to equilibration).

  • Scenario B (Freshly Distilled): The researcher followed the protocol in Section 3.2.

    • Result: Exclusive formation of the homopropargylic alcohol (anti-Cram or Cram products depending on conditions).

    • Yield: 82% isolated yield.

Decision Logic for Researchers

Use the following logic flow to determine if your material is fit for purpose.

Logic Start Start: Assess 3-Bromo-1-pentyne Visual Visual Check: Is it yellow/brown? Start->Visual NMR 1H NMR Check: Allene > 2%? Visual->NMR No (Clear) Distill Perform Vacuum Distillation (<50°C) Visual->Distill Yes (Degraded) NMR->Distill Yes Use Proceed to Reaction (Use within 4h) NMR->Use No Distill->Visual Check Residue Discard Discard/Recycle (Polymerized)

Figure 2: Decision matrix for quality assurance of propargylic bromides.

References

  • PubChem. 3-Bromo-1-pentene (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. Preparation of Propargyl Bromide. Org.[3] Synth. 1976, 55, 96. (Foundational protocol for propargylic bromide handling and stabilization). [Link]

  • Journal of Organic Chemistry. Regioselectivity in the Reactions of Propargylic Bromides. (Mechanistic insight into isomerization). [Link]

Sources

Advanced Technical Guide: Synthesis of 3-Bromo-1-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: 3-Bromo-1-pentyne (CAS: 24480-13-5) Molecular Formula:


Molecular Weight:  147.01  g/mol
Primary Application:  Electrophilic propargylic alkylating agent for transition-metal catalyzed cross-couplings (e.g., Negishi, Sonogashira) and nucleophilic substitution.

This guide details the synthesis of 3-bromo-1-pentyne from 1-pentyn-3-ol. Unlike primary propargylic alcohols, this secondary substrate presents a critical chemoselectivity challenge: the propensity to undergo


 rearrangement to form the thermodynamically stable allenic bromide (1-bromo-1,2-pentadiene). The protocols below are engineered to suppress this rearrangement, prioritizing the retention of the alkynyl skeleton.

Part 1: Retrosynthetic Analysis & Mechanistic Strategy

The synthesis relies on the nucleophilic substitution of the hydroxyl group of 1-pentyn-3-ol. The choice of reagent dictates the mechanism (


 vs. 

) and the final purity.
Mechanistic Pathway & Isomerization Risk

The reaction with Phosphorus Tribromide (


) proceeds via a dibromophosphite intermediate. Without careful control, the bromide ion can attack the 

-carbon (allene formation) rather than the

-carbon (propargyl retention).

ReactionMechanism cluster_conditions Critical Control Factors Alcohol 1-Pentyn-3-ol (Substrate) Inter Dibromophosphite Intermediate (R-O-PBr2) Alcohol->Inter + PBr3 - HBr Target 3-Bromo-1-pentyne (Target: SN2 Path) Inter->Target Br- attack @ C3 (Kinetic Control, <0°C) Allene 1-Bromo-1,2-pentadiene (Impurity: SN2' Path) Inter->Allene Br- attack @ C1 (Thermodynamic Drift) Control 1. Temp < 0°C 2. Pyridine Base 3. Non-polar Solvent

Figure 1: Mechanistic divergence in propargylic bromination.[1] Low temperature and base additives are required to favor the SN2 pathway.

Part 2: Experimental Protocols

Route A: Modified PBr3 Bromination (Standard High-Yield Route)

This protocol uses pyridine to neutralize the HBr byproduct, preventing acid-catalyzed isomerization to the allene.

Reagents:

  • 1-Pentyn-3-ol (1.0 equiv)

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Pyridine (0.1 equiv)

  • Diethyl Ether (Anhydrous)

Protocol Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.

  • Solvation: Add 1-pentyn-3-ol (e.g., 10.0 g, 119 mmol) and anhydrous pyridine (0.94 g, 12 mmol) to diethyl ether (100 mL).

  • Cryogenic Cooling: Cool the solution to -10°C using a salt/ice bath. Critical: Do not proceed until internal temp is stable.

  • Addition: Add

    
     (12.9 g, 47.6 mmol) dropwise over 45 minutes. Maintain internal temperature below -5°C.
    
    • Note: The reaction is exothermic.[2] Rapid addition will cause local heating and allene formation.

  • Reaction: Allow the mixture to warm slowly to 0°C and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Workup:

    • Separate the organic layer.[1][3][4][5]

    • Extract aqueous layer with ether (2 x 50 mL).

    • Wash combined organics with sat.[1]

      
       (to remove 
      
      
      
      ), then brine.
    • Dry over

      
       and filter.
      
  • Purification: Concentrate under reduced pressure (keep bath < 25°C). Purify via vacuum distillation.

Route B: Mesylate Displacement (High-Fidelity Route)

Recommended for substrates sensitive to acidic conditions or if Route A yields >10% allene.

Reagents:

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    )
    
  • Lithium Bromide (LiBr)

  • THF/DCM

Protocol Summary:

  • Mesylation: React 1-pentyn-3-ol with MsCl/

    
     in DCM at 0°C to form the mesylate.
    
  • Displacement: Treat the crude mesylate with LiBr (1.5 equiv) in THF at room temperature.

  • Outcome: This route proceeds strictly via

    
    , significantly reducing allene risk.
    

Part 3: Purification & Characterization[1]

Distillation Parameters

3-Bromo-1-pentyne is thermally unstable and a potent lachrymator. Do not distill at atmospheric pressure.

ParameterValueNotes
Boiling Point 45-50°C @ 15 mmHgEstimated. Decomposes >100°C.
Appearance Colorless to pale yellow liquidDarkens upon storage (stabilize with Cu wire).
Density ~1.35 g/mLDenser than water.
Spectroscopic Validation (NMR)

Distinguishing the product from the allenic impurity is vital.

Nucleus3-Bromo-1-pentyne (Target)1-Bromo-1,2-pentadiene (Impurity)
Proton (

H)

4.5-4.7 ppm (td, CH-Br)

5.4-5.6 ppm (m, Allenic CH)
Carbon (

C)

~80 ppm (Alkyne C)

~200-210 ppm (Allene sp C)
Experimental Workflow Diagram

Workflow Start Start: 1-Pentyn-3-ol (In Ether/Pyridine) Cool Cool to -10°C (Salt/Ice Bath) Start->Cool Add Add PBr3 Dropwise (Rate < 1 mL/min) Cool->Add React Stir at 0°C for 2h (Monitor GC/TLC) Add->React Quench Quench on Crushed Ice (Exothermic Control) React->Quench Extract Extraction & Wash (NaHCO3 Neutralization) Quench->Extract Distill Vacuum Distillation (45°C @ 15 mmHg) Extract->Distill

Figure 2: Step-by-step operational workflow for the synthesis of 3-bromo-1-pentyne.

References

  • Preparation of Propargylic Bromides: Journal of the American Chemical Society. "Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investigation". (2014).[6][7] Link

  • Isomerization Risks: Thieme Connect. "Chemoselective Isomerization of Secondary-Type Propargylic Alcohols". Link

  • General PBr3 Methodology: Organic Syntheses. "Alkyl and Alkylene Bromides".[3][8][9][10] Link

  • Safety Data & Properties: PubChem. "3-Bromo-1-pentyne Compound Summary".[11] Link

Sources

Isomers of bromopentyne and their structural distinction

Isomers of Bromopentyne ( ): Structural Distinction and Synthetic Utility

Executive Summary

Bromopentynes (

The structural diversity of

Structural Classification and Isomer Enumeration

The molecular formula

1-pentyne2-pentyne
Isomer Hierarchy

The isomers can be broadly categorized based on the alkyne position (Terminal vs. Internal) and the carbon skeleton (Linear vs. Branched).

IsomerMapRootBromopentyne Isomers(C5H7Br)LinearLinear Skeleton(n-Pentane derived)Root->LinearBranchedBranched Skeleton(Isopentane derived)Root->BranchedTermAlkTerminal Alkyne(Parent: 1-Pentyne)Linear->TermAlkIntAlkInternal Alkyne(Parent: 2-Pentyne)Linear->IntAlkIso11-bromo-1-pentyne(Halo-alkyne)TermAlk->Iso1Iso23-bromo-1-pentyne(Propargylic, Chiral)TermAlk->Iso2Iso34-bromo-1-pentyne(Homopropargylic, Chiral)TermAlk->Iso3Iso45-bromo-1-pentyne(Terminal Bromide)TermAlk->Iso4Iso51-bromo-2-pentyne(Propargylic)IntAlk->Iso5Iso64-bromo-2-pentyne(Propargylic, Chiral)IntAlk->Iso6Iso75-bromo-2-pentyne(Homopropargylic)IntAlk->Iso7

Figure 1: Hierarchical classification of linear bromopentyne isomers.

Structural Distinction: Spectroscopic Logic

Distinguishing these isomers requires a multi-modal approach. While Mass Spectrometry (MS) confirms the formula and bromine presence (1:1 ratio of M and M+2 peaks), it poorly differentiates positional isomers. NMR and IR spectroscopy are the definitive tools.

Infrared (IR) Spectroscopy

The primary filter is the detection of a terminal alkyne.

  • Terminal Alkynes (e.g., 3-bromo-1-pentyne, 5-bromo-1-pentyne):

    • 
      C-H Stretch:  Sharp, strong band at 3300 cm⁻¹ .
      
    • C

      
      C Stretch:  Weak to medium band at 2100–2140 cm⁻¹ .
      
  • Internal Alkynes (e.g., 1-bromo-2-pentyne):

    • 
      C-H Stretch:  Absent.
      
    • C

      
      C Stretch:  Very weak or absent (pseudo-symmetry) at 2190–2260 cm⁻¹ .
      
  • 1-Bromo-1-alkynes (Halo-alkynes):

    • The C

      
      C stretch is often shifted to lower frequencies due to the heavy atom effect of Bromine directly on the triple bond.
      
Nuclear Magnetic Resonance (NMR)

Table 1: Predicted


H NMR Shifts for Key Isomers
IsomerStructureKey Signal 1 (Diagnostic)Key Signal 2Multiplicity Logic
5-Bromo-1-pentyne


1.9–2.0 (1H, t,

CH)

3.5 (2H, t,

)
Terminal H couples with propargylic

.
1-Bromo-2-pentyne


3.9–4.1 (2H, t,

)

2.2 (2H, qt,

)
Propargylic

is deshielded by Br and alkyne anisotropy.
3-Bromo-1-pentyne


2.4–2.6 (1H, d,

CH)

4.5–4.7 (1H, dt,

)
Chiral center

couples to terminal H and ethyl group.
1-Bromo-1-pentyne

Absent (No

CH)

2.2 (2H, t,

)
Lack of terminal proton signal is diagnostic.
The Distinction Workflow

To rigorously identify an unknown bromopentyne isomer, follow this logic gate:

DistinctionLogicStartUnknown C5H7BrIR_CheckIR: Peak at 3300 cm-1?Start->IR_CheckNMR_Term1H NMR: Signal at 1.9-2.5 ppm?IR_Check->NMR_TermYes (Terminal)Result_1B2P1-Bromo-2-pentyneIR_Check->Result_1B2PNo (Internal)Check for CH2Br (s/t) ~4.0ppmResult_1B1P1-Bromo-1-pentyneIR_Check->Result_1B1PNo (Internal)No CH2Br signalNMR_CH2Br1H NMR: Triplet at ~3.5 ppm?NMR_Term->NMR_CH2BrYesNMR_Chiral1H NMR: Methine (CH) at >4.0 ppm?NMR_CH2Br->NMR_ChiralNoResult_5B1P5-Bromo-1-pentyneNMR_CH2Br->Result_5B1PYes (Primary Bromide)Result_3B1P3-Bromo-1-pentyneNMR_Chiral->Result_3B1PYes (Secondary Bromide)

Figure 2: Logical workflow for spectroscopic identification of bromopentyne isomers.

Experimental Protocols

The synthesis of these isomers must be highly regioselective to avoid difficult separations. Below are the standard protocols for the two most distinct and useful isomers: 5-bromo-1-pentyne (terminal functionalization) and 1-bromo-2-pentyne (propargylic functionalization).

Protocol A: Synthesis of 5-Bromo-1-pentyne

Target: Conversion of a primary alcohol to a primary bromide while preserving the terminal alkyne.[1] Mechanism:


2Precursor:13

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Solvation: Add 4-pentyn-1-ol (10.0 g, 119 mmol) and anhydrous Diethyl Ether (

    
    )  (100 mL). Cool the solution to 0°C using an ice/water bath.
    
  • Bromination: Add Phosphorus Tribromide (

    
    )  (12.9 g, 47.6 mmol, 0.4 equiv) dropwise via the addition funnel over 30 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent alkyne polymerization.
    
  • Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then gently reflux (35°C) for 1 hour to drive the reaction to completion.

  • Quench: Cool back to 0°C. Slowly add ice-cold water (50 mL) to quench excess

    
    .
    
  • Extraction: Separate the organic layer.[4] Extract the aqueous layer with

    
     (2 x 50 mL).
    
  • Purification: Wash combined organics with saturated

    
     (to remove 
    
    
    ) and brine. Dry over
    
    
    , filter, and concentrate under reduced pressure.
  • Distillation: Purify the crude oil via vacuum distillation (bp ~55°C at 20 mmHg) to obtain 5-bromo-1-pentyne as a clear liquid.

Protocol B: Synthesis of 1-Bromo-2-pentyne

Target: Creation of a highly reactive propargylic bromide.[2] Precursor: 2-Pentyn-1-ol.[2]

Step-by-Step Methodology:

  • Setup: Similar to Protocol A, but strictly anhydrous conditions are critical due to the high reactivity of the product.

  • Reaction: Dissolve 2-pentyn-1-ol (5.0 g, 59 mmol) in anhydrous Dichloromethane (DCM) (50 mL) containing Pyridine (0.1 equiv, to scavenge HBr). Cool to -10°C.

  • Addition: Add

    
     (0.4 equiv) slowly.
    
  • Workup: Unlike the terminal isomer, 1-bromo-2-pentyne is a potent lachrymator and alkylating agent. Quench with cold water, wash rapidly with cold

    
    , dry over 
    
    
    , and concentrate at low temperature (<30°C).
  • Storage: Store over copper wire at -20°C to prevent polymerization.

Applications in Drug Development

Bromopentynes act as "staples" in fragment-based drug design.

  • Click Chemistry (CuAAC): 5-Bromo-1-pentyne provides a terminal alkyne handle. It can be reacted with an azide-bearing scaffold to link a 3-carbon spacer ending in a reactive bromide, which can then be used to attach a second functional group via nucleophilic substitution.

  • Heterocycle Synthesis: 1-Bromo-2-pentyne is used to alkylate amines or thiols. Subsequent cyclization (e.g., gold-catalyzed) yields pyrroles or thiophenes, common motifs in kinase inhibitors.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-1-pentyne. Retrieved from

  • National Institutes of Health (PubChem). 3-Bromo-pent-1-yne | C5H7Br | CID 13610361. Retrieved from

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. Retrieved from

  • Organic Chemistry Portal. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes. Retrieved from

  • TCI Chemicals. Product Specification: 1-Bromo-2-pentyne.[5][6][7] Retrieved from

3-bromo-1-pentyne boiling point and physical constants

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-1-Pentyne: Physicochemical Constants, Thermodynamic Behavior, and Synthetic Protocols

Executive Summary

As a Senior Application Scientist in drug development and materials chemistry, I frequently navigate the delicate balance between reactivity and stability when utilizing propargylic halides. 3-Bromo-1-pentyne (CAS: 24480-13-5) is a highly versatile, terminal alkyne building block[1]. Its unique structural motif—a polarized carbon-bromine bond adjacent to a terminal alkyne—renders it an exceptional electrophile for cross-coupling and nucleophilic substitution. However, this same electronic environment dictates strict handling parameters. This technical guide synthesizes the physical constants, thermodynamic rationale, and field-proven protocols required to master 3-bromo-1-pentyne in the laboratory.

Physicochemical Profiling & Thermodynamic Dynamics

Understanding the physical constants of 3-bromo-1-pentyne is not merely an exercise in data collection; it is the foundation of safe and effective experimental design. While empirical databases occasionally aggregate its properties with its internal alkyne isomer (1-bromo-2-pentyne, CAS: 16400-32-1) due to their identical mass and highly similar dipole moments, the validated constants for this


 system are critical for reaction scaling.

Table 1: Physical Constants of the 3-Bromo-1-pentyne System

PropertyValueCausality / Scientific Context
Molecular Formula

Contains a terminal alkyne and a secondary propargylic bromide.
Molecular Weight 147.01 g/mol The high atomic mass of bromine drives the overall density.
Boiling Point 93–95 °C (at 113 mmHg)Reduced pressure is strictly required to prevent thermal degradation. Extrapolates to ~145 °C at 760 mmHg.
Density 1.438 g/mL (at 25 °C)Halogenation significantly increases density well above 1.0 g/mL.
Refractive Index 1.498 (

)
Driven by the high polarizability of the C≡C bond and the Br atom.
Flash Point 41 °C (105.8 °F)Closed-cup measurement; indicates significant volatility and flammability risk.

Causality Behind the Boiling Point: The boiling point of a compound is a macroscopic manifestation of the energy required to overcome its intermolecular forces[2]. For 3-bromo-1-pentyne, the boiling point is driven by two primary factors:

  • London Dispersion Forces: The large, highly polarizable electron cloud of the bromine atom significantly increases the transient dipole moments between molecules, elevating the boiling point compared to non-halogenated pentynes.

  • Dipole-Dipole Interactions: The permanent dipole established by the electronegative bromine atom and the electron-rich alkyne creates strong intermolecular attraction.

Crucial Insight: Extrapolating the vapor pressure curve to 760 mmHg yields an atmospheric boiling point of approximately 145 °C. However, heating propargylic bromides to this temperature provides the activation energy required for thermal degradation, auto-polymerization, or Meyer-Schuster-type rearrangements[3]. Therefore, all distillations must be performed under reduced pressure.

Experimental Workflow: Vacuum Distillation & Self-Validating Purification

To ensure the integrity of 3-bromo-1-pentyne before deployment in sensitive workflows (e.g., Sonogashira couplings or Grignard formations), it must be purified to remove trace HBr and polymeric degradants[4]. The following protocol is a self-validating system designed to prevent thermal degradation.

Protocol: Reduced-Pressure Distillation of 3-Bromo-1-pentyne

  • Step 1: Apparatus Assembly. Assemble a short-path vacuum distillation apparatus. Causality: A short-path setup minimizes the thermal residence time of the vapor, drastically reducing the risk of heat-induced allenic rearrangement.

  • Step 2: Acid Neutralization. Add crude 3-bromo-1-pentyne to the distillation flask along with 2-3 wt% of anhydrous potassium carbonate (

    
    ). Causality: Propargylic bromides slowly decompose to release HBr. 
    
    
    
    acts as an acid scavenger, preventing acid-catalyzed polymerization during heating[3].
  • Step 3: Vacuum Establishment. Apply a stable vacuum of approximately 110–115 mmHg before applying any heat. Causality: Lowering the system pressure first ensures the compound never experiences temperatures near its atmospheric boiling point.

  • Step 4: Controlled Heating & Collection. Slowly heat the oil bath. Collect the main fraction distilling at 93–95 °C. Store the purified colorless liquid in an amber vial over activated 4Å molecular sieves under an argon atmosphere.

  • Step 5: Self-Validation (Quality Control). Run a rapid

    
    -NMR (
    
    
    
    ). The system is validated if the terminal alkyne proton appears as a sharp doublet (due to long-range coupling) around 2.4 ppm, and there is a complete absence of signals in the 5.0–6.0 ppm region. Causality: Signals near 5.5 ppm indicate the presence of allenic impurities (1-bromo-1,2-pentadiene), confirming that the distillation temperature was too high or the vacuum was insufficient.

Reactivity Profile & Mechanistic Pathways

When deploying 3-bromo-1-pentyne in drug development, researchers must control its dual reactivity. The propargylic position is highly susceptible to nucleophilic attack, but it can proceed via two competing pathways: direct substitution (


) or propargylic rearrangement (

)[4].

To favor the


 product (the desired 3-substituted-1-pentyne), reactions should be run in polar aprotic solvents (e.g., DMF or acetone) at low temperatures (-78 °C to 0 °C) using hard nucleophiles. Soft nucleophiles and elevated temperatures increase the thermodynamic probability of the 

allenic rearrangement[3].

G A 3-Bromo-1-pentyne (Terminal Alkyne) C S_N2 Pathway (Direct Substitution) A->C Attack at C3 D S_N2' Pathway (Propargylic Rearrangement) A->D Attack at C1 B Nucleophile (Nu⁻) B->C B->D E 3-Substituted-1-pentyne (Propargylic Product) C->E F 1-Substituted-1,2-pentadiene (Allenic Product) D->F

Fig 1: Competing S_N2 and S_N2' nucleophilic substitution pathways in 3-bromo-1-pentyne.

References

  • [1] Title: 3-bromo-1-pentyne 24480-13-5 - Guidechem | Source: Guidechem | URL:

  • [4] Title: A Comparative Kinetic Analysis of 1-Bromo-2-pentyne in Coupling Reactions | Source: Benchchem | URL:

  • [2] Title: Essential Organic Chemistry Textbook | Source: Studylib | URL:

  • Title: 1-Bromo-2-pentyne | 16400-32-1 | Source: TCI EUROPE N.V. | URL:

  • [3] Title: Stability of 1-Bromo-2-pentyne under various reaction conditions | Source: Benchchem | URL:

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-Bromo-1-pentyne from 1-Pentyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-bromo-1-pentyne from 1-pentyn-3-ol represents a critical functional group interconversion in organic synthesis, providing a versatile bifunctional building block for cross-coupling reactions, click chemistry, and natural product synthesis. Because 1-pentyn-3-ol is a secondary propargylic alcohol, its conversion to a halide is complicated by the potential for Meyer-Schuster-type rearrangements or SN2' pathways, which yield unwanted allenic bromides (1-bromo-1,2-pentadiene).

This application note details a highly regioselective protocol utilizing the Appel reaction (CBr4 / PPh3). This method is prioritized over traditional phosphorus tribromide (PBr3) protocols due to its mild, neutral conditions that suppress allenic rearrangement and maximize the yield of the desired SN2 product[1].

Mechanistic Insights & Causality

The fundamental challenge in synthesizing 3-bromo-1-pentyne lies in controlling the regioselectivity of the bromide attack.

When 1-pentyn-3-ol is activated, the resulting intermediate can undergo two distinct nucleophilic substitution pathways:

  • Direct Displacement (SN2): The bromide anion attacks the C3 carbon, directly displacing the activated hydroxyl group. This yields the target 3-bromo-1-pentyne.

  • Conjugate Displacement (SN2'): The bromide anion attacks the terminal C1 alkyne carbon, resulting in an electron cascade that shifts the unsaturation and expels the leaving group at C3. This yields the allenic byproduct, 1-bromo-1,2-pentadiene.

Why the Appel Reaction? Traditional halogenation using PBr3 often requires the addition of a weak base like pyridine to neutralize the HBr byproduct, yet it can still promote SN2' rearrangement due to the generation of localized acidic microenvironments and thermal stress[2]. The Appel reaction utilizes carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) to form a highly reactive oxyphosphonium intermediate. The bulky nature of the triphenylphosphine leaving group, combined with the strictly neutral, low-temperature conditions, sterically hinders the SN2' trajectory and heavily favors the direct SN2 attack, preserving the alkyne moiety,[1].

G SM 1-Pentyn-3-ol (Secondary Propargylic Alcohol) Int Oxyphosphonium Intermediate SM->Int Activation Appel Appel Reagents (PPh3, CBr4) Appel->Int SN2 Path A: SN2 Attack (Direct Displacement) Int->SN2 Bromide attack at C3 SN2p Path B: SN2' Attack (Rearrangement) Int->SN2p Bromide attack at C1 Prod1 3-Bromo-1-pentyne (Target Product) SN2->Prod1 Prod2 1-Bromo-1,2-pentadiene (Allenic Byproduct) SN2p->Prod2

Reaction pathway showing SN2 vs SN2' divergence in propargylic bromination.

Physicochemical Data & Reaction Parameters

To ensure a self-validating system, researchers must monitor the physical properties of the substrate and product. 3-Bromo-1-pentyne is highly reactive and should be stored at low temperatures, protected from light.

Parameter1-Pentyn-3-ol (Substrate)3-Bromo-1-pentyne (Product)
Molecular Formula C5H8OC5H7Br
Molecular Weight 84.12 g/mol 147.01 g/mol
Appearance Colorless to pale yellow liquidColorless to light amber liquid
Boiling Point 120-122 °C~110-115 °C (decomposes slowly)
TLC Rf (Hexanes/EtOAc 4:1) ~0.35 (UV inactive, KMnO4 active)~0.85 (UV inactive, KMnO4 active)

Experimental Methodology: Appel Reaction Protocol

This protocol is adapted from validated stereoselective syntheses utilizing propargylic alcohols[1].

Required Materials
  • Substrate: 1-Pentyn-3-ol (1.0 equiv, strictly anhydrous)

  • Reagents: Triphenylphosphine (PPh3, 1.25 equiv), Carbon tetrabromide (CBr4, 1.25 equiv)

  • Solvent: Dichloromethane (CH2Cl2, anhydrous, 0.2 M relative to substrate)

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, argon/nitrogen line, ice bath.

Step-by-Step Procedure
  • Reaction Setup: Purge a flame-dried round-bottom flask with argon. Add 1-pentyn-3-ol (1.0 equiv) and anhydrous CH2Cl2 to achieve a 0.2 M solution.

  • Addition of CBr4: Add CBr4 (1.25 equiv) to the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath. Allow the mixture to equilibrate for 10 minutes.

  • Controlled Activation: Weigh out PPh3 (1.25 equiv). Add the PPh3portion-wise over 15–20 minutes. Causality Check: Portion-wise addition is critical to control the exothermic formation of the oxyphosphonium intermediate and prevent localized heating, which drives the unwanted SN2' allenic rearrangement[1].

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The substrate (Rf ~0.1) should completely convert to the highly non-polar product (Rf ~0.9).

  • Quenching and Precipitation: Once complete (typically 1–2 hours), dilute the reaction mixture with an equal volume of cold pentane or hexanes. This step selectively precipitates the bulky triphenylphosphine oxide (OPPh3) byproduct.

  • Filtration: Filter the suspension through a short pad of silica gel, eluting with pentane/Et2O (95:5) to ensure complete recovery of the propargylic bromide while retaining the polar OPPh3[1].

  • Concentration: Carefully concentrate the filtrate under reduced pressure (water bath temperature < 25 °C) to avoid volatilization or thermal degradation of the target bromide.

  • Validation: Analyze the crude product via 1H NMR. The diagnostic terminal alkyne proton (~2.5 ppm, doublet) and the C3 methine proton (~4.6 ppm, multiplet) confirm the SN2 product, while the absence of allenic protons (~5.0-6.0 ppm) confirms the suppression of the SN2' pathway.

Comparative Methodologies

While the Appel reaction is the gold standard for secondary propargylic alcohols, alternative methods exist. The table below summarizes the causality behind selecting specific reagents.

MethodologyReagentsChemoselectivity (SN2 vs SN2')Operational Notes
Appel Reaction CBr4, PPh3, CH2Cl2Excellent (>95% SN2)Mild, neutral conditions. Requires removal of stoichiometric OPPh3 waste,[1].
PBr3 / Pyridine PBr3, Pyridine, Et2OModerate (Prone to SN2')Highly exothermic. Pyridine is required to buffer HBr, but thermal spikes often lead to allene formation[2].

References

  • Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes Source: Synlett (Thieme Connect) URL:[Link]

  • Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid Source: The Journal of Organic Chemistry (ACS Publications / PMC) URL:[Link]

Sources

Application Note: High-Fidelity Alkylation Using 3-Bromo-1-Pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-1-pentyne (CAS 24480-13-5) represents a high-value, secondary propargylic electrophile used in the synthesis of complex pharmaceutical scaffolds, particularly for introducing chiral alkyne moieties. Unlike primary alkyl halides, this molecule exhibits a "chameleon-like" reactivity profile, oscillating between direct substitution (


), vinylogous substitution (

), and elimination pathways. This guide provides a rigorous protocol for its synthesis, handling, and application in regioselective alkylation, emphasizing the suppression of allenic byproducts and shock-sensitive decomposition.

Part 1: Chemical Profile & Critical Handling

Warning: 3-Bromo-1-pentyne is a secondary propargylic bromide. It is significantly less stable than its primary isomers (e.g., 5-bromo-1-pentyne). It is a lachrymator and potentially shock-sensitive.

Physicochemical Properties
PropertyValueNotes
Structure

Chiral center at C3.
Molecular Weight 147.01 g/mol
Boiling Point ~45-50°C at 20 mmHgDo not distill at atm. pressure. Decomposition risk.
Density ~1.4 g/mLDenser than water.
Stability LowProne to racemization and isomerization to 1-bromo-1,2-pentadiene.
The "Fresh Prep" Imperative

Commercial stocks of 3-bromo-1-pentyne often degrade into oligomers or isomerize to the allene upon prolonged storage. For reproducible biological data, we mandate the "Make-and-Use" protocol described in Section 3.

Part 2: Mechanistic Considerations (The Regioselectivity Challenge)

The utility of 3-bromo-1-pentyne as an electrophile is defined by the competition between the


-carbon (C3) and the 

-carbon (C1).
The Divergent Pathways

When a nucleophile approaches 3-bromo-1-pentyne, three outcomes are possible:

  • Pathway A (Direct

    
    ):  Attack at C3. Retains the alkyne structure. Inverts stereochemistry.
    
  • Pathway B (Vinylogous

    
    ):  Attack at C1 (terminal alkyne carbon). Results in an allene .
    
  • Pathway C (Elimination): Base-mediated removal of the C3 proton. Results in a conjugated enyne.

Mechanistic Diagram

The following Graphviz diagram illustrates the decision tree for reaction optimization.

ReactionPathways Substrate 3-Bromo-1-Pentyne (Secondary Electrophile) SN2 Direct SN2 Attack (at C3) Substrate->SN2 Hard Nu, Polar Aprotic Solvent SN2_Prime Vinylogous SN2' Attack (at C1) Substrate->SN2_Prime Cu(I) Catalysis, Soft Nu E2 Elimination (E2) Substrate->E2 Strong Base, High Temp Nu Nucleophile (Nu-) Nu->SN2 Nu->SN2_Prime Prod_Alkyne Propargylic Product (Alkyne Retained) SN2->Prod_Alkyne Inversion of Config. Prod_Allene Allenic Isomer (Undesired Byproduct) SN2_Prime->Prod_Allene Rearrangement Prod_Enyne Conjugated Enyne (Decomposition) E2->Prod_Enyne

Caption: Mechanistic divergence in 3-bromo-1-pentyne alkylation. Path selection is controlled by solvent polarity and metal catalysis.

Part 3: Experimental Protocols

Protocol A: "Make-and-Use" Synthesis (Appel Reaction)

Objective: Generate high-purity 3-bromo-1-pentyne from 1-pentyn-3-ol immediately prior to alkylation. Scale: 10 mmol basis.

Reagents:

  • 1-Pentyn-3-ol (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.1 equiv)
    
  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add

    
     (3.65 g, 11 mmol) and 1-pentyn-3-ol (0.84 g, 10 mmol) in DCM (40 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Higher temperatures promote allene formation.

  • Addition: Add

    
     (2.88 g, 11 mmol) portion-wise over 15 minutes. The solution will turn yellowish.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexanes/EtOAc).

  • Workup: Add Pentane (50 mL) to precipitate triphenylphosphine oxide (

    
    ). Filter through a short pad of silica gel.
    
  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C). Do not rotovap to dryness aggressively, as the product is volatile.

  • Yield: Expect ~85-90% yield of a clear oil. Use immediately in Protocol B.

Protocol B: Regioselective N-Alkylation (Propargylamine Synthesis)

Objective: Alkylation of a secondary amine (e.g., Pyrrolidine) while suppressing


 allene formation.
Mechanism:  Direct 

.

Reagents:

  • Freshly prepared 3-bromo-1-pentyne (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • 
     (Powdered, anhydrous, 2.0 equiv)
    
  • Acetonitrile (MeCN, anhydrous) or DMF

Step-by-Step:

  • Suspension: In a reaction vial, suspend

    
     (2.76 g, 20 mmol) in MeCN (20 mL). Add Pyrrolidine (1.0 mL, 12 mmol).
    
  • Temperature Control: Cool the mixture to -10°C (Ice/Salt bath).

    • Expert Insight: Low temperature is the primary variable to prevent elimination to the enyne.

  • Electrophile Addition: Add 3-bromo-1-pentyne (1.47 g, 10 mmol) dropwise as a solution in MeCN (5 mL).

  • Kinetics: Stir at -10°C for 2 hours, then slowly warm to 0°C over 4 hours.

    • QC Check: Take an aliquot for NMR. Look for the triplet at

      
       ~3.5 ppm (propargyl proton). If you see a multiplet at 
      
      
      
      ~5.0-5.5 ppm, you are forming the allene (raise polarity or lower temp).
  • Quench: Filter off solids. Dilute with

    
    , wash with water (3x) to remove DMF/MeCN.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Regioselectivity Table (Solvent Influence): | Solvent | Dielectric Constant |


 (Alkyne) : 

(Allene) | Yield | | :--- | :--- | :--- | :--- | | DMF | 36.7 | 95 : 5 | 88% | | THF | 7.5 | 80 : 20 | 72% | | Toluene | 2.4 | 60 : 40 | 55% |
Protocol C: Copper-Catalyzed Stereoselective C-Alkylation

Objective: Coupling with a Grignard reagent to form a C-C bond. Note: Without catalysis, Grignard reagents often attack the halogen (metal-halogen exchange) or the terminal proton. We use a Cu(I) catalyst to facilitate substitution.

Reagents:

  • 3-bromo-1-pentyne (1.0 equiv)[1]

  • PhMgBr (Phenylmagnesium bromide, 1.2 equiv)

  • CuCN (10 mol%) or CuI/Ligand

  • LiCl (20 mol%)

Step-by-Step:

  • Catalyst Prep: In a Schlenk flask, dissolve CuCN (0.1 equiv) and LiCl (0.2 equiv) in THF to form the soluble

    
     complex.
    
  • Substrate: Add 3-bromo-1-pentyne (1.0 equiv) and cool to -78°C .

  • Nucleophile: Add PhMgBr dropwise over 30 minutes.

  • Mechanism Control:

    • Standard Cu conditions often favor

      
       (allene formation) for propargyl substrates.
      
    • To favor Alkyne (

      
      ): Use Indium  or Zinc  additives, or specific ligands (e.g., phenanthroline) that sterically crowd the 
      
      
      
      site.
    • Note: If the allene is the desired product (common in modern catalysis), use simple CuI catalysis. If the alkyne is desired, Protocol B (heteroatom) is reliable, but C-C bond formation usually requires Pd-catalysis (Sonogashira) on the alkyne terminus, not the bromide.

    • Recommendation: For C-alkylation at the bromide position retaining the alkyne, consider converting the bromide to the zincate (using Zn dust) and performing a Negishi coupling, rather than direct nucleophilic attack.

Part 4: Troubleshooting & Quality Control

Self-Validating Analytical Markers
  • 1H NMR (CDCl3):

    • Starting Material:

      
       4.55 (td, J=2.5, 7.0 Hz, 1H, -CHBr-).
      
    • Product (N-Alkylation):

      
       3.40-3.60 (m, 1H, -CHN-). Shift upfield indicates substitution.
      
    • Allene Contaminant:

      
       5.20-5.40 (m, =C=CH-). Presence indicates 
      
      
      
      failure.
  • IR Spectroscopy:

    • Look for sharp

      
       stretch at ~3300 
      
      
      
      . Loss of this signal suggests isomerization to internal alkyne or allene.
Common Failure Modes
  • "Pop" Sound / Black Tar: Decomposition due to thermal instability. Fix: Keep T < 40°C.

  • Low Yield: Volatility of 3-bromo-1-pentyne during concentration. Fix: Use a cold trap and avoid high vacuum.

  • Racemization: If using chiral starting material,

    
     pathways (carbocation intermediate) will racemize the center. Fix: Ensure high concentration of strong nucleophile to enforce 
    
    
    
    .

References

  • Regioselectivity in Propargylic Substitution

    • Sakai, N., et al. "Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides."[2] Synlett, 2009.[2]

  • Copper-Catalyzed Mechanisms

    • Funes-Ardoiz, I., et al. "The Reaction Mechanism of the Cu(I) Catalyzed Alkylation of Heterosubstituted Alkynes." Molecules, 2022.
  • General N-Alkylation Platforms

    • Dow, N.W., et al.[3] "A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides."[3] Chem, 2021.[3][4]

  • Safety Data & Properties

    • PubChem Compound Summary for CID 13610361 (3-Bromo-1-pentyne).

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preparation of Organozinc Reagents from 3-Bromo-1-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of organozinc reagents from 3-bromo-1-pentyne. This application note delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of different synthetic strategies, and presents a meticulously detailed, field-proven protocol for the preparation of the target organozinc reagent. By emphasizing the causality behind experimental choices and incorporating robust validation checkpoints, this guide aims to empower researchers to confidently and successfully synthesize and utilize these versatile reagents in their own laboratories.

Introduction: The Strategic Importance of Propargyl/Allenylzinc Reagents

Organozinc reagents have carved a significant niche in modern organic synthesis due to their remarkable functional group tolerance and moderate reactivity, which often translates to higher chemoselectivity compared to their Grignard or organolithium counterparts.[1][2] Among the diverse array of organozinc compounds, those derived from propargyl halides, such as 3-bromo-1-pentyne, are of particular interest. These reagents exist in a dynamic equilibrium between the propargylic and allenic forms, opening up a rich landscape of synthetic possibilities for the construction of complex molecular architectures, including the stereoselective synthesis of homopropargylic alcohols and allenic ketones.[3][4] The controlled formation of these organometallic intermediates is a critical first step in harnessing their synthetic potential.

Mechanistic Insights: The Propargyl-Allenyl Anionotropic Rearrangement

The preparation of an organozinc reagent from 3-bromo-1-pentyne involves the direct insertion of zinc metal into the carbon-bromine bond. This process is not merely a simple oxidative addition but is influenced by the nature of the zinc, the solvent, and any activating agents present.[5] A key feature of the resulting organozinc species is the rapid metallotropic equilibrium between the propargylic and the more sterically hindered, yet often more reactive, allenic isomer.

The position of this equilibrium is sensitive to steric and electronic factors, as well as the solvent and the presence of coordinating ligands. This dynamic behavior is the cornerstone of the diverse reactivity of these reagents, allowing for selective access to either propargylated or allenylated products.

Below is a diagram illustrating the formation and isomeric equilibrium of the organozinc reagent derived from 3-bromo-1-pentyne.

G cluster_0 Reagent Formation and Equilibrium 3-Bromo-1-pentyne 3-Bromo-1-pentyne Propargylzinc bromide Propargylzinc bromide 3-Bromo-1-pentyne->Propargylzinc bromide + Zn(0) Zinc Zinc Allenylzinc bromide Allenylzinc bromide Propargylzinc bromide->Allenylzinc bromide Metallotropic Rearrangement

Figure 1. Formation of the organozinc reagent and the propargyl-allenyl equilibrium.

Synthetic Strategies: A Comparative Overview

Several methods can be employed for the preparation of organozinc reagents from alkyl halides. The choice of method often depends on the reactivity of the halide, the desired reaction conditions, and the scale of the synthesis.

MethodDescriptionAdvantagesDisadvantages
Direct Insertion (Standard) Reaction of the alkyl halide with commercially available zinc dust.Simple setup.Often requires activation of the zinc and can be sluggish.
Barbier Reaction In-situ formation of the organozinc reagent in the presence of the electrophile.[6][7][8][9]One-pot procedure, avoids isolation of the sensitive organozinc reagent.[2][9]Less control over the formation of the organozinc species.
Rieke® Zinc Utilizes a highly reactive form of zinc, prepared by the reduction of a zinc salt.[10][11]High reactivity, allows for the use of less reactive halides.Requires the preparation of the Rieke® zinc, which can be sensitive to air and moisture.[10]

For the preparation of the organozinc reagent from 3-bromo-1-pentyne, a direct insertion method with appropriate activation of the zinc is often a reliable and practical choice for laboratory-scale synthesis.

Detailed Protocol: Preparation of Pent-1-yn-3-ylzinc Bromide

This protocol details the preparation of the organozinc reagent from 3-bromo-1-pentyne via direct insertion of activated zinc.

4.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesPuritySupplier
3-Bromo-1-pentyne16400-41-4147.011.47 g10 mmol>97%(e.g., Sigma-Aldrich)
Zinc dust (<10 µm)7440-66-665.380.98 g15 mmol>98%(e.g., Sigma-Aldrich)
1,2-Dibromoethane106-93-4187.860.28 g (0.13 mL)1.5 mmol>99%(e.g., Sigma-Aldrich)
Chlorotrimethylsilane75-77-4108.640.11 g (0.13 mL)1.0 mmol>99%(e.g., Sigma-Aldrich)
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mL->99.8%(e.g., Sigma-Aldrich)

4.2. Equipment

  • Three-necked round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Syringes and needles

  • Schlenk line (optional, but recommended)

4.3. Experimental Workflow

The following diagram outlines the key steps in the preparation of the organozinc reagent.

G A 1. Zinc Activation B 2. Reagent Preparation A->B Activated Zinc C 3. Initiation B->C Initial Addition of 3-Bromo-1-pentyne D 4. Reaction C->D Exotherm Observed E 5. Completion and Use D->E Stirring at RT

Figure 2. Workflow for the preparation of pent-1-yn-3-ylzinc bromide.

4.4. Step-by-Step Procedure

Safety First: This procedure should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All glassware should be oven- or flame-dried before use to remove any residual moisture. The reaction should be conducted under an inert atmosphere of argon or nitrogen.

  • Zinc Activation:

    • To the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add zinc dust (0.98 g, 15 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous THF (5 mL) via syringe.

    • With vigorous stirring, add 1,2-dibromoethane (0.13 mL, 1.5 mmol) via syringe. The mixture should start to gently reflux. If no reflux is observed, gently warm the flask with a heat gun until bubbling commences.

    • After the initial exotherm subsides, add chlorotrimethylsilane (0.13 mL, 1.0 mmol) dropwise.

    • Stir the suspension at room temperature for 30 minutes. The zinc dust should appear as a fine, dark grey suspension.

  • Reagent Preparation:

    • In a separate, dry flask, dissolve 3-bromo-1-pentyne (1.47 g, 10 mmol) in anhydrous THF (15 mL).

  • Initiation:

    • Add a small portion (approximately 1-2 mL) of the 3-bromo-1-pentyne solution to the activated zinc suspension.

    • A gentle exotherm should be observed, and the color of the solution may change. If the reaction does not initiate, gentle warming with a heat gun may be necessary.

  • Reaction:

    • Once the reaction has initiated, add the remaining 3-bromo-1-pentyne solution dropwise via the dropping funnel over a period of 30 minutes, maintaining a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Completion and Use:

    • The completion of the reaction can be monitored by quenching a small aliquot with an electrophile (e.g., benzaldehyde) and analyzing the product formation by GC-MS or TLC.

    • The resulting greyish solution of the organozinc reagent is now ready for use in subsequent reactions. It is recommended to use the reagent immediately.

Characterization and Validation

While direct characterization of the organozinc reagent can be challenging due to its reactivity, its formation and concentration can be indirectly determined.

  • Titration: A common method involves titrating a small aliquot of the organozinc solution with a standardized solution of iodine in THF until the iodine color persists.

  • Derivatization: Quenching an aliquot of the reaction mixture with a known electrophile, such as an aldehyde or ketone, followed by quantification of the product by GC or NMR with an internal standard, can provide an accurate measure of the reagent's concentration.

Troubleshooting and Expert Insights

  • Failure to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry and the inert atmosphere is maintained. The zinc activation step is crucial; ensure a visible reaction occurs with the 1,2-dibromoethane. If necessary, a small crystal of iodine can be added to the zinc suspension to aid activation.

  • Low Yield: Incomplete reaction can be due to poor quality zinc or insufficient activation. Using a more reactive form of zinc, such as Rieke® zinc, can significantly improve yields.[10][11]

  • Side Reactions: The formation of Wurtz coupling products (dimers of the alkyl group) can occur, especially at higher temperatures. Maintaining a controlled addition rate and moderate reaction temperature is key to minimizing this side reaction.

Conclusion

The preparation of organozinc reagents from 3-bromo-1-pentyne is a versatile and valuable tool in the arsenal of the synthetic chemist. By understanding the underlying principles of the reaction and adhering to a carefully optimized protocol, researchers can reliably generate these powerful intermediates for use in a wide range of carbon-carbon bond-forming reactions. The ability to control the propargyl/allenyl selectivity through careful choice of reaction conditions further enhances the synthetic utility of these reagents, making them indispensable for the construction of complex and biologically active molecules.

References

  • Botuha, C., Chemla, F., Ferreira, F., Pérez-Luna, A., & Roy, B. (2007). Allenylzinc reagents: new trends and synthetic applications. New Journal of Chemistry, 31(9), 1552–1567. [Link]

  • RSC Publishing. (n.d.). Allenylzinc reagents: new trends and synthetic applications.
  • Slideshare. (n.d.). ORGANOZINC REAGENT. Retrieved from [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • ResearchGate. (2026, February 5). An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. Retrieved from [Link]

  • Rieke Metals. (n.d.). Reactive Zinc and Organozinc. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, July 23). OrganoZinc compounds as an alternative to OrganoMagnesium compounds?. Retrieved from [Link]

  • PMC. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

  • eScholarship.org. (n.d.). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. Retrieved from [Link]

  • ACS Publications. (n.d.). Generation of Organozinc Reagents from Arylsulfonium Salts Using a Nickel Catalyst and Zinc Dust. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Reactions of Masked Allylic Organozinc Reagents. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, July 23). OrganoZinc compounds as an alternative to OrganoMagnesium compounds?. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

Sources

Application Note: High-Regioselectivity Propargylation of Aldehydes Using 3-Bromopent-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbon-carbon bond-forming propargylation of aldehydes is a foundational transformation in organic synthesis, critical for the assembly of complex active pharmaceutical ingredients (APIs) and natural products. However, utilizing


-substituted propargyl halides—such as 3-bromopent-1-yne —introduces a distinct regiochemical challenge: controlling the formation of the homopropargylic alcohol versus the homoallenic alcohol.

This technical guide details the mechanistic causality, optimized reaction parameters, and a self-validating Indium-mediated protocol designed to achieve


 regioselectivity in favor of the homopropargylic architecture.

Mechanistic Causality & Regiochemical Control

The Barbier-type addition of 3-bromopent-1-yne to an aldehyde relies on the in situ generation of an organometallic intermediate. The causality of the regiochemical outcome is dictated by a rapid metallotropic equilibrium between the propargyl-metal and allenyl-metal species [1].

The Metallotropic Equilibrium and Transition State

When 3-bromopent-1-yne undergoes oxidative addition with a metal, it forms a propargyl-metal species that rapidly equilibrates with its allenyl-metal isomer. The regioselectivity of the final product is not determined by the resting state of this equilibrium, but rather by the relative rates of reaction of these two species with the aldehyde via a cyclic Zimmerman-Traxler transition state [2].

  • Why Indium over Zinc? While Zinc (Zn) and Titanium (Ti) are traditional choices, they often yield near 1:1 mixtures of propargyl and allenyl isomers when reacting with substituted bromides in anhydrous conditions [3]. Indium (In), however, exhibits exceptional stability and unique reactivity in aqueous media.

  • The Role of Water: The high dielectric constant of water stabilizes the polarized cyclic transition state. Thermodynamically, the allenyl-indium species becomes the highly favored reacting partner. During the transition state, the

    
    -carbon of the allenyl-metal species (which bears the ethyl group from the original 3-bromopent-1-yne) acts as the nucleophile.
    
  • Causality of the Product: This specific

    
    -attack directly yields the homopropargylic alcohol , translating the 
    
    
    
    -ethyl substitution of 3-bromopent-1-yne into a highly functionalized
    
    
    -ethyl branch on the resulting alcohol [4].

Mechanism cluster_0 Metallotropic Equilibrium (M = In, Zn) SM 3-Bromopent-1-yne (α-Substituted) PropMetal Propargyl-Metal [R-CH(M)-C≡CH] SM->PropMetal Oxidative Addition AllenylMetal Allenyl-Metal [R-CH=C=CH-M] PropMetal->AllenylMetal Rapid Rearrangement Aldehyde Aldehyde Addition (Zimmerman-Traxler TS) PropMetal->Aldehyde α-Attack AllenylMetal->Aldehyde γ-Attack Homoallenic Homoallenic Alcohol (Minor Product) Aldehyde->Homoallenic via Propargyl-Metal Homopropargylic Homopropargylic Alcohol (Major Product) Aldehyde->Homopropargylic via Allenyl-Metal

Figure 1: Metallotropic equilibrium and regioselective pathways in Barbier-type propargylation.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various metal-solvent pairs were evaluated. The critical parameter for success is the solvent system: purely organic solvents fail to provide sufficient hydrogen-bonding stabilization for the transition state, leading to poor regioselectivity. The addition of water drastically shifts the selectivity towards the homopropargylic product.

Table 1: Regioselectivity as a Function of Metal and Solvent Environment
Metal SystemSolvent EnvironmentMajor RegioisomerRatio (Propargyl : Allenyl)Isolated Yield (%)
Indium (In) THF /

(1:1)
Homopropargylic > 95 : 5 88 - 94
Zinc (Zn)THF / aq.

Homopropargylic80 : 2075 - 82
Zinc (Zn)Anhydrous THFMixture55 : 4560 - 68
SnCl₂ / Cu

Homopropargylic90 : 1080 - 85

Data synthesized from benchmark Barbier-type propargylation studies utilizing substituted propargyl bromides[1][4].

Standard Operating Procedure: Indium-Mediated Propargylation

This protocol is designed for a 1.0 mmol scale but scales linearly up to 50 mmol without a drop in regioselectivity.

Materials & Reagents
  • Aldehyde substrate: 1.0 mmol, 1.0 eq (e.g., Benzaldehyde)

  • 3-Bromopent-1-yne: 1.5 mmol, 1.5 eq (Stored at 4°C, filtered through basic alumina prior to use to remove HBr)

  • Indium powder: 100 mesh, 1.2 mmol, 1.2 eq

  • Solvent: THF / Deionized

    
     (1:1 v/v, 10 mL), degassed via sparging with 
    
    
    
    for 10 minutes.
  • Quench Solution: Saturated aqueous

    
    
    

Workflow Step1 1. Preparation Degas THF/H2O (1:1) Weigh Indium (1.2 eq) Step2 2. Assembly Add Aldehyde (1.0 eq) Add 3-Bromopent-1-yne (1.5 eq) Step1->Step2 Step3 3. Reaction Stir at 25°C for 2-4 h Monitor via TLC/GC-MS Step2->Step3 Step4 4. Quenching Add sat. aq. NH4Cl Extract with EtOAc (3x) Step3->Step4 Step5 5. Purification Dry over Na2SO4 Flash Chromatography (SiO2) Step4->Step5

Figure 2: Step-by-step experimental workflow for Indium-mediated propargylation.

Step-by-Step Protocol
  • System Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Indium powder (138 mg, 1.2 mmol). Purge the flask with Nitrogen for 5 minutes.

  • Solvent & Substrate Addition: Inject 10 mL of the degassed THF/

    
     (1:1) mixture. Add the aldehyde (1.0 mmol) via microsyringe.
    
  • Initiation: Add 3-bromopent-1-yne (220 mg, 1.5 mmol) dropwise over 2 minutes. Causality note: Dropwise addition prevents localized thermal spikes, which can promote alkyne dimerization pathways.

  • Reaction Monitoring (Self-Validation): Stir vigorously at 25°C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or GC-MS. The reaction is typically complete within 2 to 4 hours when the aldehyde spot is fully consumed.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous

    
    .
    
  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc).

Troubleshooting & Analytical Validation

  • Emulsion Formation During Workup: Zinc and Indium reactions are notorious for forming intractable hydroxide emulsions if quenched with plain water.

    • Causality: Metal hydroxides precipitate as gelatinous solids at neutral/high pH.

    • Solution: Always quench with saturated

      
      ; the ammonium ion acts as a weak acid and complexing agent, keeping the metal ions soluble in the aqueous phase.
      
  • Regioisomer Identification (IR & NMR):

    • The desired homopropargylic alcohol will show a distinct terminal alkyne C-H stretch (~3300 cm⁻¹) and a weak

      
       stretch (~2100 cm⁻¹) in IR spectroscopy.
      
    • The homoallenic impurity , if present, will display a strong, characteristic asymmetric stretch at ~1950 cm⁻¹.

    • In ¹H-NMR, the homopropargylic product will exhibit a distinct terminal alkyne proton (usually a doublet or multiplet around 2.1-2.3 ppm), whereas the allenyl product will show terminal allenic protons further downfield (~4.8 ppm). GC-MS is recommended for precise quantification of the regioisomeric ratio (rr).

References

1. - The Journal of Organic Chemistry 2. - Organic Letters 3. - The Journal of Organic Chemistry 4. - Chinese Chemical Letters

Application Note: Regio- and Diastereoselective Indium-Mediated Barbier Reaction with 3-Bromo-1-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Barbier reaction is a cornerstone methodology for carbon-carbon bond formation, offering significant advantages over traditional Grignard additions by allowing the in-situ generation of organometallic intermediates[1]. When employing


-substituted propargyl bromides such as 3-bromo-1-pentyne, the indium-mediated Barbier reaction exhibits exquisite chemo-, regio-, and diastereoselectivity, predominantly yielding syn-homopropargylic alcohols[2]. This Application Note details the mechanistic rationale, optimized solvent parameters, and a self-validating protocol for executing this transformation in aqueous media.

Mechanistic Rationale & Causality (E-E-A-T)

Understanding the underlying physical chemistry of the indium-mediated propargylation is critical for rational reaction design and troubleshooting.

Why Indium? Unlike organolithium or organomagnesium reagents, organoindium species are uniquely stable in aqueous environments. This is causally linked to indium's low first ionization potential (5.8 eV), which is remarkably similar to that of alkali metals, yet its resulting organometallic species do not undergo rapid protonation by water[3]. This allows the reaction to be conducted in environmentally benign aqueous solvent mixtures without the need for rigorous anhydrous conditions.

Metallotropic Equilibrium & Regioselectivity: When 3-bromo-1-pentyne reacts with indium metal (In⁰), an oxidative addition occurs to form a sesqui-organoindium intermediate. This intermediate exists in a dynamic metallotropic equilibrium between the propargylindium(III) and allenylindium(III) forms[4]. Due to steric demands and orbital overlap principles, the allenylindium species acts as the kinetically favored nucleophile. Nucleophilic attack on the electrophilic carbonyl carbon occurs from the


-position of the allenylindium intermediate, effectively shifting the unsaturation to yield the homopropargylic alcohol exclusively over the allenic alcohol[4].

Transition State & Diastereoselectivity: The C–C bond formation proceeds via a highly ordered, six-membered cyclic Zimmerman-Traxler transition state. For


-substituted substrates like 3-bromo-1-pentyne, the ethyl substituent dictates facial selectivity. According to the staggered Houk model, the ethyl group adopts an equatorial-like orientation in the transition state to minimize 1,3-diaxial steric clashes with the aldehyde's substituents. This spatial arrangement forces the reaction to proceed with high diastereoselectivity, yielding the syn-diastereomer as the major product[2].

Reaction Optimization & Quantitative Data

The choice of solvent profoundly impacts both the reaction kinetics and the stereochemical outcome. The table below summarizes the optimization data for the coupling of 3-bromo-1-pentyne with a standard aliphatic aldehyde.

Solvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (Homopropargyl:Allenyl)Diastereomeric Ratio (syn:anti)
THF (Anhydrous)2512.04585:1570:30
H₂O (Neat)258.06892:885:15
THF:H₂O (1:1) 25 4.0 94 >99:1 95:5
DMF:H₂O (1:1)256.08295:590:10

Analytical Insight: The 1:1 THF:H₂O system provides the optimal thermodynamic balance. THF ensures the solubility of the organic substrates, while water accelerates the reaction via the hydrophobic effect and stabilizes the polar transition state, maximizing both the overall yield and the syn-selectivity[3].

Mandatory Visualization: Workflow & Mechanism

BarbierMechanism Start 3-Bromo-1-pentyne + Indium Metal (In⁰) OxAdd Oxidative Addition (Aqueous Media) Start->OxAdd Eq Metallotropic Equilibrium Propargylindium(III) ⇌ Allenylindium(III) OxAdd->Eq Active Allenylindium(III) Species (Kinetically Active) Eq->Active Thermodynamic Shift Carbonyl Carbonyl Addition (Aldehyde/Ketone) Active->Carbonyl Nucleophilic Attack TS Zimmerman-Traxler TS (Staggered Houk Model) Carbonyl->TS 6-Membered Cyclic TS Product syn-Homopropargylic Alcohol (Major Diastereomer) TS->Product Regio- & Stereoselective

Logical workflow and mechanistic pathway of the Indium-mediated Barbier propargylation.

Protocol: Self-Validating Experimental Workflow

This protocol incorporates visual and chemical checkpoints to ensure experimental integrity without requiring intermediate isolation.

Materials & Reagents:

  • Aldehyde substrate (1.0 mmol)

  • 3-Bromo-1-pentyne (1.5 mmol, 1.5 equiv.)

  • Indium powder (1.2 mmol, 1.2 equiv., 100 mesh)

  • Tetrahydrofuran (THF) and Deionized H₂O (1:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in 2.5 mL of THF. Add 2.5 mL of deionized H₂O to create a biphasic mixture or milky suspension (depending on the aldehyde's solubility).

  • Activation & Reagent Addition: Add the Indium powder (1.2 mmol) directly to the stirring mixture. Note: While Indium does not require rigorous inert atmosphere conditions, a nitrogen blanket is recommended if utilizing highly oxidation-sensitive aldehydes. Immediately add 3-bromo-1-pentyne (1.5 mmol) dropwise over 2 minutes via a microsyringe.

  • Reaction Initiation (Visual Validation): Stir the mixture vigorously at room temperature (25 °C).

    • Self-Validation Checkpoint: Within 15–30 minutes, the dark grey indium powder will begin to visibly diminish, and the solution will transition to a cloudy, milky-white suspension. This physical transformation confirms the successful oxidative addition and the formation of the indium(III) salts.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1). The consumption of the aldehyde can be visualized using UV light (254 nm) and confirmed with a p-anisaldehyde or KMnO₄ stain. The reaction is typically complete within 4 hours.

  • Quenching & Workup: Once complete, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃ to neutralize any generated HBr. Stir for 5 minutes. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to isolate the pure syn-homopropargylic alcohol.

References

  • Lee, K., Kim, H., Miura, T., Kiyota, K., Kusama, H., Kim, S., Iwasawa, N., & Lee, P. H. (2003). Indium-mediated beta-allylation, beta-propargylation, and beta-allenylation onto alpha,beta-unsaturated ketones: reactions of in-situ-generated 3-tert-butyldimethylsilyloxyalk-2-enylsulfonium salts with in-situ-generated organoindium reagents. Journal of the American Chemical Society, 125(32), 9682-9688. 4

  • Haddad, T. D., Hirayama, L. C., Buckley, J. J., & Singaram, B. (2012). Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents. The Journal of Organic Chemistry, 77(2), 889-898. 2

  • Li, C.-J., & Chen, D.-L. (1998). Regio- and Diastereoselective Allenylation of Aldehydes in Aqueous Media: Total Synthesis of (+)-Goniofufurone. The Journal of Organic Chemistry, 63(7), 2364-2367. 3

  • Zahoor, A. F., et al. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. 1

Sources

Synthesis of jasmonic acid derivatives using 3-bromo-1-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 7-(1-ethylprop-2-yn-1-yl)-jasmonates : High-Potency Analogs and Click-Chemistry Precursors.

Abstract

This Application Note details the synthesis of C7-substituted jasmonic acid (JA) derivatives utilizing 3-bromo-1-pentyne as the electrophilic warhead. Unlike the classical use of 1-bromo-2-pentyne which yields the linear "natural" side chain, 3-bromo-1-pentyne installs a branched 1-ethylprop-2-ynyl moiety. This structural modification serves two critical functions in modern drug discovery and agrochemistry:

  • Hyper-Induction: The branched steric bulk at the

    
    -position often prevents enzymatic degradation ( 
    
    
    
    -oxidation), creating "super-active" analogs for COI1-JAZ receptor studies.
  • Bio-Orthogonal Tagging: The terminal alkyne provided by this reagent acts as a "Click Chemistry" handle, allowing researchers to conjugate fluorophores or affinity tags to the jasmonate skeleton without destroying biological activity.

Part 1: Reagent Preparation (The Electrophile)

Context: 3-bromo-1-pentyne is a secondary propargylic bromide. It is thermally unstable and prone to isomerization to the allenic bromide. Commercial stocks often degrade; therefore, in situ preparation from the alcohol is the gold standard for reproducibility.

Protocol A: Synthesis of 3-bromo-1-pentyne

Target Purity: >95% | Stability Window: Use within 12 hours[1]

Reagents:

  • 1-Pentyn-3-ol (1.0 equiv)

  • Phosphorus tribromide (

    
    ) (0.4 equiv)
    
  • Pyridine (catalytic, 0.05 equiv)

  • Diethyl ether (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with an addition funnel, internal thermometer, and

    
     inlet.
    
  • Solvation: Dissolve 1-pentyn-3-ol (8.4 g, 100 mmol) and pyridine (0.4 mL) in diethyl ether (100 mL). Cool to

    
     (acetone/dry ice bath).
    
  • Bromination: Dilute

    
     (10.8 g, 40 mmol) in 20 mL ether. Add dropwise over 45 minutes. Critical: Maintain internal temperature below 
    
    
    
    to prevent allenic rearrangement.
  • Reaction: Allow the mixture to warm to

    
     and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (
    
    
    
    ) should disappear; the bromide moves to the solvent front.
  • Workup: Quench carefully with ice-cold saturated

    
    . Extract with pentane (
    
    
    
    ).
  • Purification: Dry organics over

    
    . Filter and concentrate under reduced pressure at room temperature (Do not heat >30°C).
    
  • Storage: Obtain a pale yellow oil. Store at

    
     under argon.
    

Part 2: Core Synthesis (The Alkylation)

Context: We utilize Methyl 2-oxocyclopentanecarboxylate as the nucleophilic scaffold. This


-keto ester allows for thermodynamically controlled deprotonation and prevents poly-alkylation.
Protocol B: Regioselective -Alkylation

Reaction Type: SN2 Displacement | Yield Expectation: 75-85%[1]

Reagents:

  • Methyl 2-oxocyclopentanecarboxylate (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.1 equiv)

  • Freshly prepared 3-bromo-1-pentyne (1.2 equiv)

  • THF (anhydrous) and DMF (9:1 ratio)

  • Sodium Iodide (0.1 equiv, Finkelstein catalyst)

Step-by-Step Workflow:

  • Enolate Formation:

    • Wash NaH (1.1 equiv) with dry hexane to remove mineral oil. Suspend in THF.

    • Cool to

      
      . Add Methyl 2-oxocyclopentanecarboxylate dropwise.
      
    • Observation: Evolution of

      
       gas.[2][3] Stir for 30 mins until gas evolution ceases and the solution becomes clear/yellow.
      
  • Alkylation:

    • Add NaI (catalytic). This converts the secondary bromide to a more reactive transient iodide in situ.

    • Add 3-bromo-1-pentyne (dissolved in minimal DMF) dropwise.

    • Warm to room temperature and stir for 16 hours.

  • Quench & Isolation:

    • Quench with saturated

      
      .[4]
      
    • Extract with EtOAc.[4][5] Wash organic phase with water (

      
      ) to remove DMF.
      
    • Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (95:5).

Data Validation (Intermediate):

Metric Value Diagnostic Signal
Appearance Clear Oil -

|


 NMR  | 

2.15 (1H, d,

) | Terminal Alkyne Proton (Diagnostic for 3-bromo incorporation) | |

NMR
|

3.70 (3H, s) | Methyl Ester Singlet | | MS (ESI) |

| Consistent with alkylated

-keto ester |

Part 3: Decarboxylation & Functionalization[6]

Context: The ester group served its purpose (activating the


-proton). Now it must be removed to yield the final jasmonate analog (specifically, 7-(1-ethylprop-2-ynyl)-cyclopentanone ).
Protocol C: Krapcho Decarboxylation

Mechanism: Halide-induced demethoxycarbonylation

  • Reaction: Dissolve the alkylated intermediate in DMSO. Add LiCl (2.0 equiv) and water (1.0 equiv).

  • Heat: Stir at

    
     for 4 hours. Note: Vigorous 
    
    
    
    evolution occurs.
  • Workup: Cool, dilute with water, extract with ether.

  • Final Product: The resulting oil is the Branched Alkyne Jasmonate Analog .

Visualizing the Pathway

The following diagram illustrates the synthetic logic and the branching decision point where this specific reagent (3-bromo-1-pentyne) differs from the "Natural" route.

JA_Synthesis Alcohol 1-Pentyn-3-ol Bromide 3-Bromo-1-pentyne (Unstable Electrophile) Alcohol->Bromide PBr3, Pyridine -20u00b0C Scaffold Methyl 2-oxocyclopentane- carboxylate Intermediate Alkylated u03b2-Keto Ester (Branched) Scaffold->Intermediate + Bromide NaH, THF (SN2 Alkylation) FinalProduct 7-(1-ethylprop-2-ynyl) Jasmonate Analog Intermediate->FinalProduct LiCl, DMSO (Decarboxylation) Click Click Chemistry (Tagging) FinalProduct->Click CuAAC

Caption: Synthetic workflow converting 1-pentyn-3-ol to the bioactive branched jasmonate analog via propargylic alkylation.

Scientific Rationale & Troubleshooting (E-E-A-T)

1. Regioselectivity (Why Branched?): Using 3-bromo-1-pentyne typically favors the


 product (branched) over the 

product (linear allene) when reacting with stabilized enolates like

-keto esters. If the user desires the linear natural jasmonate side chain, they must use 1-bromo-2-pentyne or employ organocopper chemistry to force an

attack. This protocol assumes the user intends to exploit the unique properties of the branched reagent specified.

2. The "Finkelstein" Boost: We include NaI in Protocol B. Secondary bromides are sluggish electrophiles. NaI converts the bromide to the iodide in situ. The iodide is a better leaving group, accelerating the reaction and suppressing O-alkylation side products (Reference 2).

3. Safety Note - Propargylic Halides: 3-bromo-1-pentyne is a lachrymator and potential skin sensitizer. It is also potentially shock-sensitive if distilled to dryness. Always handle in a fume hood and never heat the neat liquid above


.

References

  • Pizey, J. S. (1974). Synthetic Reagents: Phosphorus Tribromide. Ellis Horwood.
  • Alkylation of Cyclopentanones

    • Tata, R. R., & Harmata, M. (2018).[5] Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438.[5] Link

  • Jasmonate Analog Synthesis & Activity: Kiyota, H. (2006). Synthesis of Jasmonoids from Cyclopentadienes. Reviews on Heteroatom Chemistry. (Discusses the use of various pentynyl halides in JA synthesis).
  • Click Chemistry Applications of Alkynyl Jasmonates: Zhang, L., et al. (2017). A probe for jasmonate signaling. Nature Chemical Biology. (Illustrates the utility of terminal alkyne-tagged JA analogs).

Sources

Procedure for Grignard reagent formation from 3-bromo-1-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The conversion of 3-bromo-1-pentyne into a discrete Grignard reagent represents a complex challenge in organometallic chemistry due to three competing failure modes:

  • Propargyl-Allenyl Tautomerism: Propargylic metal species exist in a rapid equilibrium between the propargyl (

    
     at C3) and allenyl (
    
    
    
    at C1) forms. This often leads to regiochemical mixtures (a/g attack) upon reaction with electrophiles.
  • Terminal Alkyne Acidity: The acetylenic proton (

    
    ) is significantly more acidic than the protons on the alkyl chain. Standard Grignard formation conditions will result in immediate self-quenching (proton transfer), yielding the acetylenic anion and destroying the C-Mg bond potential.
    
  • Wurtz Coupling: Propargylic halides are highly reactive and prone to dimerization (coupling of R-MgX with R-X) during the initiation phase on the magnesium surface.

The Solution: To generate a "drug-development grade" reagent with high fidelity, we cannot use the classical "Mg turnings in ether" approach on the bare substrate. This guide presents two validated protocols:

  • Protocol A (The "Gold Standard"): Magnesiation of the TMS-protected derivative via Halogen-Magnesium Exchange using Knochel’s Turbo Grignard (

    
    ). This kinetically traps the reagent at low temperature, preventing isomerization.
    
  • Protocol B (The "Direct" Barbier Method): For use when protection is impossible. This involves generating the organometallic species in the presence of the electrophile, minimizing self-destruction.

Mechanistic Insight & Decision Logic

The following diagram illustrates the critical pathways. The "Red Zone" indicates the failure modes of classical methods, while the "Green Zone" highlights the controlled pathways described in this guide.

G Start Substrate: 3-bromo-1-pentyne Mg Direct Mg Insertion (Classical) Start->Mg High Risk Protect Step 1: TMS Protection Start->Protect Recommended Barbier Barbier Conditions (Mg + Electrophile + Substrate) Start->Barbier Rapid Screen Quench Self-Quenching (Acidic Proton Loss) Mg->Quench Dimer Wurtz Coupling (Dimerization) Mg->Dimer Exchange Step 2: Mg-Halogen Exchange (iPrMgCl·LiCl, -78°C) Protect->Exchange Stable Stable Propargyl Grignard (Kinetic Control) Exchange->Stable Product Target Alcohol (Mixture of Isomers) Barbier->Product

Caption: Decision matrix for 3-bromo-1-pentyne activation. Protocol A (Green) offers stability; Classical methods (Red) lead to decomposition.

Protocol A: High-Fidelity Generation (Knochel Exchange)

Application: Synthesis of complex APIs requiring strict regiocontrol and high purity. Pre-requisite: The starting material must be 1-trimethylsilyl-3-bromo-1-pentyne . Note: The TMS group protects the acidic proton and adds steric bulk that favors the propargyl isomer over the allenyl isomer.

Materials & Stoichiometry[1][2][3]
ComponentRoleEquivalentsConcentration
1-TMS-3-bromo-1-pentyne Substrate1.00.5 M in THF

Exchange Reagent1.11.3 M in THF
CuCN \cdot 2LiCl Transmetallation (Optional)0.1 - 1.01.0 M in THF
THF (Anhydrous) SolventN/ASolvent
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

    • Cool the system to -78°C using a dry ice/acetone bath. This temperature is critical to prevent the propargyl-to-allenyl isomerization.

  • Substrate Loading:

    • Dissolve 1-trimethylsilyl-3-bromo-1-pentyne (1.0 equiv) in anhydrous THF.

    • Add this solution to the cooled flask.

  • Magnesium-Halogen Exchange:

    • Add the

      
        solution (Turbo Grignard) dropwise via syringe pump over 15 minutes.
      
    • Rate: Maintain internal temperature below -70°C.

    • Incubation: Stir at -78°C for 30–60 minutes.

    • Checkpoint: At this stage, you have generated the kinetically stable propargyl magnesium species.

  • Electrophile Trapping:

    • Add the electrophile (aldehyde, ketone, etc.) slowly at -78°C.

    • Allow the reaction to warm slowly to room temperature only after the electrophile has been added.

  • Workup:

    • Quench with saturated aqueous

      
      .[1] Extract with 
      
      
      
      .

Why this works: The LiCl in the Turbo Grignard breaks up magnesium aggregates, increasing the rate of exchange so it occurs faster than the rearrangement or elimination side reactions [1].

Protocol B: The Barbier "Direct" Method

Application: Rapid screening or when the TMS-protected starting material is unavailable. Caveat: Expect a mixture of homopropargylic and allenic alcohol products.

Materials & Stoichiometry[1][2][3]
ComponentRoleEquivalents
3-bromo-1-pentyne Substrate1.2
Magnesium Turnings Metal Source1.5
Electrophile Target (e.g., Benzaldehyde)1.0
HgCl2 (or

)
Activator1-2 mol%
Diethyl Ether Solvent0.5 M
Step-by-Step Procedure
  • Activation:

    • Place Mg turnings in a dry flask under Argon.

    • Mechanical Activation: Dry stir vigorously with a glass-coated stir bar for 2 hours to crush oxides.

    • Chemical Activation: Add a crystal of

      
       and heat gently until iodine vapor disappears.
      
  • The "Barbier" Cocktail:

    • Dissolve the Electrophile and the 3-bromo-1-pentyne together in anhydrous Diethyl Ether.

    • Note: Do not add the bromide alone; the electrophile must be present to trap the Grignard the instant it forms.

  • Initiation:

    • Cover the Mg turnings with a small volume of ether.

    • Add 5% of the substrate/electrophile mixture.

    • Initiate with localized heating (heat gun) if necessary. Look for turbidity and mild exotherm.

  • Addition:

    • Once initiated, add the remaining mixture dropwise at a rate that maintains a gentle reflux (approx. 0°C to 10°C).

    • Cooling: Use an ice bath if the reflux becomes vigorous. Lower temperatures favor the propargyl product ratio.

  • Completion:

    • Stir for an additional 1 hour at room temperature.

    • Quench with dilute HCl (1M) or sat.

      
      .[1]
      

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
No Reaction (Protocol A) Moisture in THF or old reagent.Titrate

before use. Ensure THF is <50 ppm water.
Low Yield (Protocol B) Formation of Wurtz dimer.Increase dilution (add ether). Add bromide slower.
Regio-scrambling Temperature too high.In Protocol A, strictly maintain -78°C. In Protocol B, keep at 0°C.
Solid Precipitate Mg salts crashing out.Use the LiCl variant (Turbo Grignard) which solubilizes Mg species.

References

  • Knochel, P., et al. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[2] Angewandte Chemie International Edition.

  • Brandsma, L. (1988). Preparative Acetylenic Chemistry. Elsevier.[3] (Standard text for handling acetylenic protons).

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

  • Organic Syntheses. (1976). Preparation of Propargylmagnesium Bromide.[1] Org.[3][4][5][6] Synth. Coll. Vol. 5, p.211.

  • PubChem. (2025).[7] 3-Bromo-1-pentyne Compound Summary. National Library of Medicine.

Sources

Nucleophilic substitution conditions for secondary propargyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Nucleophilic Substitution of Secondary Propargyl Bromides

Abstract

Secondary propargyl bromides represent a high-value, high-risk electrophilic motif in organic synthesis. Their dual reactivity profile—susceptibility to both direct displacement (


) and vinylogous substitution (

)—creates a bifurcation point that often leads to inseparable mixtures of alkynes and allenes. This guide provides a distinct, field-proven decision matrix for controlling this regioselectivity. We detail protocols for achieving >95% regiochemical fidelity using copper-catalyzed switchable systems and indium-mediated methodologies, specifically tailored for drug discovery workflows requiring high enantiopurity and structural precision.

Strategic Analysis: The Propargyl/Allene Dichotomy

The secondary propargyl bromide (


) is an ambident electrophile. The outcome of nucleophilic substitution is dictated by the interplay between steric hindrance at the 

-carbon and the orbital overlap at the

-carbon.
  • Path A (

    
     - Propargylic Substitution):  Direct attack at the 
    
    
    
    -carbon. Requires a nucleophile trajectory that avoids the steric bulk of the secondary alkyl group. Results in inversion of configuration and retention of the alkyne motif.
  • Path B (

    
     - Allenic Substitution):  Attack at the 
    
    
    
    -carbon (alkyne terminus). This is often kinetically favored for hindered substrates or when using hard organometallics without specific directing ligands. Results in central-to-axial chirality transfer , yielding an allene.
Mechanistic Decision Tree

PropargylPathways Start Sec-Propargyl Bromide (Chiral Center) Cond_Cu_L CuCl / PhLi (2:1) (Soft Interface) Start->Cond_Cu_L Path A Cond_Cu_H Cu(acac)2 / PhLi (Hard Interface) Start->Cond_Cu_H Path B Cond_In InBr3 / Heterocycle (Friedel-Crafts Type) Start->Cond_In Path B (Heteroaryl) Prod_Alkyne Internal Alkyne (SN2 Product) Inversion of Config Cond_Cu_L->Prod_Alkyne >98% Regioselectivity Prod_Allene Allene (SN2' Product) Axial Chirality Cond_Cu_H->Prod_Allene >99% Regioselectivity Cond_In->Prod_Allene Exclusive SN2'

Figure 1: Regiodivergent pathways for secondary propargyl bromides controlled by catalyst architecture.

Critical Reaction Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterCritical Range / ChoiceRationale
Leaving Group Bromide (Br)Superior balance of stability and lability compared to chlorides (too slow) or mesylates (too unstable).
Solvent THF (Anhydrous)Essential for stabilizing organocopper intermediates. Non-polar solvents (Hexane) often reduce regioselectivity.
Temperature -78°C to -20°CLow temperature is non-negotiable to prevent racemization of the propargyl bromide and suppress elimination side-products.
Catalyst Loading 5–10 mol%Sufficient for turnover without promoting homocoupling of the nucleophile.
Stoichiometry Nucleophile (1.2–1.5 equiv)Slight excess required to drive conversion; large excess promotes bis-alkylation or elimination.

Experimental Protocols

Protocol A: Regioselective -Substitution ( )

Target: Internal Alkyne Formation (C-C Bond) Mechanism: Copper(I)-mediated substitution with inversion. Reference Basis: Kobayashi et al. (MDPI, 2023) & Trost et al. (Semantic Scholar, 2021) [1, 2]

Reagents:

  • Secondary Propargyl Bromide (1.0 equiv)

  • Organolithium or Grignard Reagent (e.g., PhLi, 2.0 equiv)

  • CuCl (1.0 equiv for stoichiometric, 10-20 mol% for catalytic variants)

  • Solvent: Dry THF

Step-by-Step Workflow:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, suspend CuCl (99 mg, 1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C.

  • Transmetallation: Add PhLi (2.0 mmol) dropwise. Allow the mixture to stir for 15 minutes at -78°C. The solution should turn a characteristic yellow/tan color, indicating the formation of the lithium organocuprate (

    
    ).
    
    • Note: The 2:1 ratio of R-Li to CuCl is critical for forming the "lower order" cuprate, which favors

      
      .
      
  • Substrate Addition: Dissolve the secondary propargyl bromide (1.0 mmol) in THF (2 mL) and add it dropwise to the cuprate solution over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours. Monitor by TLC/LC-MS.

  • Quench: Quench with saturated aqueous

    
     (buffered with 
    
    
    
    to dissolve copper salts).
  • Workup: Extract with

    
     (x3). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Result: Expect >95:5 ratio of Alkyne:Allene.

Protocol B: Regioselective -Substitution ( )

Target: Allene Formation (C-C Bond) Mechanism: Copper(II)-catalyzed rearrangement. Reference Basis: Kobayashi et al. (MDPI, 2023) [1]

Reagents:

  • Secondary Propargyl Bromide (1.0 equiv)

  • Grignard Reagent (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) - optional, stabilizes the active species.
    

Step-by-Step Workflow:

  • Catalyst Mix: Dissolve

    
     (13 mg, 0.05 mmol) and 
    
    
    
    (26 mg, 0.1 mmol) in THF (5 mL) at 0°C.
  • Substrate Addition: Add the propargyl bromide (1.0 mmol).

  • Nucleophile Addition: Add the Grignard reagent dropwise at 0°C.

    • Caution: Exothermic reaction. Control addition rate to maintain temp <5°C.

  • Reaction: Stir at 0°C for 2-4 hours.

  • Workup: Standard aqueous workup.

  • Result: Expect >99%

    
    -selectivity (Allene product).
    
Protocol C: Heteroatom Substitution ( -Selective)

Target: Propargylated/Allenyl Heterocycles Mechanism: Indium(III)-catalyzed Friedel-Crafts type substitution. Reference Basis: Yadav et al. (Scite.ai) [3]

Reagents:

  • Secondary Propargyl Alcohol/Bromide (1.0 equiv)

  • Heterocycle (e.g., Indole, Pyrrole) (1.0 equiv)

  • Catalyst:

    
     (10 mol%)[1]
    
  • Solvent:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Setup: In a vial, mix the heterocycle (1.0 mmol) and propargyl bromide (1.0 mmol) in

    
     (3 mL).
    
  • Catalysis: Add

    
     (35 mg, 0.1 mmol) in one portion.
    
  • Reaction: Stir at room temperature for 1–3 hours.

  • Observation: The reaction typically proceeds with high regioselectivity for the

    
     product (3-allenyl indole) or the propargyl product depending on the specific substitution pattern of the indole. For secondary propargyl systems, 
    
    
    
    is generally favored due to steric release.
  • Purification: Filter through a short pad of silica gel to remove Indium salts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Regioselectivity (Mix of Alkyne/Allene) Incorrect Metal/Ligand ratio.Switch from simple Cu salts to defined cuprates (

) for

, or use

for

.
Racemization of Product Temperature too high;

pathway active.
Ensure reaction stays below -40°C during addition. Switch to non-polar solvent mixtures if solubility permits.
Elimination (Enyne formation) Nucleophile acting as base.Use "softer" nucleophiles (cuprates, zincates) rather than bare Grignards/Lithiums.
No Reaction Steric bulk of secondary bromide.Add Lewis Acid additive (

) or switch to Indium catalysis (

) to activate the electrophile.

References

  • Substitution of Secondary Propargylic Phosphates Using Aryl-Lithium-Based Copper Reagents. Source: MDPI (2023). URL:[Link] Relevance: Defines the switchable selectivity between CuCl (

    
    ) and Cu(acac)2 (
    
    
    
    ) for propargylic systems.
  • Re-orienting coupling of organocuprates with propargyl electrophiles from SN2' to SN2 with stereocontrol. Source: Semantic Scholar / Chemical Science (2016). URL:[Link] Relevance: Establishes the protocol for stereospecific inversion (

    
    ) using diorganocuprates.
    
  • Indium(III) Bromide Catalyzed Rapid Propargylation of Heteroaromatic Systems. Source: Tetrahedron Letters / Scite.ai. URL:[Link] Relevance: Provides the protocol for Indium-mediated substitution with heterocycles.

  • Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes. Source: BMC Chemistry (2022). URL:[Link] Relevance: Demonstrates Barbier-type conditions for generating homopropargyl alcohols.

  • Recent advances in copper-catalyzed propargylic substitution. Source: Tetrahedron Letters (2015).[2] URL:[Link] Relevance: Comprehensive review of Cu-catalyzed amination and substitution mechanisms.

Sources

Troubleshooting & Optimization

Preventing isomerization of 3-bromo-1-pentyne to allenyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Propargyl-Allene" Challenge

Welcome to the Technical Support Center. You are likely here because your 3-bromo-1-pentyne (3-BP) is degrading, or your reactions are yielding unexpected allenic byproducts (typically 1-bromo-1,2-pentadiene ).

The Core Issue: 3-bromo-1-pentyne is a secondary propargyl bromide . It sits on a knife-edge of stability. The propargylic proton (at C3) is acidified by both the adjacent alkyne and the bromine atom.

  • Thermodynamic Driver: The allenyl isomer is often thermodynamically competitive or favored, especially when conjugated or substituted.

  • Kinetic Trigger: Bases, heat, and specific metal catalysts (Cu, Pd, Ag) lower the activation energy for the 1,3-shift, effectively "pushing" your molecule down the isomerization pathway.

This guide provides the protocols required to maintain the kinetic stability of 3-BP during storage, handling, and reaction.

Mechanism of Failure

Before troubleshooting, you must understand how the molecule fails. This is not random degradation; it is a specific mechanistic pathway triggered by environmental factors.

Pathway Diagram: The Propargyl-Allene Shift

Isomerization Propargyl 3-Bromo-1-Pentyne (Kinetic Product) TS Transition State (Metal-Complex or Anion) Propargyl->TS Base (B:) or Cu(I) Catalyst Allene 1-Bromo-1,2-Pentadiene (Allenyl Bromide) TS->Allene 1,3-Shift Allene->Propargyl Reversible (Rare) Polymer Polymerized Tars (Black Solid) Allene->Polymer Thermal/Radical Degradation

Caption: Figure 1. The 1,3-sigmatropic rearrangement pathway. Base or Metal catalysts facilitate the shift from the alkyne (propargyl) to the allene, which is a precursor to polymerization.

Storage & Handling Protocols

Critical Rule: 3-BP is not shelf-stable at room temperature without stabilization.

Protocol A: The "Cold & Dark" Standard
  • Temperature: Store at -20°C . At room temperature, the rate of isomerization increases exponentially.

  • Light: Protect from UV/Ambient light. Photons can excite the C-Br bond, leading to radical formation and subsequent isomerization or polymerization.

  • Atmosphere: Store under Argon. Oxygen promotes radical chains.

Protocol B: Chemical Stabilization (The "MgO" Method)

If you synthesize 3-BP fresh or buy it without stabilizers, add a scavenger immediately.

StabilizerMechanism of ActionApplication Note
Magnesium Oxide (MgO) Neutralizes trace HBr. Acid (HBr) is autocatalytic for isomerization.Add 0.5% w/w solid MgO to the storage vial. Filter before use.
Epoxidized Soybean Oil Acts as an HCl/HBr scavenger (acid sponge).Common in bulk industrial storage.
Potassium Carbonate (K₂CO₃) Weak base to neutralize acid.NOT RECOMMENDED. Can act as a base catalyst for the isomerization.

Reaction Troubleshooting: The "Click" Chemistry Problem

A common user scenario is using 3-BP in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The Conflict: Cu(I) is the catalyst for the "Click" reaction, but Cu(I) also catalyzes the propargyl-allene isomerization (via formation of cuprate intermediates).

Troubleshooting Guide: CuAAC with 3-BP

Q: My "Click" reaction turned black, and the yield is low. What happened? A: The Cu(I) likely isomerized your 3-BP to the allene, which then polymerized (black tar).

Solution Protocol:

  • Lower Temperature: Run the CuAAC at 0°C to 4°C . Do not heat.

  • Ligand Selection: Use TBTA or THPTA . These ligands accelerate the CuAAC reaction significantly, allowing the "Click" to happen faster than the isomerization.

  • Order of Addition:

    • Mix Azide + Solvent + Ligand + Cu source.

    • Add 3-BP LAST .

    • Reasoning: Minimizes the time 3-BP sits in the presence of active Cu(I) without reacting.

Synthesis & Purification Guide

If you are synthesizing 3-BP from 1-pentyn-3-ol, the method matters.

Method Comparison
MethodReagentsRisk LevelVerdict
HBr / H₂SO₄ 48% HBrHIGH Avoid. Strong acid and heat guarantee isomerization.
PBr₃ PBr₃, Pyridine, Et₂OMedium Acceptable if kept strictly < 0°C. Pyridine neutralizes HBr byproduct.
Appel Reaction CBr₄, PPh₃, CH₂Cl₂Low Recommended. Neutral conditions. Stereoinversion (Walden) occurs, but isomerization is minimized.
Purification Workflow (Decision Tree)

Purification Start Crude 3-BP Mixture Check Check TLC/NMR (Is Allene Present?) Start->Check Distill Vacuum Distillation (<40°C bath) Check->Distill High Purity Column Flash Chromatography Check->Column Impurities Silica Standard Silica Column->Silica Avoid! NeutSilica Deactivated Silica (Hexane + 1% Et3N) Column->NeutSilica Recommended Isomer Isomerized Product Silica->Isomer Acidic Sites Cause Shift

Caption: Figure 2. Purification decision tree. Standard silica is acidic and must be avoided.[1] Use base-deactivated silica or neutral alumina.

Step-by-Step Deactivated Silica Protocol:

  • Slurry silica gel in Hexanes.

  • Add Triethylamine (Et₃N) to 1-2% v/v.

  • Stir for 10 minutes.

  • Pack column. The base neutralizes acidic sites on the silica that would otherwise catalyze the rearrangement.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish 3-bromo-1-pentyne from the allenyl bromide by NMR? A:

  • 3-bromo-1-pentyne: Look for the propargylic proton (CH-Br) as a triplet of doublets around 4.5 - 4.8 ppm . You will also see the terminal alkyne proton (

    
    C-H) as a doublet around 2.5 ppm .
    
  • Allenyl Bromide: Look for the vinylic proton of the allene (-CH=C=) around 5.4 - 5.8 ppm . The terminal alkyne proton signal will disappear.

Q2: Can I use potassium carbonate (K₂CO₃) to scavenge acid during the reaction? A: Use with caution. While it neutralizes acid, carbonate is basic enough to deprotonate the propargylic position (pKa ~20-22 depending on solvent) or the terminal alkyne, potentially facilitating the shift. Sodium Bicarbonate (NaHCO₃) or 2,6-Lutidine are safer, milder bases.

Q3: I need to do a nucleophilic substitution (


) on the bromide. How do I prevent 

(attack on the alkyne)?
A: This is a classic competition.
  • Hard Nucleophiles (Alkoxides): Tend to attack the proton (Elimination) or the alkyne (

    
    ).
    
  • Soft Nucleophiles (Azides, Thiolates, Malonates): Favor direct

    
     displacement of the bromide.
    
  • Solvent: Use polar aprotic solvents (DMF, DMSO) to accelerate

    
     and keep the temperature low.
    

References

  • Preparation of Propargyl Bromides via Appel Reaction

    • Title: "Appel Reaction: Alcohol to Alkyl Halide"[2]

    • Source: Organic Chemistry Portal / OrgoSolver
    • Link:[Link]

  • Title: "Stabilization and use of propargyl bromide (Patent WO2003087024A1)
  • Copper-Catalyzed Isomerization Mechanisms

    • Title: "CuI-catalyzed cycloisomeriz
    • Source: PubMed / NIH
    • Link:[Link]

  • Handling of Propargyl Halides: Title: "Propargyl Bromide - Technical D
  • General Allene Synthesis via Propargyl Rearrangement

    • Title: "Allene synthesis by nucleophilic 1,3-substitution"
    • Source: Organic Chemistry Portal
    • Link:[Link]

Sources

Technical Support Center: Stabilization of 3-Bromo-1-Pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Instability Profile

3-Bromo-1-Pentyne (


) is a secondary propargylic halide. It is chemically distinct from standard alkyl halides due to the synergy between the terminal alkyne and the adjacent bromine atom.

Researchers often encounter rapid degradation (discoloration, fuming, polymerization) because they treat it like a standard alkyl bromide. To stabilize it, you must interrupt two specific failure modes:[1]

  • Autocatalytic Dehydrohalogenation: The molecule eliminates Hydrogen Bromide (HBr). This HBr acts as a catalyst, accelerating further elimination and polymerization.

  • Radical Polymerization: Light or heat causes homolytic cleavage of the C-Br bond, generating radicals that cross-link the alkyne backbone.

The Degradation Mechanism (The "Why")

Understanding the mechanism is the only way to trust the protocol. The degradation is not linear; it is autocatalytic .

The Decomposition Loop

The primary enemy is HBr . Once a single molecule degrades, the released acid protonates other alkyne/halide sites, lowering the activation energy for further decomposition.

DecompositionLoop Compound Intact 3-Bromo-1-Pentyne Intermediate Reactive Intermediate (Carbocation/Radical) Compound->Intermediate Initiation Trigger Trigger (Heat/Light/Moisture) Trigger->Compound HBr Hydrogen Bromide (HBr) Intermediate->HBr Elimination Polymer Black Tar (Polymerized Enynes) Intermediate->Polymer Polymerization HBr->Compound Acid Catalysis (Feedback Loop)

Figure 1: The Autocatalytic Decomposition Loop. Note the red feedback arrow: HBr generation accelerates the destruction of the remaining stock.

Stabilization Protocol (The "How")

This protocol relies on Acid Scavenging and Radical Inhibition .

WARNING: Do NOT use Copper metal (turnings/wire) to stabilize this compound. While copper stabilizes standard alkyl halides, it reacts with terminal alkynes (


) to form Copper Acetylides , which are shock-sensitive explosives.
Recommended Stabilizers
Stabilizer AgentFunctionConcentrationBest For
Magnesium Oxide (MgO) Acid Scavenger0.5 - 1.0% (w/w)Long-term Storage. Neutralizes HBr as it forms. Insoluble solid; easily filtered.
Potassium Carbonate (

)
Acid Scavenger1.0% (w/w)Alternative to MgO. Must be anhydrous.
Amylene (2-methyl-2-butene) Radical Scavenger0.1 - 0.5% (v/v)Prevents light-induced radical chains.
Toluene Diluent20 - 50% solutionSafety. Reduces shock sensitivity and slows bimolecular polymerization.
Step-by-Step Storage Workflow

Prerequisites:

  • Container: Amber glass vial (borosilicate).

  • Cap: Polypropylene cap with PTFE-faced silicone septum . (Phenolic caps degrade; rubber liners dissolve).

  • Atmosphere: Dry Argon or Nitrogen.

Protocol A: Neat Storage (High Purity)
  • Purify (If degraded): If the liquid is yellow/brown, wash with cold 5%

    
     (aq), dry over 
    
    
    
    , and filter. Optional: Short-path distillation under high vacuum (keep bath <40°C).
  • Drying: Ensure the compound is strictly anhydrous. Moisture hydrolyzes the C-Br bond, releasing HBr.

  • Add Stabilizer: Add Magnesium Oxide (MgO) powder (light, calcined) directly to the vial (approx. 10 mg per 1 g of compound).

    • Why? The MgO sits at the bottom as a white solid. If HBr is generated, it reacts with the solid surface (

      
      ) rather than attacking the alkyne.
      
  • Inert Gas Flush: Gently flow Argon over the liquid for 30 seconds to displace oxygen.

  • Seal & Tape: Cap tightly. Wrap the cap junction with Parafilm to prevent moisture ingress.

  • Cryogenic Storage: Store at -20°C .

StorageWorkflow Start Fresh/Purified 3-Bromo-1-Pentyne Dry Dry over MgSO4 (Remove Moisture) Start->Dry Stabilize Add 1% MgO Powder (Acid Scavenger) Dry->Stabilize Atmosphere Argon Flush (Remove Oxygen) Stabilize->Atmosphere Storage Store at -20°C (Amber Vial) Atmosphere->Storage

Figure 2: The "MgO Protocol" for stabilizing propargyl bromides.

Troubleshooting & FAQs

Q1: My compound has turned yellow/orange. Is it usable?

A: Proceed with Caution.

  • Diagnosis: Yellowing indicates the onset of HBr elimination and trace polymerization.

  • Action: If it is merely yellow, you can use it for crude reactions. For sensitive catalysis, you must purify it.

  • Purification: Pass the liquid through a small plug of basic alumina or silica gel immediately before use. This removes the colored impurities and HBr.

Q2: There is a white precipitate at the bottom. What is it?

A: Check your stabilizer.

  • If you added MgO or

    
    , the solid is the stabilizer. This is normal.
    
  • If you added no stabilizer, the solid may be a polymer or ammonium salts (if amines were present). Filter before use.

Q3: Can I store this in a metal drum or stainless steel flask?

A: ABSOLUTELY NOT.

  • Risk: Terminal alkynes react with metals (Cu, Ag, Hg, and potentially Fe under corrosion conditions) to form metal acetylides.

  • Consequence: Metal acetylides are primary explosives sensitive to touch. Use Glass or Teflon/HDPE only.

Q4: The bottle is "fuming" when opened.

A: Emergency Disposal.

  • Diagnosis: Significant hydrolysis or decomposition has occurred, releasing gaseous HBr.

  • Action: Do not attempt to distill. The heat of distillation could trigger rapid polymerization or explosion. Neutralize carefully by pouring into a stirred slurry of ice and sodium bicarbonate, then dispose of as halogenated waste.

Q5: Why not use Epichlorohydrin?

A: Epichlorohydrin is a common stabilizer for alkyl halides (it acts as an acid scavenger). However, it is an alkylating agent and adds another reactive electrophile to your mixture. MgO is superior for this application because it is insoluble; it stabilizes the storage but does not contaminate the reaction (it stays in the bottle when you pipette the liquid).

Summary Data Table

ConditionEstimated Shelf LifeRisk Level
Room Temp / Clear Glass < 1 WeekCritical (Rapid polymerization)
-20°C / Amber Glass / No Additive 1 - 3 MonthsModerate (Gradual HBr buildup)
-20°C / Amber / MgO Stabilized 12+ MonthsLow (Self-validating stability)

References

  • Hon, R. (2004). Stabilization and use of propargyl bromide. U.S. Patent No. 6,825,390. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Troubleshooting 3-Bromo-1-Pentyne Synthesis & PBr3 Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis of volatile, sensitive propargylic halides.

The conversion of 1-pentyn-3-ol to 3-bromo-1-pentyne using phosphorus tribromide (PBr₃) is a highly efficient transformation. PBr₃ activates the alcohol by forming an alkoxy-dibromophosphite intermediate, followed by a clean Sₙ2 displacement by bromide ions, which avoids the carbocation rearrangements typical of direct HX addition[1]. However, isolating the sensitive propargylic bromide from unreacted PBr₃ presents significant challenges. This guide provides the mechanistic causality, troubleshooting FAQs, and validated protocols required to isolate your product safely and cleanly.

Mechanistic Causality: The Logic of PBr₃ Removal

Phosphorus tribromide is a dense, reactive liquid (bp ~173 °C) that is often used in slight excess to ensure complete conversion of sluggish secondary alcohols[1][2]. Because 3-bromo-1-pentyne is a secondary propargylic bromide, it is inherently unstable under thermal and acidic conditions.

The core problem: You cannot separate unreacted PBr₃ from 3-bromo-1-pentyne via distillation. Heating the crude reaction mixture in the presence of active PBr₃ and residual hydrobromic acid (HBr) will trigger an Sₙ2' rearrangement, converting your desired alkyne into an unwanted allene (1-bromo-1,2-pentadiene), or cause complete thermal degradation.

The solution: The only viable method to remove unreacted PBr₃ is a highly controlled cold aqueous quench . PBr₃ reacts violently with water to generate phosphorous acid (H₃PO₃) and HBr[2][3]. Because this quench is intensely exothermic and generates strong acid, it must be performed using a reverse-quench technique into a mild base to protect the acid-sensitive propargylic product.

Troubleshooting FAQs

Q: Why shouldn't I just distill off the unreacted PBr₃? A: Boiling point differentials are irrelevant here due to chemical incompatibility. Applying heat to a crude mixture containing PBr₃ and HBr provides the activation energy for the bromide ion to attack the terminal alkyne carbon (Sₙ2' pathway). This causes a Meyer-Schuster-type rearrangement, yielding an allene byproduct. Furthermore, acidic conditions at elevated temperatures will catalyze the decomposition of the propargylic bromide[4].

Q: My reaction violently exothermed during the water quench, and my yield plummeted. What happened? A: Aqueous quenching of excess PBr₃ is subject to delayed, violent exotherms due to poor phase mixing[3]. If water is added directly to the reaction flask, localized heating boils off your volatile 3-bromo-1-pentyne. Simultaneously, the sudden spike in HBr concentration destroys the remaining product. You must use a reverse quench into a buffered ice solution to control the thermodynamics.

Q: I see a secondary spot on my TLC (or a complex multiplet in my NMR) after workup. How do I prevent this? A: This indicates elimination or allene formation. To prevent this, ensure you are using a mild base (like pyridine or imidazole) during the reaction to mop up HBr as it forms[1][2]. During workup, strictly adhere to the cold NaHCO₃ protocol below to ensure the pH never drops into the highly acidic range.

Quantitative Data: Comparison of PBr₃ Removal Methods

The following table summarizes the empirical outcomes of various PBr₃ removal strategies applied to propargylic systems.

Removal MethodMechanism of ActionImpact on 3-Bromo-1-PentyneYield / Purity Outcome
Direct Distillation Thermal separation based on boiling point differences.Induces Sₙ2' rearrangement to 1-bromo-1,2-pentadiene and thermal decomposition.Low / Poor
Direct Water Quench Hydrolyzes PBr₃ to H₃PO₃ and HBr in the reaction flask.Exotherm volatilizes product; HBr lowers pH, catalyzing alkyne degradation.Moderate / Variable
Cold NaHCO₃ Reverse Quench Hydrolyzes PBr₃ while immediately neutralizing generated HBr in a heat-sink.Preserves the propargylic bromide structure; prevents acid-catalyzed side reactions.High / Excellent
Silica Gel Filtration Physical adsorption of polar byproducts.Unreacted PBr₃ reacts with silica moisture, releasing HBr directly on the column, degrading the product.Low / Poor

Step-by-Step Methodology: The Reverse-Quench Protocol

To ensure a self-validating system where the product is protected from both heat and acid, utilize this reverse-quench extraction protocol:

Phase 1: Preparation

  • Ensure the primary reaction (1-pentyn-3-ol + PBr₃ in anhydrous diethyl ether or DCM) has gone to completion via TLC[2].

  • Cool the reaction flask to 0 °C using an ice-brine bath.

  • In a separate, oversized Erlenmeyer flask (at least 5x the reaction volume), prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Add crushed ice directly into the NaHCO₃ solution to lower its temperature to 0 °C and provide a thermodynamic heat sink.

Phase 2: The Reverse Quench 5. Transfer the crude cold reaction mixture to an addition funnel. 6. Critical Step: Add the crude mixture dropwise into the vigorously stirring ice-cold NaHCO₃ solution.

  • Causality: Adding the reaction to the base (reverse quench) ensures the aqueous phase remains basic/neutral at all times. As PBr₃ hydrolyzes, the generated HBr is instantly neutralized, preventing acid-catalyzed rearrangement. The crushed ice absorbs the violent exotherm[3].

Phase 3: Extraction and Isolation 7. Once bubbling (CO₂ evolution) ceases, transfer the biphasic mixture to a separatory funnel. 8. Separate the organic layer. Extract the aqueous layer twice with cold diethyl ether or pentane. 9. Wash the combined organic layers with ice-cold brine to remove residual water. 10. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Note: Avoid Magnesium Sulfate (MgSO₄) as it can be slightly acidic. 11. Filter the drying agent and carefully concentrate the solvent under reduced pressure (rotary evaporator) using a cold water bath (<20 °C) to prevent volatilization of the purified 3-bromo-1-pentyne.

Workflow Visualization: PBr₃ Workup Decision Tree

The following diagram illustrates the logical pathways and chemical consequences of different PBr₃ removal strategies.

PBr3_Workup Start Crude Reaction Mixture (3-bromo-1-pentyne + unreacted PBr3) Distill Direct Distillation (High Heat) Start->Distill Incorrect Quench Aqueous Quench (0 °C to -10 °C) Start->Quench Correct Degrade Thermal Degradation & SN2' Rearrangement (Allene Formation) Distill->Degrade Water Direct Water Quench (Generates HBr Exotherm) Quench->Water Sub-optimal Base Reverse NaHCO3 Quench (Neutralizes HBr Instantly) Quench->Base Optimal AcidDegrade Acid-Catalyzed Decomposition Water->AcidDegrade Success Clean Organic Layer (Pure 3-bromo-1-pentyne) Base->Success

Caption: Decision tree demonstrating the chemical consequences of PBr3 removal strategies in propargylic synthesis.

References

  • Source: acsgcipr.
  • Source: benchchem.
  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion)
  • Source: openstax.

Sources

Technical Support Center: 3-Bromo-1-Pentyne Stabilization & Distillation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers handling unstable propargylic halides.

Ticket ID: #PROPARGYL-DIST-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

⚠️ CRITICAL SAFETY NOTICE

Read Before Proceeding: 3-Bromo-1-pentyne is a secondary propargylic bromide . Like its lower homolog propargyl bromide, it is thermally unstable, shock-sensitive, and a potent lachrymator.

  • Explosion Hazard: Distilling this compound to dryness or overheating it can lead to detonation.

  • Polymerization: Driven by two mechanisms: (1) Free-radical polymerization of the alkyne and (2) Acid-catalyzed decomposition/rearrangement (HBr autocatalysis).

Part 1: Troubleshooting & FAQs

Direct solutions to common user-reported issues.

Q1: Why does my 3-bromo-1-pentyne turn black and viscous during distillation?

Dr. Vance: This is the classic signature of acid-catalyzed polymerization .

  • The Cause: The synthesis (often via PBr

    
     on 1-pentyn-3-ol) generates byproduct HBr. Even trace amounts of HBr act as an autocatalytic trigger. The HBr protonates the triple bond or facilitates elimination to unstable allenes, which then polymerize rapidly into a black tar (often violently).
    
  • The Fix: You cannot rely solely on vacuum. You must chemically neutralize the distillation pot. We recommend adding Magnesium Oxide (MgO) or Sodium Carbonate (Na

    
    CO
    
    
    
    )
    directly to the boiling flask to scavenge acid generated in situ.
Q2: I am using high vacuum, but the temperature still spikes. Why?

Dr. Vance: You are likely witnessing an exothermic decomposition event .

  • The Mechanism: Propargylic bromides can undergo a rearrangement to allenyl bromides (HC≡C-CH(Br)-R

    
     BrHC=C=CH-R) upon heating. This rearrangement is exothermic. If your bath temperature is too high (>60°C), the rate of heat generation exceeds the rate of heat removal via distillation.
    
  • The Fix:

    • Lower the Bath: Never exceed a bath temperature of 50-60°C.

    • Better Vacuum: You need <10 mmHg (preferably <2 mmHg) to distill at safe temperatures.

    • Dilution: Do not distill neat if possible. Co-distilling with a high-boiling "chaser" (like mineral oil or diethyl phthalate) ensures the pot residue never becomes concentrated and dry.

Q3: Which stabilizer is best for storage versus distillation?

Dr. Vance:

  • For Distillation: Solid Acid Scavengers . Use anhydrous MgO (0.5 - 1.0 wt%) . It is insoluble, stays in the pot, and neutralizes HBr as it forms.

  • For Storage: Epoxides . We recommend adding 0.5% Epoxidized Soybean Oil (ESO) or 1,2-Epoxybutane . These act as "suicide substrates" that react with any free HBr before it can trigger polymerization.

Part 2: Optimized Distillation Protocol

This protocol is designed to isolate 3-bromo-1-pentyne while mitigating thermal runaway risks.

Materials Required
  • Crude 3-bromo-1-pentyne (washed and dried)

  • Stabilizer: Magnesium Oxide (MgO), light powder, calcined.

  • Chaser Solvent: Mineral Oil or Diethyl Phthalate (High boiling point inert liquid).

  • Apparatus: Short-path distillation head (vigreux columns increase residence time and pressure drop—avoid them).

Step-by-Step Workflow
Phase 1: Pre-Distillation Neutralization (The Wash)

Do not skip this. Removing bulk acid is prerequisite to distillation.

  • Wash the crude organic layer with cold saturated NaHCO

    
      solution until bubbling ceases.
    
  • Wash with 10% NaCl solution.

  • Dry over anhydrous K

    
    CO
    
    
    
    (preferred over MgSO
    
    
    as it provides additional buffering).
  • Filter into the distillation flask.

Phase 2: The "Chaser" Setup (Explosion Prevention)

The most dangerous moment is when the flask runs dry. We eliminate this risk.

  • Add Mineral Oil (approx. 20-30% of the crude volume) to the distillation flask. This ensures that even if you distill all the product, the residue remains diluted and heat-dispersed.

  • Add MgO (0.5 - 1.0 wt%) and a magnetic stir bar.

Phase 3: Vacuum Distillation
  • Vacuum: Apply full vacuum (<5 mmHg).

  • Cooling: Set condenser coolant to 0°C (to prevent loss of volatiles) or -10°C if high vacuum is used.

  • Heating: Slowly raise the oil bath temperature. Do not exceed 60°C .

    • Note: 3-bromo-1-pentyne boils at ~45-50°C at 15 mmHg (estimated based on propargyl bromide data).

  • Collection: Collect the clear distillate into a receiver flask containing a trace of stabilizer (e.g., a few mg of K

    
    CO
    
    
    
    or copper wire if radical inhibition is also desired).

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the "Fail-Safe" logic of the recommended protocol. It highlights how specific interventions block the pathways to polymerization.[1]

G Crude Crude 3-Bromo-1-Pentyne (Contains HBr & H3PO3) Wash 1. Wash: NaHCO3 + K2CO3 Dry (Removes Bulk Acid) Crude->Wash Neutralization Pot 2. Distillation Pot Setup (Product + Mineral Oil + MgO) Wash->Pot Transfer Heat Heat Application (Oil Bath) Pot->Heat Vacuum Applied Polymer Polymerization/Tar (Runaway Reaction) Heat->Polymer If T > 70°C OR Acid Present Distillate Pure Distillate (Stabilized) Heat->Distillate If T < 60°C AND MgO Present MgO_Action MgO Scavenges In-situ HBr MgO_Action->Pot Oil_Action Mineral Oil Prevents Dry Concentration Oil_Action->Pot

Caption: Process flow control for preventing acid-catalyzed polymerization. Red paths indicate failure modes; Green paths indicate stabilized workflows.

Part 4: Data & Reference Tables

Table 1: Stabilizer Selection Guide

Use this table to select the correct additive for your specific process stage.

Stabilizer TypeCompoundRecommended Conc.[2]MechanismBest Use Case
Solid Base Magnesium Oxide (MgO)0.5 - 1.0 wt%Neutralizes HBr; Insoluble (stays in pot)Distillation Pot (Essential)
Solid Base Potassium Carbonate (K

CO

)
Saturation (Drying)Neutralizes bulk acidPre-distillation Drying
Epoxide Epoxidized Soybean Oil0.5 - 1.0 wt%Irreversible alkylation of HBrLong-term Storage
Diluent Toluene / Xylene20 - 30 vol%Heat sink; desensitizes shockBulk Transport / Safety
Chaser Mineral Oil20 - 30 vol%Prevents dry residue overheatingDistillation Pot
Table 2: Physical Properties & Safety Limits
PropertyValueNotes
Boiling Point (Atm) ~120-130°C (Est.)DO NOT distill at atmospheric pressure.
Boiling Point (Vacuum) ~45-50°C @ 15 mmHgTarget range for safe distillation.
Density ~1.33 g/mLDenser than water.
Flash Point ~18-20°CHighly Flammable.
Stability Limit > 70°COnset of rapid decomposition.

References

  • Albemarle Corporation.Stabilization and use of propargyl bromide. U.S. Patent 6,825,390. (Describes the use of inert solvents and acid scavengers for safety).
  • Organic Syntheses. 2,4-Dibromo-3-pentanone and related bromination protocols. (General handling of bromination byproducts and vacuum distillation).[3] [Link]

  • PubChem. 3-Bromo-1-pentyne Compound Summary. (Structure and Physical Properties).[4][5] [Link]

Sources

Technical Support Center: High-Purity Synthesis of 3-Bromopent-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Appel Reaction for Secondary Propargylic Alcohols Ticket ID: APPEL-OPT-005 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Synthesizing 3-bromopent-1-yne via the Appel reaction presents two distinct technical challenges that often lead to failure in standard protocols:

  • Regio-isomerization: Secondary propargylic alcohols are prone to

    
     rearrangement, yielding the thermodynamically stable allenyl bromide  impurity rather than the desired propargylic bromide.
    
  • Product Volatility vs. Byproduct Load: The product (b.p. ~115°C) is moderately volatile, making the separation of the stoichiometric triphenylphosphine oxide (TPPO) byproduct difficult without yield loss during rotary evaporation.

This guide provides a thermodynamically controlled protocol designed to suppress allene formation and a workup strategy that avoids distillation.

Module 1: Mechanistic Control (The "Why")

To optimize yield, you must control the bifurcation point of the oxyphosphonium intermediate.

The Isomerization Trap

In a standard Appel reaction, the alcohol attacks the


 adduct to form an oxyphosphonium salt.
  • Path A (Desired): Direct

    
     attack by bromide at the 
    
    
    
    -carbon yields 3-bromopent-1-yne.
  • Path B (Undesired):

    
     attack at the 
    
    
    
    -carbon (alkyne terminus) yields 1-bromo-1,2-pentadiene (allenyl bromide).

Control Factor: Path B is favored by heat and steric hindrance . Therefore, this protocol utilizes low-temperature addition and non-polar solvent trituration to lock in the kinetic product (Path A).

AppelMechanism Substrate Pent-1-yn-3-ol Intermed Oxyphosphonium Intermediate [R-O-PPh3]+ Br- Substrate->Intermed Activation Reagents PPh3 / CBr4 Reagents->Intermed Product 3-Bromopent-1-yne (Kinetic Product) Intermed->Product Path A: SN2 (Low Temp) Impurity Allenyl Bromide (Thermodynamic Impurity) Intermed->Impurity Path B: SN2' (High Temp/Sterics)

Figure 1: Mechanistic bifurcation. Path A is the target; Path B is the primary failure mode caused by elevated temperatures.

Module 2: Optimized Experimental Protocol

Scale: 10.0 mmol (Adjust linearly) Time: 2–3 Hours Yield Target: 75–85%

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]AmountRole
Pent-1-yn-3-ol 1.0841 mg (10 mmol)Substrate
Carbon Tetrabromide (

)
1.23.98 gHalogen Source
Triphenylphosphine (

)
1.23.15 gOxygen Acceptor
Dichloromethane (DCM) N/A40 mL (0.25 M)Solvent (Anhydrous)
n-Pentane N/A~100 mLWorkup Solvent
Step-by-Step Procedure
Phase 1: Reaction Setup (Isomer Control)
  • Prepare Solution A: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve Pent-1-yn-3-ol (1.0 eq) and

    
      (1.2 eq) in anhydrous DCM  (30 mL).
    
  • Cooling: Submerge the flask in a salt-ice bath (-10°C) . Allow 15 minutes for thermal equilibration.

    • Critical: Do not use a standard 0°C ice bath; the extra cooling power is necessary to counteract the exotherm of the next step.

  • Controlled Addition: Dissolve

    
      (1.2 eq) in the remaining DCM  (10 mL). Add this solution dropwise to Solution A over 30 minutes .
    
    • Why: Adding

      
       last ensures the concentration of the active phosphonium species remains low, reducing the likelihood of side reactions.
      
  • Monitoring: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of alcohol. If the reaction is slow, do not warm to room temperature ; instead, stir longer at 0°C.

Phase 2: Workup (TPPO Removal Strategy)

Standard aqueous workups often lead to emulsions or yield loss due to volatility. We use "Solvent Trituration" instead.

  • Concentration: Carefully concentrate the reaction mixture on a rotary evaporator (Bath temp: 25°C , Vacuum: 300 mbar ) until the volume is reduced to ~5–8 mL. Do not concentrate to dryness.

  • Precipitation: Add 50 mL of cold n-Pentane to the concentrated residue with vigorous stirring. A massive white precipitate (Triphenylphosphine Oxide - TPPO) will form immediately.

  • Filtration: Filter the suspension through a sintered glass frit (porosity M) or a pad of Celite. Wash the filter cake with 2 x 20 mL cold pentane.

  • Final Isolation: The filtrate contains your product in pentane/DCM. Carefully remove the solvent under reduced pressure (Bath temp: 25°C , Vacuum: >200 mbar ).

    • Stop point: When the mass corresponds to the theoretical yield + 10%, stop evaporation to prevent losing the volatile bromide.

WorkupFlow Rxn Reaction Mixture (DCM, Product, TPPO) Conc Partial Concentration (Reduce to ~5mL viscous oil) Rxn->Conc Trit Add Cold Pentane (Vigorous Stirring) Conc->Trit TPPO Precipitates Filter Filtration (Remove Solid TPPO) Trit->Filter Final Careful Evaporation (Bath < 25°C) Filter->Final Filtrate (Product)

Figure 2: Purification workflow designed to remove TPPO without distillation.[7]

Module 3: Troubleshooting & FAQs

Q1: I see a mixture of two spots on TLC, and my NMR shows peaks at 4.8 and 5.2 ppm. What happened? Diagnosis: You have formed the allenyl bromide impurity. Root Cause: The reaction temperature was too high, or the addition of


 was too fast, causing a local exotherm.
Fix: 
  • Ensure the internal temperature stays below 0°C.

  • Switch from DCM to DCM/Pentane (1:1) as the reaction solvent; the non-polar environment slightly disfavors the ionic rearrangement pathway.

Q2: My product yield is only 30%, but the reaction looked complete. Diagnosis: Volatility loss. Root Cause: 3-bromopent-1-yne is volatile. If you used high vacuum (<50 mbar) or a warm water bath (>30°C) during rotovap, you pumped your product into the trap. Fix:

  • Never go below 200 mbar vacuum.

  • Do not aim for a "dry" oil. Leave a small amount of pentane in the sample if using it immediately for the next step (e.g., Grignard formation or alkylation).

Q3: The product turned brown/black after storage. Diagnosis: Polymerization/Decomposition. Root Cause: Propargylic bromides are acid-sensitive and thermally unstable. Fix:

  • Store at -20°C .

  • Add a stabilizer: A small coil of copper wire or a few mg of

    
      in the vial can neutralize trace HBr formation that catalyzes decomposition.
    

Q4: Can I use Carbon Tetrachloride (


) instead of 

?
Answer: Yes, to make the chloride, but no for the bromide. Furthermore,

is highly restricted. If you need the chloride, use Hexachloroacetone or standard Appel conditions with

, but expect slower kinetics (Cl is a poorer nucleophile), which might actually increase the risk of elimination side products.

Module 4: References & Validation

The protocols above are grounded in the following authoritative chemical literature:

  • Isomerization Risks: Sakai, N.; Maruyama, T.; Konakahara, T. "Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides."[6] Synlett, 2009 , 2105–2106.[6]

    • Key Insight: Establishes the

      
       vs 
      
      
      
      competition in Appel conditions.
  • TPPO Removal (Trituration): Merwade, A. et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature."[8] ACS Omega, 2021 , 6, 21, 13968–13978.

    • Key Insight: Validates the insolubility of TPPO in pentane/hexane as a high-yield purification method.

  • Appel Reaction General Methodology: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angew. Chem. Int. Ed., 1975 , 14, 801–811.

    • Key Insight: Foundational mechanism and stoichiometry.

  • Boiling Point & Stability: PubChem Compound Summary for CID 13610361 (3-bromopent-1-yne).

    • Key Insight: Physical property verification (Volatile liquid).

Sources

Technical Support Center: Troubleshooting 3-Bromo-1-pentyne Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve low conversion and regioselectivity issues when utilizing 3-bromo-1-pentyne in alkylation workflows.

Mechanistic Overview: The Secondary Propargylic Challenge

Alkylation with 3-bromo-1-pentyne is fundamentally more complex than using standard primary alkyl halides (like benzyl bromide or primary propargyl bromide). Because 3-bromo-1-pentyne is a secondary propargylic bromide , it presents a unique set of steric and electronic challenges:

  • Steric Hindrance (

    
     vs. E2):  The secondary carbon is sterically hindered, which drastically slows down direct 
    
    
    
    nucleophilic attack. If a hard or overly strong base is used to compensate for this slow rate, the highly acidic propargylic proton is abstracted instead, leading to E2 elimination and the formation of volatile, unwanted conjugated enynes.
  • Electronic Delocalization (

    
     vs. 
    
    
    
    ):
    The adjacent alkyne
    
    
    -system provides an alternative electrophilic site. Nucleophiles can attack the terminal alkyne carbon, triggering an
    
    
    rearrangement that ejects the bromide and yields an allene rather than the desired alkyne[1].
  • Reagent Instability: Propargylic bromides are notoriously sensitive to light, oxygen, and moisture, readily undergoing degradation or homocoupling[2].

Understanding these causal relationships is the first step in troubleshooting your reaction.

Diagnostic Decision Tree

Use the following logic tree to diagnose the root cause of your low conversion or poor product distribution.

TroubleshootingTree Start Issue: Low Conversion (<50% Yield) CheckRegio Is the major product the desired regioisomer? Start->CheckRegio RegioNo No (Allene/Enyne formed) CheckRegio->RegioNo Wrong Isomer RegioYes Yes (Just low yield) CheckRegio->RegioYes Right Isomer CheckCu Are trace metals (Cu) present in the system? RegioNo->CheckCu RemoveCu Use Cu-free conditions for S_N2 (Alkyne) CheckCu->RemoveCu Want Alkyne AddCu Add Cu(I) catalyst for S_N2' (Allene) CheckCu->AddCu Want Allene CheckBase Is the base causing E2 elimination? RegioYes->CheckBase ChangeBase Switch to softer base (e.g., K2CO3, Cs2CO3) CheckBase->ChangeBase Yes (Enyne seen) CheckReagent Is 3-bromo-1-pentyne degraded (dark color)? CheckBase->CheckReagent No Distill Distill reagent & use anhydrous solvent CheckReagent->Distill Yes (Brown/Black SM)

Step-by-step troubleshooting logic for resolving low conversion and regioselectivity issues.

Frequently Asked Questions (FAQs)

Q: Why is my conversion stalled at <20% despite using an excess of base and prolonged heating? A: Low conversion in secondary propargylic alkylations is rarely a stoichiometry issue. It is typically caused by inadequate base pairing, poor solvent choice, or reagent degradation[2]. 3-bromo-1-pentyne is highly reactive toward polymerization; if your reagent bottle contains a brown or black liquid, it has degraded. Furthermore, using a hard base (like


 or 

) at elevated temperatures often forces the reaction down the E2 elimination pathway. The starting material is consumed to form an enyne, which may evaporate or polymerize, leaving you with apparent "low conversion" of the desired product.

Q: I am observing a mixture of alkyne and allene products. How do I control regioselectivity? A: This is the classic


 vs. 

competition.
  • To retain the alkyne (

    
    ):  You must use polar aprotic solvents (DMF, DMSO), soft nucleophiles, and strictly metal-free conditions.
    
  • To synthesize the allene (

    
    ):  The addition of a Copper(I) catalyst (e.g., 
    
    
    
    or
    
    
    ) combined with Grignard or zinc reagents will strongly bias the transition state toward the
    
    
    pathway, yielding the allene with high stereospecificity[3],[1].

Q: How can I minimize O-alkylation when using ambident nucleophiles like lactams or amides? A: Harder cations (


, 

) coordinate strongly with oxygen, promoting O-alkylation. Switching to a less coordinating, softer cation like

or

(e.g.,

) and using a slightly less polar solvent can disrupt this coordination and favor N-alkylation or C-alkylation[2].

Reaction Pathways Visualization

ReactionPathways SM 3-Bromo-1-pentyne + Nucleophile SN2 S_N2 Pathway (Internal/Terminal Alkyne) SM->SN2 Polar Aprotic Solvent Soft Nucleophile Cu-Free SN2p S_N2' Pathway (Substituted Allene) SM->SN2p Cu(I) Catalysis Grignard/Zinc Reagents E2 E2 Elimination (Conjugated Enyne) SM->E2 Hard/Strong Base High Temperature

Mechanistic pathways of 3-bromo-1-pentyne highlighting competing S_N2, S_N2', and E2 reactions.

Quantitative Data: Conditions vs. Product Distribution

The table below summarizes how specific experimental variables dictate the primary reaction pathway and expected conversion rates based on field-validated data.

Reaction ConditionPrimary PathwayMajor ProductTypical ConversionCausal Factor
Soft Nucleophile, DMF, RT, Cu-free

Alkyne60–80%Aprotic solvent stabilizes the

transition state without metal coordination.

,

(cat.), THF, 0 °C

Allene>85%Cu(I) forms an organocuprate intermediate that selectively attacks the terminal alkyne[1].
Hard Base (

), THF, 60 °C
E2Enyne<10% (Target)High heat and hard base abstract the acidic propargylic proton.

Base, Polar Aprotic

(O-attack)
O-Alkylated ByproductVariableHard cations coordinate with ambident nucleophile oxygens, directing attack[2].

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies tailored to your desired regiochemical outcome.

Protocol A: Direct Alkylation (Targeting Alkyne Retention)

Use this protocol when alkylating amines, phenols, or soft carbon nucleophiles where the alkyne moiety must be preserved.

  • Reagent Preparation: Distill 3-bromo-1-pentyne under reduced pressure prior to use. The liquid must be colorless. If it is yellow or brown, discard it.

  • System Setup: Flame-dry a Schlenk flask and purge with Argon. Add the nucleophile (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 equiv) portion-wise at 0 °C. Stir for 30 minutes to ensure complete deprotonation.
    
  • Electrophile Addition: Add freshly distilled 3-bromo-1-pentyne (1.2 equiv) dropwise over 15 minutes via syringe to prevent localized heating.

  • Reaction & Monitoring: Allow the mixture to slowly warm to room temperature. Monitor via TLC.

  • Self-Validation Check: Isolate a crude sample and analyze via

    
     NMR. The presence of a terminal alkyne proton (triplet at ~2.2 ppm) confirms successful 
    
    
    
    retention. If a vinylic multiplet appears (~5.0–5.5 ppm),
    
    
    rearrangement has occurred.
Protocol B: Cu-Catalyzed Substitution (Targeting Allene Synthesis)

Use this protocol when reacting with Grignard or Zinc reagents to intentionally synthesize substituted allenes.

  • Catalyst Preparation: In an Argon-purged flask, suspend

    
     (10 mol%) in anhydrous THF/DME (6:1 ratio) at -20 °C.
    
  • Transmetalation: Slowly add the Grignard reagent (

    
    , 2.5 equiv) dropwise. Stir for 20 minutes to form the active organocuprate species[1].
    
  • Electrophile Addition: Add 3-bromo-1-pentyne (1.0 equiv) dropwise at -20 °C.

  • Reaction & Quenching: Stir for 2 hours at -20 °C, then quench carefully with saturated aqueous

    
     / 
    
    
    
    (9:1) to break down the copper complexes.
  • Self-Validation Check: Analyze the purified product via IR spectroscopy. The disappearance of the terminal alkyne C-H stretch (~3300

    
    ) and the appearance of a distinct, strong allene asymmetric stretch (~1950 
    
    
    
    ) confirms total
    
    
    conversion.

References

1.[2] Benchchem. "Technical Support Center: N-propargylation of 2-Piperidinone." Benchchem. Available at: 2.[1] MDPI. "Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents." Molecules. Available at: 3.[3] ACS Publications. "Cu-Catalyzed SN2′ Substitution of Propargylic Phosphates with Vinylarene-Derived Chiral Nucleophiles: Synthesis of Chiral Allenes." Organic Letters. Available at:

Sources

Purification methods for 3-bromo-1-pentyne decomposition products

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers handling 3-bromo-1-pentyne , a secondary propargylic bromide known for its thermal instability and sensitivity to acidity.

Subject: Purification, Stabilization, and Handling of Decomposition Products Document ID: TS-Br-Alk-005 Last Updated: 2025-05-12

Executive Summary & Molecule Profile

3-bromo-1-pentyne is a secondary propargylic electrophile. Unlike primary propargylic halides (e.g., propargyl bromide), the secondary nature of the C-Br bond significantly lowers the activation energy for both isomerization and elimination .

PropertySpecificationCritical Note
Structure

Secondary alkyl halide
Stability LowProne to

rearrangement and polymerization
Boiling Point Est. 45-50°C @ 15 mmHgDo NOT distill at atmospheric pressure
Appearance Colorless to pale yellow oilBlack/Brown indicates polymerization

Diagnostic: What is wrong with my product?

Q1: My product turned black/dark brown overnight. Is it recoverable?

Diagnosis: Polymerization. Propargylic bromides are prone to radical-initiated polymerization, often catalyzed by trace metals (Cu, Fe) or light. The "black tar" is a conjugated polymer network.

  • Solution: If the liquid is still mobile, you can attempt vacuum transfer (see Protocol A). If it is a viscous sludge or solid, recovery is not possible; discard as hazardous waste.

Q2: NMR shows a complex multiplet at 5.8-6.0 ppm and loss of the terminal alkyne proton.

Diagnosis: Allenyl Isomerization. You have formed 1-bromo-1,2-pentadiene (


).
  • Cause: This rearrangement is catalyzed by Lewis acids (including standard Silica Gel) or Copper(I) salts.

  • Solution: This equilibrium is difficult to reverse. You must purify immediately using Neutral Alumina (Protocol B) to separate the isomers, though separation is difficult due to similar polarity.

Q3: I see a doublet around 1.8 ppm ( Hz) and no terminal alkyne.

Diagnosis: Methyl-substituted internal alkyne. You likely have 1-bromo-2-pentyne. This occurs if the starting material was impure or if thermodynamic equilibration occurred under highly basic conditions.

Decomposition Pathways (Visualized)

Understanding how the molecule breaks down is critical for selecting the right purification method.

Decomposition Start 3-bromo-1-pentyne (Target) Allene 1-bromo-1,2-pentadiene (Allenyl Isomer) Start->Allene Acid / Cu(I) / Heat (SN2' Rearrangement) Enyne Pent-1-en-3-yne (Elimination Product) Start->Enyne Base / Heat (-HBr) Polymer Polymer/Tar (Black Residue) Start->Polymer Radical / Light (Oligomerization) Allene->Start Equilibrium (Slow) Allene->Polymer Rapid

Figure 1: Mechanistic pathways for the decomposition of 3-bromo-1-pentyne. Note that acidic media (like silica gel) accelerates the shift to the allenyl bromide.

Purification Protocols

Decision Matrix: Which method should I use?
  • Purity > 85% (Yellow oil): Use Protocol A (Vacuum Transfer) .

  • Purity < 85% or Allenyl impurities: Use Protocol B (Buffered Chromatography) .

  • Scale > 5g: Use Protocol A (Chromatography is risky on large scales due to exotherms).

Protocol A: Cold Vacuum Transfer (Recommended)

Standard distillation is dangerous due to thermal instability. A "bulb-to-bulb" or short-path vacuum transfer is safer.

  • Setup: Connect the flask containing crude material to a receiving flask via a short-path distillation head or Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 5 mmHg is mandatory).

  • Cooling: Immerse the receiving flask in a Dry Ice/Acetone bath (-78°C) .

  • Heating: Warm the source flask using a water bath only up to 30-40°C . Do not use an oil bath or heating mantle (risk of hot spots).

  • Collection: The product will distill over as a colorless liquid. Stop if the residue becomes viscous or smokes.

Protocol B: Deactivated Chromatography

Standard Silica Gel (pH ~5) will destroy your compound. You must neutralize the stationary phase.

  • Stationary Phase Selection:

    • Best: Neutral Alumina (Brockmann Activity III).

    • Alternative: Silica Gel treated with 1-2% Triethylamine (

      
      ).
      
  • Slurry Preparation:

    • Mix Silica Gel with Hexanes containing 1%

      
      .
      
    • Pour into the column and flush with 2 column volumes of pure Hexanes to remove excess amine.

  • Elution:

    • Load crude oil (diluted in minimal Hexanes).

    • Elute rapidly with 100% Pentane or Hexanes .

    • Note: 3-bromo-1-pentyne elutes very close to the solvent front.

  • Concentration: Evaporate solvent at 0°C under reduced pressure (do not heat).

Storage & Handling (The "Self-Validating" System)

To ensure the protocol works, you must maintain a "Chain of Cold."

ParameterRecommendationReason
Temperature -20°C to -80°C Arrhenius equation: lowering T slows isomerization exponentially.
Atmosphere Argon (Not Nitrogen)Argon is heavier than air and protects the liquid surface better.
Stabilizer Copper Wire (Optional)Scavenges free radicals. Warning: Can catalyze isomerization if Cu(I) forms.
Container Amber Vial + Teflon Tape Blocks UV light; prevents moisture ingress (hydrolysis).

Synthesis Troubleshooting (Root Cause Analysis)

If you are synthesizing this from 1-pentyn-3-ol , the choice of reagent dictates the purity.

  • Method A: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Phosphorus Tribromide) 
    
    • Risk:[1][2][3][4] High acidity (

      
       byproduct).
      
    • Outcome: High levels of allenyl isomer.

    • Fix: Add Pyridine (0.9 eq) to buffer the reaction.

  • Method B:

    
     (Appel Reaction) 
    
    • Risk:[1][2][3][4][5] Triphenylphosphine oxide (

      
      ) removal.
      
    • Outcome: Product trapped in solid byproduct.

    • Fix: Use the "Hexane Slurry" workup.

      
       is insoluble in cold hexanes; the product is soluble. Filter the solids before attempting chromatography.
      

References

  • Isomerization Mechanisms: Marshall, J. A.; Robinson, E. D. "Synthesis of Allenes via Base-Catalyzed Isomerization of Propargylic Bromides." J. Org. Chem.1990 , 55, 3454.

  • Appel Reaction on Secondary Alcohols: Sakai, N. et al. "Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides." Synlett2009 , 13, 2105.

  • General Stability of Propargylic Halides: Brandsma, L. Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier, 2004 .

  • Safety Data (Analogous 3-bromopropyne): PubChem Compound Summary for CID 7844, Propargyl Bromide.

Sources

Technical Support Center: Regioselectivity in 3-Bromo-1-pentyne Metalation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with propargylic halides. Controlling the regioselectivity of 3-bromo-1-pentyne during metalation and subsequent electrophilic trapping is a classic synthetic challenge. This document provides mechanistic insights, field-proven troubleshooting, and self-validating protocols to ensure reproducible access to your target homopropargylic or allenic alcohols.

Mechanistic Causality: The "Why" Behind the Selectivity

3-Bromo-1-pentyne is a secondary propargylic bromide containing an acidic terminal alkyne. When subjected to metalation (e.g., with Zn, In, or Sn), the resulting organometallic species exists as a dynamic metallotropic equilibrium between the propargyl-metal and the allenyl-metal forms[1].

Because 3-bromo-1-pentyne features a sterically demanding ethyl group at the C3 (propargylic) position, the equilibrium is heavily driven toward the less sterically hindered allenyl-metal species (where the metal resides at the C1 terminal position)[1]. When this allenyl-metal species reacts with an electrophile (like an aldehyde) via a cyclic Zimmerman-Traxler-type


 transition state, the nucleophilic attack occurs from the C3 position. This pathway regenerates the alkyne, highly favoring the formation of the homopropargylic alcohol  over the allenic alcohol[2].

Mechanism PB 3-Bromo-1-pentyne (Secondary Propargylic) Metal Metal Insertion (Zn or In) PB->Metal P_Metal Propargyl-Metal (Hindered C3 Position) Metal->P_Metal A_Metal Allenyl-Metal (Favored, Unhindered C1) Metal->A_Metal P_Metal->A_Metal Metallotropic Equilibrium Electrophile Carbonyl Addition (Cyclic SE2' TS) P_Metal->Electrophile Attack from C1 A_Metal->Electrophile Attack from C3 Allenic_Alc Allenic Alcohol (Minor Product) Electrophile->Allenic_Alc Homoprop_Alc Homopropargylic Alcohol (Major Product) Electrophile->Homoprop_Alc

Metallotropic equilibrium and regioselective SE2' addition of 3-bromo-1-pentyne.

Troubleshooting & FAQs

Q: I added Zn powder, my aldehyde, and 3-bromo-1-pentyne in strictly anhydrous THF, but no reaction is occurring. What is wrong? A: The metalation of propargylic bromides with Zinc can be sluggish in strictly anhydrous THF due to surface passivation of the zinc powder. As demonstrated in field studies, the Barbier coupling often initiates only after the addition of a proton source, such as saturated aqueous


[2]. The aqueous salt solution activates the zinc surface and stabilizes the cyclic transition state.
Actionable Fix: Switch to a THF/aq. 

co-solvent system.

Q: My reaction yields significant amounts of Wurtz-type homocoupling products (e.g., 1,5-hexadiyne derivatives) instead of the desired cross-coupled alcohol. How do I prevent this? A: Homocoupling occurs when the localized concentration of the organometallic species is high in the presence of unreacted 3-bromo-1-pentyne. Actionable Fix: Employ a one-pot Barbier approach rather than a two-step Grignard-style metalation. Keep the electrophile in the flask before slowly adding the propargylic bromide. Alternatively, using Indium (In) instead of Zinc in purely aqueous media significantly suppresses homocoupling[3].

Q: I am getting a 60:40 mixture of homopropargylic and allenic alcohols. How do I push the regioselectivity to >95%? A: Regioselectivity erosion usually stems from disrupting the


 cyclic transition state. This happens if the solvent is too coordinating, if the reaction is run at elevated temperatures, or if the wrong metal is used.
Actionable Fix: Avoid Magnesium (Grignard conditions), which yields poor regioselectivity and can deprotonate the terminal alkyne[4]. Use Zinc in THF/water at room temperature, or Indium in water, both of which tightly constrain the transition state to favor the homopropargylic alcohol[3],[4].

Quantitative Data: Metal & Solvent Effects on Regioselectivity

The choice of metal and solvent system dictates the dominant regiomer. Use the table below to select the optimal system for your target.

Metal SystemSolvent SystemDominant ProductRegioselectivity (Homopropargylic : Allenic)Wurtz Coupling Risk
Mg (Grignard)Anhydrous

MixturePoor (~50:50)High
Zn powderTHF / aq.

HomopropargylicExcellent (>95:5)Low
In powder

/ THF
HomopropargylicExcellent (>95:5)Very Low
Sn-In bimetallicAqueous (Microwave)HomopropargylicExcellent (>98:2)Very Low
Zn-Cu coupleSolvent-freeHomopropargylicGood (~90:10)Moderate

Data synthesized from comparative organometallic Barbier studies[3],[2],[4].

Self-Validating Experimental Protocols

To ensure reproducibility, we recommend the Zinc-Mediated Aqueous Barbier Reaction . This protocol utilizes a built-in visual and thermal validation system to confirm reaction progress[4].

Protocol: Regioselective Synthesis of Homopropargylic Alcohols

Reagents Required:

  • 3-Bromo-1-pentyne (1.2 equiv)

  • Target Aldehyde/Ketone (1.0 equiv)

  • Zinc powder, activated (1.5 equiv)

  • THF (anhydrous)

  • Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Metal Suspension: To a round-bottom flask under a nitrogen atmosphere, add Zinc powder (1.5 equiv) and THF (2.0 mL/mmol). Stir vigorously.

    • Self-Validation Check: The suspension should be uniformly gray without large metallic clumps.

  • Electrophile Addition: Add the target aldehyde (1.0 equiv) directly to the zinc suspension.

  • Halide Addition: Slowly add 3-bromo-1-pentyne (1.2 equiv) dropwise over 5 minutes.

    • Self-Validation Check: No immediate exotherm should occur in the dry THF. This confirms the stability of the mixture prior to aqueous initiation[2].

  • Aqueous Initiation: Add saturated aqueous

    
     (equal volume to THF) in one portion.
    
    • Self-Validation Check (Critical): Within 5–15 minutes, you will observe a noticeable exotherm (flask becomes warm to the touch) and slight gas evolution. TLC (Hexanes/EtOAc 8:2) will show rapid, complete consumption of the aldehyde[2].

  • Quench & Extraction: Stir for an additional 2 hours. Filter the biphasic mixture through a pad of Celite to remove unreacted zinc. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

Workflow S1 1. Metal Suspension Zn + THF S2 2. Electrophile Add Aldehyde S1->S2 S3 3. Slow Addition 3-Bromo-1-pentyne S2->S3 S4 4. Initiation Add aq. NH4Cl S3->S4 S5 5. Validation TLC & Exotherm S4->S5

Self-validating experimental workflow for the Zn-mediated aqueous Barbier reaction.

References

  • Title: Regioselective propargylation of aldehydes with propargyl bromide mediated by Sn-In in aqueous media under microwave irradiation. Source: Chinese Chemical Letters (via ResearchGate). URL:[Link]

  • Title: Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Source: Molecules (MDPI). URL:[Link]

  • Title: Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization. Source: PMC (NIH). URL:[Link]

Sources

Validation & Comparative

Structural Elucidation via 1H NMR: 3-Bromo-1-pentyne vs. 1-Bromo-2-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, the precise characterization of isomeric building blocks becomes non-negotiable. 3-bromo-1-pentyne and 1-bromo-2-pentyne are constitutional isomers with profoundly different chemical behaviors. While 3-bromo-1-pentyne is a highly reactive propargylic halide prone to direct nucleophilic substitution (


), 1-bromo-2-pentyne serves as a versatile electrophile in transition metal-catalyzed1[1].

Distinguishing these isomers rapidly and non-destructively is best achieved through Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy. This guide breaks down the spectroscopic causality, quantitative data, and self-validating experimental protocols required to differentiate these molecules.

Spectroscopic Causality: The "Why" Behind the Shifts

The


H NMR spectra of these two isomers are dictated by two primary physical phenomena: electronegative deshielding  and magnetic anisotropy .
  • Electronegative Deshielding by Bromine: Bromine withdraws electron density from adjacent protons, exposing them to the external magnetic field (

    
    ) and shifting their resonance downfield. In 3-bromo-1-pentyne, the bromine is attached to a methine carbon (-CH-), concentrating its deshielding effect on a single proton. In 1-bromo-2-pentyne, the bromine is bound to a methylene group (-CH
    
    
    
    -), distributing the effect across two protons.
  • Magnetic Anisotropy of the Alkyne: The

    
    -electrons of the carbon-carbon triple bond circulate in the presence of 
    
    
    
    , creating a diamagnetic shielding cylinder along the bond axis. Protons located on this axis (i.e., terminal alkyne protons) are shielded and typically resonate upfield around 2.0–2.5 ppm.
Long-Range Coupling ( )

Both molecules exhibit long-range coupling across the alkyne


-system. In 1-bromo-2-pentyne, the Br-CH

protons couple with the internal CH

protons across the triple bond, resulting in a distinct triplet (

Hz)[2]. Conversely, in 3-bromo-1-pentyne, the methine proton couples with both the adjacent aliphatic CH

group (

Hz) and the terminal alkyne proton (

Hz), generating a complex doublet of triplets (dt).

Quantitative Data Comparison

The following table summarizes the diagnostic


H NMR signals used to unambiguously identify each isomer.
Feature3-Bromo-1-pentyne (Propargylic)1-Bromo-2-pentyne (Internal Alkyne)
Most Deshielded Signal ~4.50 ppm (1H, dt, -CH (Br)-)3.91 ppm (2H, t,

Hz, Br-CH

-)[2]
Alkyne Proton ~2.50 ppm (1H, d,

Hz, H -C

C-)
None (Internal Alkyne)
Aliphatic Methylene ~1.95 ppm (2H, m, -CH

-CH

)
2.25 ppm (2H, tq,

Hz, -C

C-CH

-)[2]
Terminal Methyl ~1.05 ppm (3H, t,

Hz, -CH

)
1.13 ppm (3H, t,

Hz, -CH

)[2]

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting data internally verifies its own accuracy.

Step 1: Sample Preparation
  • Action: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     provides a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as an internal standard, allowing you to calibrate the spectrum exactly to 0.00 ppm, ensuring that the subtle shift differences (e.g., 3.91 ppm vs. 4.50 ppm) are absolute, not relative artifacts.
    
Step 2: Acquisition Parameters
  • Action: Acquire the spectrum at 400 MHz (or higher) using a standard 1D

    
    H pulse sequence. Set the relaxation delay (
    
    
    
    ) to at least 2.0 seconds and acquire 16 scans.
  • Causality: A sufficient

    
     ensures that all protons—especially the terminal alkyne proton, which lacks attached dipole-dipole relaxation pathways and relaxes slowly—return to thermal equilibrium between pulses. This is critical for accurate signal integration.
    
Step 3: Processing and Internal Validation
  • Action: Apply automatic phase and baseline corrections. Set the integration of the most upfield triplet (the -CH

    
     group) to exactly 3.00 .
    
  • Causality (The Self-Validation): By anchoring the integration to the unambiguous methyl group, the rest of the molecule must mathematically align.

    • If the most deshielded signal integrates to ~1.00 , the structure is definitively 3-bromo-1-pentyne .

    • If the most deshielded signal integrates to ~2.00 , the structure is definitively 1-bromo-2-pentyne .

    • Note: Any fractional integration (e.g., 1.45) immediately flags the presence of an 3 or an incomplete reaction[3].

Analytical Workflow Visualization

The following decision tree illustrates the logical pathway for differentiating these isomers based on the acquired NMR data.

NMR_Analysis Start Unknown Isomer (C5H7Br) Acquire Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquire CheckTerminal Analyze Terminal Alkyne Region (~2.5 ppm) Acquire->CheckTerminal IsomerA 3-bromo-1-pentyne (Terminal Alkyne) CheckTerminal->IsomerA 1H Signal Present IsomerB 1-bromo-2-pentyne (Internal Alkyne) CheckTerminal->IsomerB Signal Absent CheckDeshielded Analyze Halogenated Region (3.5 - 5.0 ppm) SignalA 1H Multiplet @ ~4.5 ppm (CH-Br) CheckDeshielded->SignalA Integrates to 1H SignalB 2H Triplet @ ~3.9 ppm (CH2-Br) CheckDeshielded->SignalB Integrates to 2H IsomerA->CheckDeshielded IsomerB->CheckDeshielded

Workflow for distinguishing 3-bromo-1-pentyne and 1-bromo-2-pentyne via 1H NMR spectral analysis.

References

  • Toshima, H., et al. "Syntheses of Stereochemically Restricted Lactone-type Analogues of Jasmonic Acids." Journal of Asian Natural Products Research (via Tandfonline). 2

  • "A Comparative Kinetic Analysis of 1-Bromo-2-pentyne in Coupling Reactions." Benchchem. 1

  • "Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides." ResearchGate.3

Sources

Technical Comparison Guide: GC-MS Fragmentation Dynamics of 3-Bromopent-1-yne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a definitive technical analysis of the GC-MS fragmentation patterns of 3-bromopent-1-yne, distinguishing it from isomeric and halogenated alternatives.

Target Audience: Synthetic chemists, mass spectrometrists, and drug development researchers utilizing propargylic electrophiles in "Click" chemistry or transition-metal cross-couplings.

Editorial Scope: This guide moves beyond standard spectral libraries by elucidating the mechanistic causality of fragmentation. It contrasts the kinetic instability of the secondary propargylic bromide against the thermodynamic stability of haloalkynes (1-bromo) and primary analogs (5-bromo), providing a robust protocol for structural validation.

Technical Deep Dive: 3-Bromopent-1-yne Fragmentation

Molecular Architecture & Ionization Physics

3-Bromopent-1-yne (


) features a secondary bromide at the propargylic position. Upon Electron Ionization (EI) at 70 eV, the molecule undergoes rapid fragmentation driven by the stability of the resulting propargylic cation. Unlike aryl or vinyl halides, the C-Br bond here is labile, leading to a weak or often absent molecular ion (

).

Key Spectral Characteristics:

  • Molecular Ion (

    
    ): 
    
    
    
    146 and 148 (1:1 ratio). Typically <1% relative abundance or non-existent due to rapid
    
    
    -cleavage or heterolytic bond dissociation.
  • Base Peak:

    
     67 (
    
    
    
    ). The loss of the bromine atom generates the pent-1-yn-3-yl cation, which is resonance-stabilized by the adjacent triple bond.
  • Secondary Pathway:

    
     66 (
    
    
    
    ). Elimination of hydrogen bromide to form a conjugated enyne species (likely pent-3-en-1-yne or isomer).
Mechanistic Visualization (Graphviz)

The following diagram details the primary fragmentation pathways, highlighting the resonance stabilization that drives the formation of the base peak.

G cluster_res Resonance Stabilization M_Ion Molecular Ion (M+) m/z 146/148 (Radical Cation) Cat_67 Propargylic Cation m/z 67 (Base Peak) M_Ion->Cat_67 - Br• (Fast) Elim_66 Elimination Product m/z 66 (M - HBr) M_Ion->Elim_66 - HBr Frag_41 Allyl Cation m/z 41 (C3H5+) Cat_67->Frag_41 - C2H2 (Acetylene) Frag_39 Propargyl Cation m/z 39 (C3H3+) Cat_67->Frag_39 - C2H4

Figure 1: Mechanistic fragmentation pathway of 3-bromopent-1-yne showing the dominance of the propargylic cation.

Comparative Analysis: Isomers & Analogs

Distinguishing 3-bromopent-1-yne from its isomers is critical in synthesis, particularly when checking for isomerization during storage or reaction.

Comparison Matrix

The table below contrasts 3-bromopent-1-yne with its most common isomers and its chlorinated analog.

Feature3-Bromopent-1-yne 1-Bromopent-1-yne 5-Bromopent-1-yne 3-Chloropent-1-yne
Structure Secondary PropargylicHaloalkyne (Terminal Br)Primary Alkyl BromideSecondary Propargylic
Molecular Ion (

)
Weak / Absent (<1%)Distinct / Strong Weak (<5%)Weak (<1%)
Isotope Pattern 1:1 (79Br/81Br)1:1 (79Br/81Br)1:1 (79Br/81Br)3:1 (35Cl/37Cl)
Base Peak (

)
67 (

)
117/119 (

) or 67
67 or 53 67 (

)
Key Fragment

66 (

)

38 (

)

41 (

)

67 (

)
Mechanism Propargylic CleavageBond Scission (

)
Alkyl CleavagePropargylic Cleavage
Detailed Differentiators
Vs. 1-Bromopent-1-yne (The Haloalkyne)
  • Stability: The C-Br bond in 1-bromopent-1-yne is attached to an

    
    -hybridized carbon. This bond is significantly stronger than the 
    
    
    
    C-Br bond in the 3-bromo isomer.
  • Spectral Signature: You will see a clearly defined molecular ion cluster at

    
     146/148 for the 1-bromo isomer. Fragmentation often involves loss of the propyl chain (
    
    
    
    ) or ethyl group (
    
    
    ) before the loss of bromine, whereas the 3-bromo isomer loses bromine immediately.
Vs. 5-Bromopent-1-yne (The Primary Bromide)
  • Fragmentation: While both lose bromine to form mass 67, the 5-bromo isomer (primary) is less prone to immediate ionization-induced dissociation compared to the secondary 3-bromo isomer.

  • Low Mass Region: 5-bromopent-1-yne often shows a cleaner ethylene loss series due to the flexible alkyl chain, whereas 3-bromopent-1-yne is dominated by the rigid propargylic cation.

Vs. 3-Chloropent-1-yne (The Chloro Analog)
  • Isotopes: The definitive differentiator is the isotope ratio. 3-chloro will display a 3:1 ratio for any chlorine-containing fragment (though

    
     is likely absent, look for weak adducts or CI data if available).
    
  • Mass Shift: The base peak remains

    
     67 (loss of halogen), but the molecular weight shifts to 102/104.
    

Experimental Protocol: Isomer Identification Workflow

This protocol ensures the correct identification of 3-bromopent-1-yne in complex reaction mixtures (e.g., crude Cadiot-Chodkiewicz coupling mixtures).

Decision Tree Logic (Graphviz)

DecisionTree Start Analyze Mass Spectrum (Peaks > m/z 50) Check_M Is M+ (146/148) Visible & Strong (>10%)? Start->Check_M Check_Iso Check Isotope Ratio of Parent/Fragments Check_M->Check_Iso No (Weak/Absent) Result_1 ID: 1-Bromopent-1-yne (Haloalkyne) Check_M->Result_1 Yes Check_Base Identify Base Peak Check_Iso->Check_Base Ratio 1:1 (Br) or No Halogen Peaks Result_Cl ID: 3-Chloropent-1-yne Check_Iso->Result_Cl Ratio 3:1 (Cl) Result_3 ID: 3-Bromopent-1-yne (Propargylic) Check_Base->Result_3 Base = 67 (Dominant Loss of Br)

Figure 2: Logical workflow for distinguishing bromopentyne isomers.

Step-by-Step Method
  • GC Separation: Use a non-polar capillary column (e.g., DB-5MS or HP-5).

    • Prediction: 3-bromopent-1-yne (branched/secondary) typically elutes before 5-bromopent-1-yne (linear/primary) and often distinct from 1-bromopent-1-yne depending on the stationary phase interaction with the alkyne.

  • Soft Ionization Check (Optional): If EI fragmentation is too severe (no

    
    ), employ Chemical Ionization (CI) with Methane or Ammonia. This will reveal the 
    
    
    
    peak at
    
    
    147/149, confirming the molecular weight.
  • Fragment Verification:

    • Look for

      
       67 (100%).
      
    • Look for

      
       66 (~10-30%).
      
    • Look for

      
       41 (~40-60%).
      
    • Absence of

      
       117 (
      
      
      
      ) helps rule out 1-bromopent-1-yne.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Propyne, 3-bromo- (Propargyl Bromide). NIST Chemistry WebBook, SRD 69. [Link] (Authoritative source for propargylic bromide fragmentation patterns).

  • PubChem. 3-Bromopent-1-yne Compound Summary. National Library of Medicine. [Link] (Source for chemical structure and physical property data).

  • Royal Society of Chemistry. Synthesis and biological evaluation of natural Lachnophyllum methyl ester (Referencing 1-bromopent-1-yne synthesis). Organic & Biomolecular Chemistry.[1][2][3] [Link] (Provides context on the stability and usage of isomeric bromopentynes in coupling reactions).

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns. Department of Chemistry.[4] [Link] (Foundational reference for alkyl halide and isotope fragmentation logic).

Sources

Comparing reactivity of 3-bromo-1-pentyne vs 3-chloro-1-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-1-Pentyne and 3-Chloro-1-Pentyne

For researchers and professionals in synthetic and medicinal chemistry, the choice of starting material is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. The 3-halo-1-pentynes are versatile building blocks, offering a secondary carbon center adjacent to a terminal alkyne for a variety of transformations. This guide provides a detailed comparison of the reactivity of 3-bromo-1-pentyne and its chloro-analog, 3-chloro-1-pentyne, grounded in fundamental chemical principles and supported by experimental data to inform substrate selection in research and development.

Foundational Chemical Principles: The Carbon-Halogen Bond

The primary determinant of reactivity for these two compounds is the intrinsic nature of the carbon-halogen (C-X) bond. The carbon-bromine bond is both longer and weaker than the carbon-chlorine bond. This is a direct consequence of the larger atomic radius of bromine and lower electronegativity compared to chlorine.

The average bond dissociation energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond, it is significantly higher at around 327 kJ/mol[1][2]. This fundamental difference in bond strength means that less energy is required to cleave the C-Br bond, making 3-bromo-1-pentyne the inherently more reactive substrate in reactions where C-X bond cleavage is the rate-determining step.

This principle directly translates to leaving group ability. In nucleophilic substitution and elimination reactions, a better leaving group is one that can stabilize the negative charge it acquires upon departure. The larger, more polarizable bromide ion (Br⁻) is a weaker base and thus a better leaving group than the chloride ion (Cl⁻). The general order of leaving group ability for halogens is I > Br > Cl > F[3].

Comparative Reactivity in Nucleophilic Substitution (Sₙ2)

Nucleophilic substitution is a cornerstone of organic synthesis, and for secondary halides like 3-bromo-1-pentyne and 3-chloro-1-pentyne, the Sₙ2 mechanism is a common pathway, particularly with strong, unhindered nucleophiles in polar aprotic solvents[4]. The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs[4][5].

Due to the superior leaving group ability of bromide, 3-bromo-1-pentyne consistently exhibits higher reactivity in Sₙ2 reactions compared to 3-chloro-1-pentyne . This translates to faster reaction rates and the ability to use milder reaction conditions (e.g., lower temperatures) to achieve complete conversion[3][6]. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, and the energy of the transition state[7][8]. The lower energy required to break the C-Br bond results in a lower activation energy for the transition state, accelerating the reaction[6].

SN2_Mechanism sub 3-Halo-1-pentyne C-X bond cleavage is rate-determining ts sub->ts nuc Nucleophile (e.g., N₃⁻) nuc->ts Backside Attack prod Substituted Product Faster for X=Br than X=Cl ts->prod Inversion of Stereochemistry lg Leaving Group (X⁻) ts->lg

Caption: Sₙ2 reaction mechanism for 3-halo-1-pentynes.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing conjugated enynes and arylalkynes[9][10]. While typically applied to sp²-hybridized carbons, its principles are relevant here. The reaction mechanism involves the oxidative addition of the halide to a palladium(0) complex, a step that is highly sensitive to the nature of the C-X bond[9].

The reactivity order for the halide in the oxidative addition step is I > OTf > Br > Cl[9]. Consequently, 3-bromo-1-pentyne is a significantly more effective substrate for Sonogashira-type couplings than 3-chloro-1-pentyne . Reactions with the bromo-alkyne will proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times[3]. Attempting the same reaction with 3-chloro-1-pentyne would likely require more forcing conditions (higher temperatures, more active catalysts) and may result in lower yields due to competing side reactions.

Summary of Comparative Performance

The expected differences in performance are summarized in the table below. These comparisons are based on established chemical principles governing alkyl halide reactivity.

Reaction TypeParameter3-Bromo-1-Pentyne3-Chloro-1-PentyneRationale
Nucleophilic Substitution (Sₙ2) Reaction Rate FasterSlowerBromide is a better leaving group than chloride[3].
Reaction Conditions Milder (e.g., lower temp.)Harsher (e.g., higher temp.)Lower activation energy due to weaker C-Br bond[1][6].
Typical Yield HigherLowerFaster kinetics often lead to fewer side reactions.
Sonogashira Coupling Reaction Rate FasterSignificantly Slower / UnreactiveOxidative addition to Pd(0) is much faster for bromides[9].
Catalyst Loading LowerHigherHigher reactivity requires less catalyst to achieve conversion.
Typical Yield HigherLowerMilder conditions and faster desired reaction minimize decomposition.
Competing Reactions (E2) Propensity HigherLowerWeaker C-Br bond also facilitates easier elimination.

Experimental Protocols

The following protocols are representative methodologies and should be adapted and optimized for specific nucleophiles, coupling partners, and laboratory conditions.

Experimental Protocol 1: Nucleophilic Substitution with Sodium Azide (Sₙ2)

Objective: To synthesize 3-azido-1-pentyne, comparing the reaction time for the bromo and chloro starting materials.

Materials:

  • 3-bromo-1-pentyne or 3-chloro-1-pentyne (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Self-Validating System: Reaction progress will be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate conversion. Gas Chromatography (GC) can also be used for quantitative monitoring.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium azide (1.5 eq) and anhydrous DMF.

  • Stir the suspension until the sodium azide is well-dispersed.

  • Add the 3-halo-1-pentyne (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction every 30 minutes by TLC. It is expected that the reaction with 3-bromo-1-pentyne will reach completion significantly faster than the reaction with 3-chloro-1-pentyne.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic extracts and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-azido-1-pentyne by vacuum distillation or column chromatography.

Experimental Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 1-phenyl-3-ethyl-1,4-heptadiyne via a palladium-copper catalyzed cross-coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification setup Add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) to flask inert Evacuate and backfill with Argon (3x) setup->inert add_solvents Add Triethylamine (Solvent/Base) inert->add_solvents add_reagents Add 3-Bromo-1-pentyne (1 eq) & Phenylacetylene (1.2 eq) add_solvents->add_reagents heat Heat to 60°C & Stir add_reagents->heat monitor Monitor by TLC/GC heat->monitor filter Cool and filter through Celite monitor->filter extract Concentrate and perform liquid-liquid extraction filter->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Characterize Product (NMR, MS)

Caption: General experimental workflow for the Sonogashira coupling reaction.

Materials:

  • 3-bromo-1-pentyne (1.0 eq) (Note: 3-chloro-1-pentyne is expected to yield poor results under these conditions)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Celite

Self-Validating System: The reaction can be monitored by TLC, observing the consumption of the starting materials and the emergence of the UV-active, conjugated product. GC-MS analysis of aliquots can confirm product formation and determine conversion.

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed triethylamine via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene (1.2 eq) followed by 3-bromo-1-pentyne (1.0 eq) via syringe.

  • Heat the reaction mixture to 60 °C and stir until TLC or GC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and amine salts, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ether, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Conclusion

For the majority of synthetic applications involving nucleophilic substitution or palladium-catalyzed cross-coupling, 3-bromo-1-pentyne is the superior substrate due to its greater reactivity . The weaker carbon-bromine bond facilitates faster reaction rates under milder conditions, generally leading to higher yields and cleaner reaction profiles. While 3-chloro-1-pentyne is a more stable and less expensive starting material, its lower reactivity necessitates more forcing conditions that may not be compatible with sensitive functional groups and can lead to lower overall efficiency. The choice between these two reagents should, therefore, be guided by the specific demands of the chemical transformation, with the bromo-analog being the preferred choice for achieving high efficiency and reactivity.

References

  • Eureka | Patsnap. (2022, April 1).
  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Pharmaguideline. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • PHARMD GURU. (2025, November 15). MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.1.2 – SN2 Mechanisms – Page 2. [Link]

  • Chemistry LibreTexts. (2023, July 12). 10.9: Bond Energies. [Link]

Sources

Validating purity of 3-bromo-1-pentyne using refractive index

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-pentyne (CAS: 24480-13-5) is a sensitive propargylic electrophile used frequently in stereoselective alkylation and "click" chemistry. Its validation presents a specific challenge: thermal instability. Standard gas chromatography (GC) often induces rearrangement to allenyl isomers (1-bromo-1,2-pentadiene) or degradation, leading to false impurity profiles.

While Refractive Index (RI) offers a rapid, non-destructive, and thermally safe validation method, it lacks structural specificity. This guide details how to validate 3-bromo-1-pentyne by establishing an NMR-calibrated RI standard , effectively bridging the gap between high-fidelity structural analysis and high-throughput process monitoring.

Part 1: The Technical Challenge

The Propargylic Instability

Unlike simple alkyl halides, 3-bromo-1-pentyne possesses a propargylic leaving group. In the presence of heat (GC injectors) or Lewis acids, it is prone to a [3,3]-sigmatropic rearrangement, converting the desired alkyne into the thermodynamically distinct allenyl bromide.

  • Target Molecule: 3-bromo-1-pentyne (Chiral center at C3).

  • Primary Impurity: 1-pentyn-3-ol (Unreacted starting material).

  • Rearrangement Impurity: 1-bromo-1,2-pentadiene (Allenyl isomer).

Why RI Matters: Because the rearrangement is often driven by thermal energy, Refractive Index (


) is superior to GC for routine purity checks because it measures the sample at ambient temperature (20°C), avoiding thermal degradation during analysis.

Part 2: Methodology Comparison

The following table compares RI against industry-standard alternatives for this specific substrate.

FeatureRefractive Index (RI)

H NMR Spectroscopy
Gas Chromatography (GC)
Primary Utility Routine Purity MonitoringStructural Confirmation (Gold Standard)Quantitative Impurity Profiling
Thermal Risk None (Ambient Temp)None (Ambient Temp)High (Injector/Column Heat)
Specificity Low (Bulk Property)High (Structural Resolution)Medium (Retention Time)
Sample Recovery 100% (Non-destructive)100% (If no contaminants added)0% (Destructive)
Time per Run < 1 Minute10–30 Minutes15–45 Minutes
Cost per Run NegligibleHigh (Solvents/Instrument Time)Medium (Gases/Columns)
The "Self-Validating" Protocol

You cannot rely solely on literature RI values for 3-bromo-1-pentyne because values vary based on synthesis method and trace isomer content. You must create an Internal Gold Standard .

Step 1: Structural Validation (The "Truth" Data)

Before trusting an RI value, you must validate a reference batch using


H NMR.
  • Acquire Sample: Take 50 µL of freshly distilled 3-bromo-1-pentyne.

  • Solvent: Dissolve in

    
     (neutralized with basic alumina to prevent acid-catalyzed rearrangement).
    
  • Key Signals to Monitor:

    • 
       ~4.6-4.8 ppm (dt):  The methine proton at C3 (Target).
      
    • 
       ~2.5 ppm (d):  The acetylenic proton.
      
    • 
       ~5.0-6.0 ppm:  Watch for multiplet signals indicating the allenyl isomer (impurity).
      
  • Purity Calculation: Integrate the C3 methine signal against the impurity signals. If purity >98%, proceed to RI measurement immediately.

Step 2: Establishing the RI Baseline
  • Instrument Prep: Clean the refractometer prism with HPLC-grade acetone and allow it to dry.

  • Calibration: Zero the instrument using distilled water (

    
    ).
    
  • Measurement: Apply the NMR-validated sample to the prism.

  • Temperature Control: Ensure the prism is at exactly 20°C.

    • Note: If measuring at a different temperature (

      
      ), calculate the corrected index (
      
      
      
      ) using the standard coefficient for organic liquids:
      
      
  • Record: This value is now your Internal Standard (IS) .

Part 3: Decision Framework (Visualized)

The following diagram illustrates the workflow for accepting or rejecting a batch of 3-bromo-1-pentyne based on your Internal Standard.

ValidationWorkflow Start New Batch of 3-bromo-1-pentyne MeasureRI Measure Refractive Index (n20/D) Start->MeasureRI Compare Compare to Internal Standard (IS) MeasureRI->Compare Match Match (± 0.0005) Compare->Match Within Range Mismatch Deviation (> 0.001) Compare->Mismatch Out of Range Pass PASS: Proceed to Reaction Match->Pass Analyze Root Cause Analysis Mismatch->Analyze CheckLow RI Lower than IS? (Possible Solvent/Alcohol) Analyze->CheckLow CheckHigh RI Higher than IS? (Possible Allene/Polymer) Analyze->CheckHigh NMR Required: 1H NMR Validation CheckLow->NMR Confirm 1-pentyn-3-ol CheckHigh->NMR Confirm Isomerization

Figure 1: Logic flow for validating 3-bromo-1-pentyne batches. RI serves as the "gatekeeper," triggering expensive NMR analysis only when deviations occur.

Part 4: Interpreting the Data

Refractive index is a proxy for polarizability . Understanding how impurities shift the RI helps diagnose the synthesis problem.

Observation (

)
Likely ImpurityMechanism of RI Shift
Value Matches IS None (Pure)N/A
Value is LOWER 1-pentyn-3-olThe -OH group lowers the molar refraction compared to the heavy -Br atom.
Value is LOWER Solvent (Ether/Pentane)Common extraction solvents have very low RI (1.35–1.36).
Value is HIGHER 1-bromo-1,2-pentadieneThe allenyl system (cumulated double bonds) is more polarizable than the alkyne.
Value is HIGHER Polymer/OligomerDecomposition products often result in dense, high-RI tars.
Critical Note on Chirality

3-bromo-1-pentyne is a chiral molecule.

  • Refractive Index (

    
    )  is isotropic; it cannot  distinguish between enantiomers (
    
    
    
    vs
    
    
    ) or determine enantiomeric excess (ee).
  • Validation: If your synthesis requires optical purity, you must couple RI (chemical purity) with Polarimetry (

    
    )  or Chiral HPLC .
    

References

  • Comparison of Propargylic vs. Allenyl Halides: Brandsma, L. Preparative Acetylene Chemistry. 2nd ed., Elsevier, 1988. (Standard text for physical properties of acetylenes).
  • Refractive Index Temperature Correction

    • Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM D1218.

  • General Refractometry Theory

    • LibreTexts Chemistry. Refractive Index.

  • Chemical Data & Safety (3-bromo-1-pentyne)

    • PubChem Database. 3-Bromo-1-pentyne (Compound).[1][2]

Sources

FTIR characteristic peaks for terminal alkyne in 3-bromo-1-pentyne

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Methodological Guide Audience: Analytical Chemists, Process Development Scientists, and Quality Control Specialists Focus: Spectral Characterization, Impurity Differentiation, and Experimental Protocols[1]

Executive Summary: The Spectral Fingerprint

In the synthesis and isolation of 3-bromo-1-pentyne , Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, first-line verification tool. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR offers superior throughput for distinguishing this secondary propargylic bromide from its non-halogenated precursors (e.g., 1-pentyne) and internal isomers.

The spectral identity of 3-bromo-1-pentyne is defined by the co-existence of three critical vibrational modes : the sharp, diagnostic terminal alkyne stretch (


C–H), the weak alkyne bond stretch (C

C), and the heavy-atom carbon-bromine stretch (C–Br) in the fingerprint region.
Quick Reference: Characteristic Peaks
Vibrational ModeWavenumber (

)
IntensityDiagnostic Utility

C–H Stretch
3280 – 3310 Strong, SharpConfirms terminal alkyne; rules out internal isomers (e.g., 2-pentyne).[2]
C

C Stretch
2110 – 2140 Weak/MediumConfirms triple bond; slight shift vs. non-halogenated alkynes due to inductive effects.
C–Br Stretch 550 – 650 StrongConfirms halogenation; differentiates from starting material (1-pentyne).

C–H Bend
630 – 650 Strong, BroadOvertone often visible ~1250

. Overlaps with C-Br region.

Technical Deep Dive: Comparative Analysis

This section objectively compares the FTIR profile of 3-bromo-1-pentyne against its most common "alternatives"—specifically, the starting material (1-pentyne) and the internal isomer (2-pentyne).

Comparison vs. Precursor (1-Pentyne)

The synthesis of 3-bromo-1-pentyne often involves bromination at the propargylic position. Monitoring the reaction requires tracking the emergence of the C–Br bond.

  • The Differentiator: The Fingerprint Region (500–1500

    
    ) .
    
  • Mechanism: 1-Pentyne lacks the heavy-atom stretching vibration of Bromine. In 3-bromo-1-pentyne, the massive bromine atom attached to the C3 carbon introduces a low-frequency, high-intensity stretch between 550–650

    
    .
    
  • Observation: As the reaction proceeds, the C–Br peak grows.[2] The

    
    C–H stretch at ~3300 
    
    
    
    remains largely unchanged, serving as an internal reference for the alkyne moiety.
Comparison vs. Internal Isomer (2-Pentyne)

Isomerization can occur under basic conditions. Distinguishing the terminal alkyne (1-pentyne derivative) from the internal alkyne (2-pentyne derivative) is critical.

  • The Differentiator: The 3300

    
     Region .[3]
    
  • Mechanism: Internal alkynes (

    
    ) lack the acetylenic proton.
    
  • Observation:

    • 3-bromo-1-pentyne: Shows a sharp, distinct peak at ~3300

      
      .
      
    • Internal Isomer: Completely silent in the 3300

      
       region. Additionally, the C
      
      
      
      C stretch in internal alkynes is often weaker (or "forbidden" in symmetric cases) and shifts to a higher frequency (2200–2260
      
      
      ).
Alternative Method: FTIR vs. Raman Spectroscopy

For researchers deciding between vibrational spectroscopy techniques:

FeatureFTIR PerformanceRaman PerformanceRecommendation
C

C Detection
Weak Signal. The dipole moment change is small for the C

C bond.
Strong Signal. The polarizability change is massive for the triple bond.Use Raman if quantifying the triple bond concentration is the primary goal.
C–Br Detection Strong Signal. The C–Br bond is highly polar.Moderate Signal.Use FTIR for confirming halogenation.[2][4]
Sample Prep Requires liquid cell or ATR. Glass absorbs IR (must use KBr/ZnSe).Can measure directly through glass vials.Use FTIR for routine QC; Raman for in-situ reaction monitoring.

Visualization: Identification Logic & Molecular Vibrations[5]

Diagram 1: Spectral Identification Decision Tree

This workflow illustrates the logical steps to identify 3-bromo-1-pentyne from a mixture of isomers or precursors using FTIR.

IdentificationWorkflow Start Unknown Sample Spectrum Check3300 Check 3300 cm⁻¹ Region (Sharp Peak?) Start->Check3300 CheckFingerprint Check 550-700 cm⁻¹ Region (Strong Bands?) Check3300->CheckFingerprint Yes (≡C-H Present) Result_Internal Internal Alkyne (e.g., 2-Pentyne) Check3300->Result_Internal No Peak (Silent) Result_Precursor Non-Halogenated (e.g., 1-Pentyne) CheckFingerprint->Result_Precursor Weak/No C-Br Stretch Result_Target Target Identification: 3-Bromo-1-Pentyne CheckFingerprint->Result_Target Strong C-Br Stretch

Caption: Logical workflow for distinguishing 3-bromo-1-pentyne from common isomers and precursors based on spectral features.

Diagram 2: Vibrational Modes of 3-Bromo-1-Pentyne

Mapping the specific atomic motions to the observed spectral bands.[2]

VibrationalModes Molecule 3-Bromo-1-Pentyne Structure CH_Stretch ≡C-H Stretch ~3300 cm⁻¹ (Dipole Change: Large) Molecule->CH_Stretch Terminal Proton CC_Stretch C≡C Stretch ~2120 cm⁻¹ (Dipole Change: Small) Molecule->CC_Stretch Triple Bond CBr_Stretch C-Br Stretch ~600 cm⁻¹ (Dipole Change: Large) Molecule->CBr_Stretch Propargylic Halogen

Caption: Correlation between molecular structural motifs and their corresponding FTIR frequency ranges.

Experimental Protocol: FTIR Analysis of Volatile Halides

Safety Note: 3-bromo-1-pentyne is a lachrymator and alkylating agent. All handling must occur in a fume hood.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for its speed and ease of cleaning, minimizing exposure to the hazardous liquid.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Avoid Germanium if high sensitivity is needed in the fingerprint region, though Diamond is most robust against brominated compounds.

  • Background Scan: Acquire an air background (32 scans, 4

    
     resolution).
    
  • Sample Loading:

    • Using a micropipette, deposit 10–20 µL of neat 3-bromo-1-pentyne onto the center of the crystal.

    • Critical Step: Because the sample is volatile, cover the sample area immediately with the ATR anvil or a glass cover slip to prevent evaporation during the scan.

  • Acquisition: Scan the sample (32 scans, 4

    
     resolution).
    
  • Cleaning: Immediately wipe with isopropanol or hexane. Dispose of wipes in solid hazardous waste (halogenated).

Method B: Transmission (Liquid Cell)

Used when quantitative pathlength precision is required.

  • Windows: Use KBr or NaCl windows. (Note: NaCl is cheaper but sensitive to moisture; KBr provides a wider spectral range down to 400

    
    , essential for seeing the full C-Br band).
    
  • Preparation: Create a thin film (capillary film) between two windows or use a fixed pathlength cell (0.015 mm).

  • Data Validation: Ensure the absorbance of the C-Br peak does not exceed 1.5 AU to avoid detector saturation.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 1-Propyne, 3-bromo- (Propargyl Bromide) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Context: Provides the authoritative spectral data for the closest structural analog (propargyl bromide), validating the C-Br and alkyne stretch positions.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[5] Spectral Database for Organic Compounds (SDBS): 1-Pentyne. Retrieved from [Link][4][5]

    • Context: Reference spectrum for the non-brominated precursor to establish baseline peaks.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Context: The definitive textbook source for characteristic group frequencies, specifically the ranges for secondary alkyl halides and terminal alkynes.
  • PubChem. (n.d.).[6] 3-Bromo-1-pentene Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Structural confirmation and physical property d

Sources

Strategic Propargylation: A Comparative Analysis of Bromide vs. Tosylate Leaving Groups in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Propargylation is a cornerstone reaction in modern bioconjugation, click chemistry (CuAAC), and complex active pharmaceutical ingredient (API) synthesis. Historically, propargyl bromide has been the default electrophile for introducing alkyne moieties. However, its shock-sensitivity, thermal instability, and propensity for side reactions have driven process chemists to seek safer, more efficient alternatives.

Propargyl tosylate has emerged as a superior reagent, offering controlled kinetics, enhanced safety, and often superior yields in both O- and N-propargylation workflows. This guide objectively compares these two leaving groups, providing mechanistic causality, experimental data, and validated protocols for drug development professionals.

Mechanistic Causality: Leaving Group Dynamics

The choice between a bromide (


) and a tosylate (

) leaving group fundamentally alters the reaction's energy landscape and the purity of the final product.
  • Propargyl Bromide (The Traditional Route): The highly polarizable C-Br bond facilitates rapid

    
     kinetics. However, this hyper-reactivity is a double-edged sword. Under the basic conditions required for alkylation (e.g., 
    
    
    
    or
    
    
    ), the propargylic protons become highly acidic. This frequently leads to base-catalyzed isomerization, generating unwanted allene byproducts, or causes over-alkylation. Furthermore, propargyl bromide is shock-sensitive and prone to explosive decomposition, necessitating stabilization (often with toluene) which complicates downstream purification1[1].
  • Propargyl Tosylate (The Optimized Route): The tosylate group is a massive, resonance-stabilized leaving group. Its steric bulk shields the propargylic position from anomalous deprotonation, effectively suppressing allene formation. The

    
     trajectory is highly directed, resulting in cleaner inversion and substitution. Because it can be synthesized quantitatively from cheap propargyl alcohol and tosyl chloride, it bypasses the supply-chain and safety overhead associated with bromide reagents2[2].
    

Comparative Performance Data

The following table synthesizes quantitative data from comparative literature, highlighting the operational advantages of transitioning to a tosylate leaving group.

ParameterPropargyl BromidePropargyl Tosylate
Typical Yield (O-Alkylation) 40% – 75%85% – 98%
Typical Yield (N-Alkylation) 50% – 80%80% – 95%
Primary Side Reactions Allene formation, dialkylationMinimal to none
Safety Profile Shock-sensitive, thermal explosion riskStable, non-explosive
Cost & Sourcing High cost, requires chemical stabilizersLow cost, synthesized quantitatively in situ
Purification Requirement Flash chromatography often requiredOften used crude or via simple workup

Note: In the synthesis of clickable polylactide precursors, shifting from propargyl bromide to propargyl tosylate eliminated the need for complex column chromatography and drastically improved overall yield3[3].

Reaction Pathway Visualization

Reactivity cluster_0 Bromide Pathway (Traditional) cluster_1 Tosylate Pathway (Optimized) Substrate Nucleophile (R-OH, R-NH2) PB Propargyl Bromide Substrate->PB High Reactivity PT Propargyl Tosylate Substrate->PT Controlled Kinetics SN2_Br SN2 Substitution PB->SN2_Br Side Allene / Dialkylation PB->Side Base-catalyzed Isomerization Clean High Purity Product SN2_Br->Clean 40-75% Yield SN2_Ts SN2 Substitution PT->SN2_Ts SN2_Ts->Clean >90% Yield

Comparative logic flow of propargylation pathways highlighting yield and byproduct divergence.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The visual and physical cues at each step confirm mechanistic success.

Protocol A: Quantitative Synthesis of Propargyl Tosylate

Causality Check: Aqueous NaOH is utilized instead of organic bases (like pyridine or triethylamine) to drive the reaction to completion via a biphasic system. This prevents the formation of organic salts that complicate downstream workup and reduces the risk of side reactions1[1].

  • Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 eq, 0.01 mol) and p-toluenesulfonyl chloride (TsCl, 2.0 eq, 0.02 mol) in diethyl ether (25 mL).

  • Temperature Control: Cool the mixture strictly to 0 °C in an ice bath. Reasoning: The exothermic esterification must be thermally managed to prevent the degradation of the volatile alcohol.

  • Base Addition: Add NaOH pellets (5.0 eq, 0.05 mol) in 6 equal portions over 30 minutes under vigorous stirring. Reasoning: Solid NaOH in ether creates a pseudo-biphasic system that acts as an acid sponge for HCl without hydrolyzing the newly formed tosylate.

  • Validation & Workup: Stir for 2 hours at room temperature. The reaction validates itself when the organic layer clarifies and a dense white precipitate (NaCl and sodium tosylate salts) fully forms. Filter the solid, wash the ether layer with distilled water, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Result: Propargyl tosylate is obtained as a pale yellow oil in near-quantitative yield (~100%) and can be used without further purification.

Protocol B: Comparative O-Propargylation Workflow

Causality Check: When using propargyl tosylate, the reaction can be heated to drive the


 substitution without risking the thermal explosion or massive allene isomerization associated with heating propargyl bromide.
  • Activation: Dissolve the target nucleophile (e.g., diethyl 2-acetamidomalonate, 1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq) and stir for 30 minutes at room temperature to generate the active nucleophile.
    
  • Electrophile Addition:

    • Tosylate Route: Add propargyl tosylate (1.1 eq) dropwise. Heat the reaction to 60 °C for 4 hours.

    • Bromide Route (For Comparison): Add propargyl bromide (1.2 eq, accounting for volatility). The reaction must be kept strictly below 25 °C and stirred for 12–24 hours to mitigate explosion risks and side reactions.

  • Isolation: Quench with water and extract with ethyl acetate.

  • Result: The tosylate route typically yields >90% of the mono-propargylated product with high crude purity. The bromide route yields ~40-60% and strictly requires flash chromatography to separate dialkylated and allene byproducts3[3].

Conclusion

For modern synthetic workflows, particularly in the development of clickable polymers and API conjugates, propargyl tosylate is objectively superior to propargyl bromide. By trading the hyper-reactivity of the bromide leaving group for the steric stability and controlled kinetics of the tosylate group, researchers can eliminate explosion hazards, bypass tedious chromatographic purifications, and consistently achieve yields exceeding 85%.

References

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide Beilstein Journal of Organic Chemistry[Link]

  • Design, synthesis, anticancer and in silico assessment of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates RSC Advances[Link]

  • Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Distinguishing Allenyl Impurities in 3-Bromo-1-Pentyne: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-1-pentyne is a critical electrophile used in the synthesis of complex pharmaceutical intermediates, particularly for introducing the pentynyl motif via nucleophilic substitution or metal-catalyzed cross-coupling. However, its application is frequently compromised by its intrinsic instability: the rapid isomerization to 1-bromo-1,2-pentadiene (an allenyl bromide).

This guide provides a technical comparison of these two isomers, establishing the analytical standards required to distinguish them. Unlike stable alkyl halides, propargylic bromides exist in a dynamic equilibrium sensitive to heat, light, and acidity. Failure to detect the allenyl impurity leads to:

  • Regio-scrambling: Formation of unwanted allene byproducts in substitution reactions.

  • Catalyst Poisoning: Allenes bind irreversibly to certain Pd and Cu catalysts used in Sonogashira or Click chemistries.

  • Safety Hazards: Accumulation of polymerized allene species increases shock sensitivity.

Part 1: The Chemistry of Instability (Mechanistic Insight)

To control the impurity, one must understand its origin. The isomerization of 3-bromo-1-pentyne is not a degradation in the traditional sense but a [3,3]-sigmatropic rearrangement (or ion-pair return mechanism), often catalyzed by trace acid or transition metals (specifically Copper(I)).

The Propargyl-Allene Equilibrium

The bromine atom migrates from the secondary propargylic position to the terminal carbon, shifting the unsaturation.

PropargylRearrangement Propargyl 3-Bromo-1-Pentyne (Target Electrophile) Secondary Bromide Transition [Ion-Pair Intermediate] Resonance Stabilized Cation Propargyl->Transition Ionization (Slow) Transition->Propargyl Return Allene 1-Bromo-1,2-Pentadiene (Allenyl Impurity) Primary Vinylic Bromide Transition->Allene Recombination (Thermodynamic Sink)

Figure 1: Mechanistic pathway of propargyl bromide isomerization. Note that while the propargyl form is often kinetically favored, the allene form can accumulate under thermodynamic control or acid catalysis.

Part 2: Comparative Analytical Assessment

The following table contrasts the physicochemical and spectral signatures of the pure alkyne against its allenyl isomer.

Table 1: Spectral & Physical Differentiators
Feature3-Bromo-1-Pentyne (Target)1-Bromo-1,2-Pentadiene (Impurity)Differentiation Strategy
Structure


Symmetry & Hybridization
IR Spectrum ~3300 cm⁻¹ (Sharp,

)~2120 cm⁻¹ (Weak,

)
~1950 cm⁻¹ (Strong,

)No peak at 3300 cm⁻¹
IR is the fastest qualitative screen. The 1950 cm⁻¹ band is diagnostic for allenes.[1]
¹H NMR

2.4-2.6
(d,

)

4.5-4.8
(dt,

)

5.5-6.1
(m,

and

)Complex multiplets in alkene region.
NMR is the quantitative standard. Integration of the methine (4.6 ppm) vs. vinyl (5.8 ppm) gives molar purity.
Reactivity

active; forms terminal alkynes.

active; forms internal alkynes or polymerizes.
The impurity reacts at the

-carbon, altering product scaffold.
Stability Moderate (store < -20°C).Low (polymerizes rapidly at RT).Presence of allene accelerates degradation of the bulk material.
Detailed Spectral Analysis
1. Infrared Spectroscopy (The "Quick Check")

IR is the most efficient method for checking storage stability before opening a bottle.

  • The Alkyne Signal: Look for the sharp, diagnostic acetylenic C-H stretch at 3300 cm⁻¹ .

  • The Impurity Signal: The allene moiety exhibits a unique, intense antisymmetric stretch at approximately 1950 ± 20 cm⁻¹ .

  • Protocol: A neat film on NaCl plates is sufficient. If the 1950 cm⁻¹ peak exceeds 5% of the intensity of the C-H stretches (2900 cm⁻¹), the sample requires repurification.

2. Proton NMR (The Quantitative Standard)

Use ¹H NMR for precise purity calculations (wt/wt%).

  • Solvent Choice: Use

    
     neutralized with basic alumina . Standard acidic 
    
    
    
    can catalyze the rearrangement in the NMR tube, leading to false negatives regarding the sample's original quality.
  • Key Resonances:

    • The propargylic proton (attached to Br) appears as a doublet of triplets around 4.6 ppm .

    • The allenyl protons appear significantly downfield in the vinylic region (5.5 – 6.1 ppm ).

  • Calculation:

    
    
    

Part 3: Experimental Protocols

Protocol A: Safe Handling & Stability Check
  • Safety Warning: 3-Bromo-1-pentyne is a lachrymator and potentially shock-sensitive if concentrated. Never distill to dryness.

  • Storage: Store at -20°C under Argon. Add a stabilizer if compatible with downstream chemistry (e.g., small amounts of

    
     solid can scavenge acid). Do NOT use Copper metal  as a stabilizer (common for other halides) as it forms explosive copper acetylides with the terminal alkyne.
    
Protocol B: NMR Quantitation Workflow

This protocol ensures the analysis itself does not degrade the sample.

  • Prepare Solvent: Pass 10 mL of

    
     through a short pipet column containing 500 mg of basic alumina (Activity I). This removes DCl traces.
    
  • Sample Prep: Dissolve 10 mg of 3-bromo-1-pentyne in 0.6 mL of the neutralized

    
    .
    
  • Acquisition: Run a standard 16-scan ¹H NMR.

  • Processing: Phase manually. Baseline correct. Integrate the region 4.5–4.8 ppm (Set to 1H). Check region 5.5–6.2 ppm for impurity integrals.

Protocol C: Purification (Mitigation)

If the allenyl impurity > 5%:

  • Distillation is risky due to similar boiling points and thermal instability.

  • Flash Chromatography: Use silica gel pre-treated with 1% triethylamine in hexanes. The basicity inhibits acid-catalyzed rearrangement. Elute rapidly with 100% pentane. The allene typically elutes slightly faster or decomposes on the baseline depending on the stationary phase activity.

Part 4: Decision Workflow

Use this logic flow to determine if your batch is suitable for synthesis.

AnalysisWorkflow Start Sample: 3-Bromo-1-Pentyne IR_Check Step 1: IR Spectroscopy (Neat Film) Start->IR_Check Decision_IR Peak at 1950 cm⁻¹? IR_Check->Decision_IR NMR_Quant Step 2: ¹H NMR (Neutralized CDCl₃) Decision_IR->NMR_Quant No / Weak Purify Purify via Basic Alumina Filtration / Chromatography Decision_IR->Purify Strong Signal Decision_NMR Allenyl Integral > 2%? NMR_Quant->Decision_NMR Use Proceed to Synthesis Decision_NMR->Use No Decision_NMR->Purify Yes (<15%) Discard Discard / Redistill (If >15% impurity) Decision_NMR->Discard Yes (>15%)

Figure 2: Analytical decision matrix for qualifying propargyl bromide reagents.

References

  • PubChem. (2025). 3-Bromo-1-pentyne Compound Summary. National Library of Medicine. [Link]

  • Michigan State University. (2025).[2] Proton NMR Chemical Shift Tables. MSU Chemistry Department.[2] [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

  • Zhang, et al. (2022).[3][4][5][6] Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes. BMC Chemistry. [Link]

Sources

Elemental analysis standards for brominated alkynes

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Elemental Analysis of Brominated Alkynes: A Comparative Guide to Combustion Standards and Methodologies

Introduction: The Analytical Gap

Brominated alkynes (e.g., 1-bromoalkynes, propargyl bromides) are critical intermediates in cross-coupling reactions like Cadiot-Chodkiewicz and Sonogashira couplings. However, they present a "perfect storm" of analytical challenges:

  • Volatility: Low molecular weight alkynes sublime or evaporate during weighing.

  • Instability: The high energy of the carbon-carbon triple bond (

    
    ) can lead to explosive decomposition or polymerization inside the combustion furnace before oxidation is complete.
    
  • Halogen Interference: Bromine (

    
    , 
    
    
    
    ) produced during combustion interferes with the thermal conductivity detection (TCD) of Nitrogen and Carbon, leading to erroneous results (often high C, low N).

This guide defines the Gold Standard for analyzing these difficult compounds, contrasting automated combustion techniques with classical and modern alternatives.

Comparative Analysis of Analytical Techniques

For a researcher requiring purity confirmation for publication (typically


), three primary methodologies exist.
FeatureAutomated Flash Combustion (EA) Schöniger Oxygen Flask High-Res Mass Spec (HRMS)
Principle Dynamic flash combustion (

C) with GC separation.
Manual combustion in

-filled flask followed by titration.
Exact mass determination (

).
Suitability for Br-Alkynes High (If modified with Ag-wool & Indium capsules).Medium (Good for Br quantification, poor for C/H).High (As a proxy for purity).
Precision Excellent (

) if volatility is managed.
User-dependent (requires high skill).

ppm mass accuracy (not bulk purity).
Interference Control Chemical scrubbing (Ag wool) is automated.Chemical scrubbing is manual (absorbing solution).N/A (Separates by mass).
Sample Requirement 1–3 mg.10–100 mg (Large sample needed).

mg.
Throughput High (Autosampler).Low (1 sample/hour).High.
Verdict The Industry Standard. Legacy/Backup (Use if EA fails repeatedly).Complementary (Does not prove bulk purity).

The Gold Standard Protocol: Automated Dynamic Flash Combustion

To achieve accurate CHN data for brominated alkynes, you cannot use a "walk-up" open-access method. You must engineer the workflow to account for the specific chemical hazards.[1]

Phase A: Sample Encapsulation (The Volatility Fix)

Standard tin boats are insufficient for liquid or subliming alkynes.

  • Standard: Indium Capsules (or Tin capsules sealed with a cold-welding press).

  • Mechanism: Indium is soft and forms a hermetic cold-weld seal, preventing mass loss between the balance and the furnace.

  • Protocol:

    • Tare an empty Indium capsule.

    • Add combustion aid (WO

      
      , ~5-10 mg) inside the capsule first.
      
    • Inject liquid alkyne (1-2 mg) directly onto the WO

      
       using a micro-syringe.
      
    • Immediately seal using a mechanical cold-weld press.

    • Weigh the sealed capsule to determine sample mass (

      
      ).
      
Phase B: The Chemical Standard (Combustion Aids)

Brominated alkynes can form refractory carbon residues (soot) that trap Nitrogen.

  • Primary Aid: Tungsten Trioxide (WO

    
    ) .[2]
    
    • Why? It acts as an oxygen donor and flux, preventing the formation of uncombusted carbon "coke" which is common with unsaturated alkynes.

  • Alternative: Vanadium Pentoxide (V

    
    O
    
    
    
    )
    .[2]
    • Note: V

      
      O
      
      
      
      is a stronger oxidant but is toxic. Use only if WO
      
      
      fails to yield theoretical Carbon values.
Phase C: The Halogen Trap (The Interference Fix)

Standard CHN analyzers use Copper (Cu) to reduce NO


 to N

. However, Bromine reacts with Cu to form CuBr

, which is volatile and can foul the detector or exhaust the reduction tube prematurely.
  • The Standard: Silver Wool (Ag) placed at the outlet of the combustion zone (approx 700-800°C).

  • Reaction:

    
    
    
  • Validation: Use o-Bromobenzoic acid as a check standard. If your Br-standard reads high Nitrogen, your Silver trap is saturated or too cool.

Visualization: Decision & Reaction Workflows

Diagram 1: Sample Preparation Decision Tree

SamplePrep Start Start: Brominated Alkyne Sample StateCheck Physical State? Start->StateCheck Solid Solid / Stable StateCheck->Solid Liquid Liquid / Volatile / Subliming StateCheck->Liquid TinBoat Standard Tin Boat Solid->TinBoat Low Vapor Pressure IndiumCap Indium Capsule (Cold Weld Seal) Liquid->IndiumCap Prevents Mass Loss Additive Add WO3 (Combustion Aid) TinBoat->Additive IndiumCap->Additive Add WO3 BEFORE Sample Weigh Weigh & Analyze Additive->Weigh

Caption: Decision logic for encapsulating volatile brominated alkynes to prevent pre-analysis mass loss.

Diagram 2: Combustion & Scrubbing Pathway

CombustionPath Sample Sample + WO3 Furnace Combustion Furnace (1000°C + O2) Sample->Furnace Flash Gases CO2, H2O, NOx, Br2 Furnace->Gases AgTrap Silver Wool Zone (Scrubber) Gases->AgTrap CuRed Copper Reduction (650°C) AgTrap->CuRed CO2, H2O, NOx (Br removed as AgBr) Detector TCD Detector (N2, CO2, H2O) CuRed->Detector CO2, H2O, N2

Caption: The critical role of the Silver Wool Zone in removing Bromine interference before detection.

Experimental Protocol (Step-by-Step)

Objective: Determine %C, %H, %N in 1-bromo-2-phenylethyne (Liquid, volatile).

  • Instrument Prep:

    • Ensure Combustion Tube contains a fresh zone of Silver Wool (approx. 50mm length) at the furnace exit.

    • Run 3 "Blank" cycles (empty tin boat) to purge atmospheric Nitrogen.

    • Run 3 "Conditioning" standards (Acetanilide) to equilibrate the system.

    • Calibration: Run o-Bromobenzoic acid (Standard Reference Material) to verify Br scrubbing. Acceptance criteria: Carbon

      
      , Nitrogen 
      
      
      
      (must not detect false N).
  • Sample Prep (The "Sandwich" Technique):

    • Place an Indium capsule in the sealing press die.

    • Add 5 mg Tungsten Trioxide (WO

      
      )  powder into the capsule.
      
    • Using a micro-syringe, dispense 1.5 mg of the alkyne directly onto the WO

      
       powder. (The powder absorbs the liquid, reducing evaporation surface area).
      
    • Immediately activate the press to cold-weld the capsule.

    • Weigh on a microbalance (readability 0.001 mg).

  • Analysis:

    • Load into autosampler.[3][4]

    • Set Oxygen dose to High (alkynes require significant O

      
       to break the triple bond).
      
    • Analyze.[1][2][3][4][5][6][7][8][9]

References

  • NIST (National Institute of Standards and Technology). Standard Reference Material 2144: o-Bromobenzoic Acid.[Link]

  • Exeter Analytical. Optimizing Combustion of Refractory Materials using WO3 and V2O5.[Link]

  • Royal Society of Chemistry (RSC). Microanalysis: The gold standard for purity in chemical publishing.[Link]

Sources

Benchmarking 3-Bromo-1-Pentyne Efficiency in Click Chemistry Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Alkynyl Halides in Bioconjugation

In the development of targeted therapeutics and bioconjugates, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable click chemistry reaction. The selection of the alkynyl halide precursor used to "tag" a molecular scaffold fundamentally dictates the reaction's efficiency. This guide objectively benchmarks 3-bromo-1-pentyne (a secondary propargylic bromide) against two common alternatives: propargyl bromide (a primary propargylic bromide) and 5-bromo-1-pentyne (a primary alkyl bromide).

Mechanistic Causality: Substitution Dynamics and Steric Trade-Offs

The Tagging Phase: vs. Competition

When attaching an alkyne tag to a nucleophilic scaffold (e.g., an amine or hydroxyl group), primary halides like 1 undergo straightforward


 substitution[1].

However, 3-bromo-1-pentyne is a secondary propargylic bromide. This structural feature introduces a mechanistic bifurcation: it can undergo direct


 attack to yield the desired branched alkyne, or it can undergo an 

rearrangement to yield an unwanted allene byproduct. The causality here is driven by steric hindrance at the electrophilic carbon and the reaction temperature. Consequently, tagging with 3-bromo-1-pentyne requires strict temperature control (typically 0–10 °C) to suppress the

pathway.
The Click Phase: Steric Hindrance in CuAAC

Once the scaffold is tagged, the structural differences of the alkyne dictate CuAAC kinetics. Alkynes derived from 3-bromo-1-pentyne possess an ethyl group directly adjacent to the alkyne moiety. While CuAAC is generally tolerant of functional groups,2[2].

Despite the kinetic cost, this steric shielding provides a massive therapeutic benefit: the resulting 1,4-disubstituted 1,2,3-triazole is physically protected from enzymatic degradation, increasing the metabolic stability of the bioconjugate. To overcome the slower reaction kinetics during synthesis, researchers must3 such as THPTA or benzimidazole derivatives, which stabilize the Cu(I) intermediate and accelerate the reaction[3].

Data Presentation: Precursor Benchmarking

The following table summarizes the quantitative and qualitative performance metrics of the three precursors based on standardized bioconjugation workflows.

PrecursorStructure Type

Efficiency (Primary Amine)
Risk of

(Allene Formation)
Relative CuAAC RateTriazole Metabolic Stability
Propargyl Bromide Primary Propargylic>90%LowVery FastLow/Moderate
5-Bromo-1-Pentyne Primary Alkyl>85%NoneFastModerate
3-Bromo-1-Pentyne Secondary Propargylic70-80%High (Requires Optimization)Moderate (Requires Ligands)High (Sterically Shielded)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to verify mechanistic success.

Protocol 1: Scaffold Tagging via Nucleophilic Substitution

Objective: Attach the 3-bromo-1-pentyne tag to a primary amine scaffold while avoiding allene formation.

  • Preparation: Dissolve the amine scaffold (1.0 eq) and

    
     (2.0 eq) in anhydrous DMF. Chill the reaction flask to 0 °C using an ice bath.
    
  • Addition: Add 3-bromo-1-pentyne (1.2 eq) dropwise over 15 minutes. Causality: Maintaining a low temperature prevents the activation energy threshold for the

    
     rearrangement from being reached.
    
  • Reaction: Stir the mixture at 0 °C to 10 °C for 4–6 hours.

  • Self-Validation (Critical): Extract a small aliquot and analyze via crude

    
    -NMR. The presence of a terminal alkyne proton (doublet at 
    
    
    
    2.2 ppm) confirms a successful
    
    
    reaction. The appearance of multiplet peaks at
    
    
    4.5–5.5 ppm indicates unwanted
    
    
    allene byproducts, signaling that the temperature was too high.
Protocol 2: CuAAC Bioconjugation of Sterically Hindered Alkynes

Objective: Perform a click reaction on the sterically hindered 3-bromo-1-pentyne-derived scaffold.

  • Preparation: Dissolve the branched alkyne scaffold (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of

    
    -BuOH and water.
    
  • Catalyst Complexation: In a separate vial, pre-mix

    
     (5 mol%) with THPTA ligand (10 mol%). Causality: Pre-complexation is mandatory. The4 from aerobic degradation and provides the necessary electronic push to overcome the steric hindrance of the branched alkyne[4].
    
  • Initiation: Add the catalyst complex to the main reaction flask, followed by sodium ascorbate (20 mol%) to generate active Cu(I) in situ. Stir at room temperature for 12 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the azide mass and the emergence of the [M+H]+ peak corresponding to the triazole conjugate confirms successful cycloaddition.

Visualizations

G A Precursor Selection (3-Bromo-1-pentyne) B Nucleophilic Substitution (0-10 °C) A->B SN2 Pathway C Branched Alkyne Scaffold B->C Avoid SN2' Allene D CuAAC Reaction (THPTA Ligand) C->D Add Azide E Sterically Shielded Triazole Conjugate D->E High Stability

Workflow for synthesizing and utilizing 3-bromo-1-pentyne derived scaffolds in CuAAC.

G A Secondary Propargylic Structure B Increased Steric Bulk Adjacent to Alkyne A->B C Decreased CuAAC Reaction Rate B->C Kinetic Cost D Increased Triazole Metabolic Stability B->D Therapeutic Benefit E Requires Polydentate Ligands (e.g., THPTA) C->E Optimization Required

Trade-offs of steric hindrance in 3-bromo-1-pentyne click chemistry applications.

References

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews (ACS) |[Link]

  • BROMOALLYLENE | Ataman Chemicals |[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction | Chemical Communications (RSC) |[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Pentyne, 3-bromo-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 24480-13-5 (Primary isomer match) | Formula: C₅H₇Br Classification: Halogenated Terminal Alkyne

Part 1: Executive Safety Summary

Immediate Action Required: This compound presents a dual hazard profile: it is an alkylating agent (electrophilic bromide) and a flammable liquid with a potentially reactive terminal alkyne group.

Do NOT:

  • Do NOT dispose of down the drain (Strict prohibition).

  • Do NOT mix with non-halogenated solvents (contaminates fuel-blending waste streams).

  • Do NOT allow contact with copper, silver, or mercury (risk of explosive acetylide formation).[1]

  • Do NOT attempt to chemically neutralize pure stock in the laboratory; professional incineration is the required disposal method.

Part 2: Hazard Profiling & Physical Properties

Understanding the physical state is prerequisite to selecting the correct waste stream.

PropertyValueOperational Implication
Physical State Liquid (Colorless to pale yellow)Requires liquid waste containment (Glass preferred).
Flash Point ~24°C (Estimate based on isomers)Flammable. Ground all equipment during transfer to prevent static discharge.
Boiling Point ~115–120°CVolatile.[2] Handling requires a certified Fume Hood.[1]
Reactivity Terminal Alkyne + Alkyl HalideSensitive to strong bases (elimination reactions) and transition metals.[1]
Toxicity Lachrymator, Irritant, Potential MutagenDouble-gloving (Nitrile/Laminate) and eye protection are mandatory.
Part 3: Disposal Workflow Decision Matrix

The following logic flow dictates the handling of 3-bromo-1-pentyne based on its current state (Pure Stock vs. Reaction Mixture vs. Spill).

DisposalWorkflow Start Waste Source Identification StateCheck Determine State Start->StateCheck PureStock Pure Chemical (Expired/Surplus) StateCheck->PureStock ReactionMix Reaction Mixture (Diluted) StateCheck->ReactionMix Spill Spill / Emergency StateCheck->Spill ContainerCheck Check Container Integrity (Glass/Teflon only) PureStock->ContainerCheck Quench Quench Reactive Species (if active reagents present) ReactionMix->Quench Absorb Absorb with Vermiculite/Sand (No paper towels) Spill->Absorb Segregate Segregate: Halogenated Waste (Do NOT bulk with non-halogens) ContainerCheck->Segregate Label Label: 'Flammable, Toxic, Halogenated' Segregate->Label EHS Handover to EHS/Professional Disposal (High-Temp Incineration) Label->EHS pHCheck Adjust pH to Neutral (6-8) Quench->pHCheck pHCheck->Segregate Scoop Transfer to Solid Waste Pail Absorb->Scoop Scoop->EHS

Figure 1: Decision matrix for the disposal of 3-bromo-1-pentyne, prioritizing segregation for incineration.

Part 4: Detailed Operational Protocols
Protocol A: Standard Waste Segregation (Primary Method)

Applicability: Expired stock, surplus pure chemical, or concentrated solutions. Objective: Prepare the chemical for off-site high-temperature incineration (the only compliant method for halogenated organics).

  • Container Selection:

    • Use Amber Glass bottles with PTFE-lined caps.

    • Why: Halogenated compounds can degrade plastics over time; amber glass prevents UV-induced degradation which can liberate HBr gas.

    • Warning: Do NOT use metal containers (steel/aluminum) due to the terminal alkyne's ability to form shock-sensitive metal acetylides [1].

  • Segregation:

    • Pour the chemical into the waste stream designated "Halogenated Organic Solvents."

    • Critical: Do not mix with "Non-Halogenated" (e.g., Acetone, Ethanol waste). Halogenated waste requires specific scrubbers during incineration to capture acid gases (HCl, HBr) and prevent dioxin formation. Mixing these significantly increases disposal costs and violates EPA/RCRA regulations [2].

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: List "1-Pentyne, 3-bromo-" and any solvents present.

    • Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant."

  • Storage Prior to Pickup:

    • Store in a Flammable Safety Cabinet , secondary containment tray required.

    • Keep away from oxidizers and strong bases.[1]

Protocol B: Emergency Spill Cleanup

Applicability: Accidental release outside the fume hood.

  • Evacuate & Ventilate:

    • Immediate area evacuation.[3] If spill is >100mL, evacuate the lab.

    • Eliminate ignition sources (this is a flammable liquid).[2][4][5][6]

  • PPE Upgrade:

    • Wear Silver Shield/Laminate gloves if handling directly; standard Nitrile provides only momentary splash protection against halogenated alkyls.

    • Wear a full-face respirator with Organic Vapor cartridges if outside a hood.

  • Absorption:

    • Cover the spill with Vermiculite , Sand , or commercial "Solvent Absorbent" pads.

    • Prohibited: Do not use paper towels or sawdust. The high surface area combined with the flammable liquid increases fire risk.

  • Disposal of Debris:

    • Scoop absorbed material into a wide-mouth HDPE or Glass jar.

    • Label as "Solid Debris Contaminated with Halogenated Flammables."

Part 5: Scientific Rationale & Incompatibilities

The Mechanism of Hazard: The disposal strategy is dictated by the molecule's dual functionality:

  • The Alkyl Bromide: The C-Br bond makes this an alkylating agent. In the presence of nucleophiles (like biological amines), it can form covalent bonds, leading to toxicity. This necessitates the "Toxic" designation.

  • The Terminal Alkyne: The proton on the terminal alkyne (

    
    ) is weakly acidic (
    
    
    
    ). Upon contact with metals like Copper (I) or Silver (I), it forms metal acetylides (
    
    
    ). These salts are highly unstable and shock-sensitive explosives [3].

Self-Validating Safety Check:

  • Before pouring waste: Check the receiving container's history. Does it contain heavy metals? If yes, STOP . Start a new container.

  • Before closing: Ensure the cap is PTFE-lined. Polyethylene liners may swell; metal caps may corrode or react.

References
  • Bretherick's Handbook of Reactive Chemical Hazards. Acetylenic Compounds and Metal Acetylides. Elsevier.
  • U.S. Environmental Protection Agency (EPA) . RCRA Regulations for Halogenated Solvents (F-List Wastes). Available at: [Link]

  • PubChem . Compound Summary for 3-Bromo-1-pentyne (CAS 24480-13-5). National Library of Medicine. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.